Product packaging for KC-11(Cat. No.:)

KC-11

Cat. No.: B1192999
M. Wt: 515.411
InChI Key: SJXBIRVGNOAQRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

KC-11 is a novel selective inhibitor of mtb-dhfr

Properties

Molecular Formula

C27H23BrN4O2

Molecular Weight

515.411

IUPAC Name

1-(1-Benzyl-5-((1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-methyl-1H-indol-3-yl)ethan-1-one

InChI

InChI=1S/C27H23BrN4O2/c1-18-27(19(2)33)25-14-24(12-13-26(25)31(18)15-20-6-4-3-5-7-20)34-17-22-16-32(30-29-22)23-10-8-21(28)9-11-23/h3-14,16H,15,17H2,1-2H3

InChI Key

SJXBIRVGNOAQRT-UHFFFAOYSA-N

SMILES

CC(C1=C(C)N(CC2=CC=CC=C2)C3=C1C=C(OCC4=CN(C5=CC=C(Br)C=C5)N=N4)C=C3)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KC-11;  KC 11;  KC11

Origin of Product

United States

Foundational & Exploratory

YK-11 Mechanism of Action in Muscle Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YK-11 is a novel steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its unique dual mechanism of action, which confers potent myoanabolic properties. In vitro studies have demonstrated its ability to induce myogenic differentiation more effectively than dihydrotestosterone (DHT). This guide provides a comprehensive technical overview of the molecular mechanisms of YK-11 in muscle cells, focusing on its interaction with the androgen receptor and its distinct pathway of myostatin inhibition via follistatin induction. Detailed experimental protocols from key studies are provided, and quantitative data are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented through detailed diagrams.

Core Mechanism of Action: A Dual Approach

YK-11 exerts its powerful anabolic effects in muscle cells through a dual mechanism:

  • Partial Agonism of the Androgen Receptor (AR): YK-11 is a partial agonist of the androgen receptor.[1] Unlike full agonists like DHT, YK-11 activates the AR to a lesser degree. This partial agonism is thought to contribute to its tissue-selective effects, potentially minimizing some of the undesirable side effects associated with traditional anabolic steroids. A study using a luciferase reporter assay in HEK293 cells determined the half-maximal activity (EC50) of the active diastereomer of YK-11 to be 7.85 nM, while a mixture of diastereomers had an EC50 of 12.5 nM.

  • Induction of Follistatin Expression: A key differentiator in YK-11's mechanism is its ability to significantly increase the expression of follistatin (Fst).[2][3] Follistatin is a potent inhibitor of myostatin, a protein that negatively regulates muscle growth.[3] By increasing follistatin levels, YK-11 effectively reduces the inhibitory effect of myostatin, leading to enhanced muscle development.[2] This induction of follistatin is a unique characteristic not observed with DHT treatment in the same experimental models.[2]

Signaling Pathways in Muscle Cells

The anabolic effects of YK-11 in muscle cells are mediated through both genomic and potentially non-genomic signaling pathways.

Genomic Signaling Pathway

The primary and well-documented pathway is genomic, involving the direct interaction of YK-11 with the androgen receptor, leading to the transcription of target genes.

YK11_Genomic_Signaling cluster_extracellular Extracellular Space cluster_cell Muscle Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outside Extracellular Space YK11 YK-11 AR Androgen Receptor (AR) YK11->AR Binds to YK11_AR YK-11-AR Complex AR->YK11_AR Forms complex ARE Androgen Response Element (ARE) YK11_AR->ARE Translocates to nucleus and binds to ARE Fst_Gene Follistatin Gene ARE->Fst_Gene Promotes transcription Fst_mRNA Follistatin mRNA Fst_Gene->Fst_mRNA Transcription Follistatin Follistatin Protein Fst_mRNA->Follistatin Translation Myostatin Myostatin Follistatin->Myostatin Secreted and binds to Myostatin Myostatin_Fst Inactive Myostatin- Follistatin Complex Follistatin->Myostatin_Fst Inhibits

Genomic signaling pathway of YK-11 in muscle cells.
Proposed Non-Genomic Signaling Pathway

While direct evidence in muscle cells is still emerging, studies in osteoblasts have shown that YK-11 can activate the Akt signaling pathway through a rapid, non-genomic action of the androgen receptor.[4] It is plausible that a similar mechanism exists in muscle cells, contributing to its anabolic effects.

YK11_NonGenomic_Signaling cluster_extracellular Extracellular Space cluster_cell Muscle Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm YK11 YK-11 mAR Membrane-Associated Androgen Receptor (mAR) YK11->mAR Binds to PI3K PI3K mAR->PI3K Activates Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation Anabolic_Effects Anabolic Effects (e.g., Protein Synthesis, Cell Survival) pAkt->Anabolic_Effects Promotes

Proposed non-genomic signaling of YK-11 in muscle cells.

Quantitative Data from In Vitro Studies

The following tables summarize the key quantitative findings from in vitro studies on YK-11, primarily using the C2C12 mouse myoblast cell line.

Table 1: Receptor Binding and Activity

ParameterCompoundValueCell LineReference
EC50 for AR Activation YK-11 (active diastereomer)7.85 nMHEK293
EC50 for AR Activation YK-11 (diastereomer mixture)12.5 nMHEK293
Receptor Interaction YK-11Partial AgonistC2C12[3]

Table 2: Effects on Myogenic Gene Expression in C2C12 Myoblasts

GeneTreatment (500 nM)Fold Change (vs. Control)DurationReference
MyoD YK-11More significant than DHT4 days[2]
Myf5 YK-11More significant than DHT4 days[2]
Myogenin YK-11More significant than DHT4 days[2]
Follistatin (Fst) YK-11Significantly induced2 and 4 days[2]
Follistatin (Fst) DHTNo significant change2 and 4 days[2]

Note: The exact fold-change values for MyoD, Myf5, and Myogenin are not explicitly stated in the primary literature, only that the induction by YK-11 was more significant than that of DHT.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on YK-11's mechanism of action.

C2C12 Myoblast Culture and Differentiation

C2C12_Protocol start Start: C2C12 Myoblast Culture culture Culture C2C12 cells in DMEM with 10% FBS at 37°C, 5% CO2 start->culture seed Seed cells onto plates and maintain in culture medium for 24 hours culture->seed induce Induce myogenic differentiation by replacing medium with DMEM containing 2% horse serum seed->induce treat Add YK-11 (e.g., 500 nM) or DHT (e.g., 500 nM) to the differentiation medium induce->treat analyze Analyze cells at specified time points (e.g., 2, 4, 7 days) treat->analyze end End of Experiment analyze->end

Workflow for C2C12 myoblast differentiation assay.

Protocol Details:

  • Cell Culture: C2C12 mouse myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) in a humidified atmosphere at 37°C with 5% CO2.[5]

  • Seeding: Cells are seeded onto appropriate culture plates and allowed to adhere and grow for 24 hours.[5]

  • Differentiation Induction: To induce myogenic differentiation, the growth medium is replaced with a differentiation medium, which consists of DMEM supplemented with 2% horse serum.[5]

  • Treatment: YK-11 or DHT is added to the differentiation medium at the desired concentration (e.g., 500 nM).[5]

  • Analysis: Cells are harvested at various time points (e.g., 2, 4, or 7 days) for subsequent analysis, such as qRT-PCR or immunoblotting.[5]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To quantify the mRNA expression levels of myogenic regulatory factors (MyoD, Myf5, myogenin) and follistatin.

Protocol:

  • RNA Isolation: Total RNA is isolated from treated and control C2C12 cells using a suitable method (e.g., TRIzol reagent or a commercial kit).

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcriptase enzyme.

  • qRT-PCR: The relative expression of target genes is quantified using a real-time PCR system with specific primers for MyoD, Myf5, myogenin, follistatin, and a housekeeping gene (e.g., β-actin) for normalization.

  • Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method.

Immunoblotting for Protein Expression Analysis

Objective: To determine the protein levels of markers for myogenic differentiation, such as Myosin Heavy Chain (MyHC).

Protocol:

  • Cell Lysis: Treated and control C2C12 cells are washed with PBS and then lysed in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the protein of interest (e.g., anti-MyHC). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A loading control, such as an antibody against β-actin or GAPDH, is used to ensure equal protein loading.

Conclusion

The mechanism of action of YK-11 in muscle cells is a compelling example of a dual-pathway approach to promoting myogenesis. Its ability to act as a partial androgen receptor agonist while simultaneously and uniquely inducing the myostatin inhibitor, follistatin, positions it as a compound of significant interest for research into muscle growth and wasting disorders. The in vitro data from C2C12 myoblasts provides a solid foundation for its anabolic potential. Further research, particularly in vivo studies, is necessary to fully elucidate its physiological effects and therapeutic potential. This guide provides a detailed overview of the current understanding of YK-11's molecular mechanisms to aid researchers and drug development professionals in their ongoing investigations.

References

YK-11: A Technical Guide to its Chemical Structure and Myogenic Regulatory Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Executive Summary

YK-11 is a synthetic, steroidal selective androgen receptor modulator (SARM) recognized for its unique dual mechanism of action. Structurally derived from 5-α-dihydrotestosterone (DHT), YK-11 functions as a partial agonist of the androgen receptor (AR) and, notably, as a potent inducer of follistatin, a myostatin inhibitor. This dual activity results in significant anabolic effects in muscle tissue, demonstrated to be more potent than DHT in in vitro studies. This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and the molecular mechanisms of YK-11, with a focus on the experimental data that elucidates its function. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and development.

Chemical Structure and Properties

YK-11 is a complex steroidal molecule. Its chemical identity and fundamental properties are summarized below.

IdentifierValueReference
IUPAC Name methyl (2E)-2-[(8R,9S,10R,13S,14S,17S)-2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene]acetate[1][2][3]
Synonyms (17α,20E)-17,20-[(1-Methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic Acid Methyl Ester[2][4]
CAS Number 1370003-76-1[1][5]
Chemical Formula C₂₅H₃₄O₆[1][2][3][4][5][6]
Molecular Weight 430.53 g/mol [1][5]
Solubility Soluble in DMSO[3][7]

Mechanism of Action: A Dual Approach to Myogenesis

YK-11's anabolic properties stem from a unique mechanism that distinguishes it from traditional androgens and other SARMs. It operates through two primary pathways: partial androgen receptor agonism and induction of follistatin expression.

Partial Agonism of the Androgen Receptor

YK-11 binds to the androgen receptor, acting as a partial agonist.[2][4] Unlike full agonists such as DHT, YK-11 does not induce the physical interaction between the N-terminal domain (NTD) and the ligand-binding domain (LBD), known as the N/C interaction.[2][4] This interaction is essential for the full transactivation of the AR. By activating the AR without this N/C interaction, YK-11 initiates a gene-selective transcriptional response.[5][8] This partial activation is a key characteristic of its function as a SARM, theoretically allowing for tissue-selective anabolic effects with a reduced profile of androgenic side effects.

Induction of Follistatin and Myostatin Inhibition

The most distinctive feature of YK-11's mechanism is its ability to significantly increase the expression of Follistatin (Fst).[1][4] Follistatin is a key autocrine glycoprotein that acts as a potent antagonist to myostatin, a protein that negatively regulates muscle growth.[4][5] By upregulating follistatin, YK-11 effectively inhibits myostatin's activity, leading to enhanced myogenic differentiation.[1] Crucially, this effect is not observed with DHT, indicating a separate, AR-dependent pathway unique to YK-11.[1][4]

The signaling pathway for YK-11's myogenic action is illustrated in the diagram below.

YK11_Signaling_Pathway cluster_cell Myoblast YK11 YK-11 AR Androgen Receptor (AR) YK11->AR Binds YK11_AR YK-11/AR Complex AR->YK11_AR nucleus Nucleus YK11_AR->nucleus Translocation Fst_gene Follistatin (Fst) Gene nucleus->Fst_gene Activates Transcription Fst_mRNA Fst mRNA Fst_gene->Fst_mRNA Follistatin Follistatin (Fst) Protein Fst_mRNA->Follistatin Translation Myostatin Myostatin Follistatin->Myostatin Inhibits MRFs ↑ Myogenic Regulatory Factors (MyoD, Myf5, Myogenin) Follistatin->MRFs Promotes Myostatin->MRFs Inhibits Myogenesis Myogenic Differentiation MRFs->Myogenesis

YK-11 signaling pathway in myoblasts.

Experimental Evidence and Protocols

The myogenic effects of YK-11 have been primarily characterized through in vitro studies using C2C12 mouse myoblast cells. These experiments have been pivotal in differentiating its mechanism from that of DHT.

Quantitative Data Summary

The following table summarizes the key findings from comparative studies between YK-11 and DHT on C2C12 myoblasts.

ParameterYK-11 (500 nM)DHT (500 nM)Key FindingReference
Myogenic Regulatory Factors (MRFs) Induction (MyoD, Myf5, Myogenin) Significant UpregulationUpregulationYK-11 shows a more potent induction of MRFs compared to DHT.[1][7]
Follistatin (Fst) mRNA Expression Significant UpregulationNo Significant ChangeYK-11 uniquely induces follistatin expression, a key differentiator from DHT.[1][4]
Myogenic Differentiation (Reversal by anti-Fst Antibody) ReversedNot ApplicableThe myogenic effects of YK-11 are dependent on follistatin induction.[1][7]
AR-Dependence (Blocked by AR Antagonist/siRNA) BlockedBlockedThe actions of YK-11 are mediated through the androgen receptor.[4][7]
Key Experimental Protocols

The foundational experiments establishing the mechanism of YK-11 involved cell culture, gene expression analysis, and protein neutralization assays. A generalized workflow for these experiments is provided below.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis C2C12 1. Culture C2C12 Myoblasts (DMEM + 10% FBS) Differentiation 2. Induce Differentiation (DMEM + 2% Horse Serum) C2C12->Differentiation Treatment 3. Add Compounds - YK-11 (500 nM) - DHT (500 nM) - Vehicle (Ethanol) Differentiation->Treatment Inhibitors 4. Add Inhibitors (where applicable) - AR Antagonist (Flutamide) - anti-Follistatin Antibody - AR siRNA Treatment->Inhibitors Incubation 5. Incubate for 2-6 days Treatment->Incubation Inhibitors->Incubation RNA_Isolation 6. Total RNA Isolation Incubation->RNA_Isolation qRT_PCR 7. qRT-PCR Analysis (Measure mRNA of MyoD, Myf5, Myogenin, Follistatin) RNA_Isolation->qRT_PCR

Generalized workflow for in vitro analysis of YK-11.

Detailed Methodologies:

  • Cell Culture and Differentiation: Mouse C2C12 myoblasts are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS). To induce myogenic differentiation, the growth medium is replaced with DMEM containing 2% horse serum.[2][9]

  • Compound Treatment: YK-11 and DHT are dissolved in a solvent (e.g., ethanol) and added to the differentiation medium at a final concentration of 500 nM.[4][7]

  • Androgen Receptor Antagonism: To confirm AR-dependence, cells are pre-treated with an AR antagonist like flutamide (e.g., 10 µM) for 30 minutes before the addition of YK-11.[4][7]

  • siRNA-Mediated Gene Silencing: To further validate AR involvement, cells are treated with small interfering RNA (siRNA) against the androgen receptor prior to differentiation and YK-11 treatment.[4]

  • Follistatin Neutralization Assay: To demonstrate the role of follistatin, an anti-follistatin antibody is added to the differentiation medium along with YK-11 to neutralize the secreted follistatin protein.[1][2]

  • Gene Expression Analysis (qRT-PCR): Total RNA is isolated from the treated cells. Quantitative real-time polymerase chain reaction (qRT-PCR) is then performed to measure the relative mRNA expression levels of target genes, including MyoD, Myf5, myogenin, and follistatin. Expression levels are typically normalized to a housekeeping gene such as β-actin.[4][7]

Conclusion and Future Directions

YK-11 presents a novel steroidal scaffold with a unique biological activity profile, distinguishing it from both classic anabolic steroids and other SARMs. Its ability to induce myogenesis through the follistatin-myostatin pathway, in addition to its partial androgen receptor agonism, marks it as a compound of significant interest for research into muscle growth and wasting disorders. The experimental data strongly supports its potent anabolic effects at the cellular level.

Future research should focus on elucidating the precise molecular interactions that allow YK-11, but not DHT, to induce follistatin expression via the androgen receptor. In vivo studies are necessary to determine the physiological relevance of these findings, including the tissue selectivity, pharmacokinetic profile, and long-term safety of YK-11. A deeper understanding of its gene-selective modulation could pave the way for the development of a new class of therapeutics for muscle-related pathologies.

References

YK-11 as a Partial Agonist of the Androgen Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YK-11 is a synthetic, steroidal small molecule that has garnered significant interest within the research community for its unique dual mechanism of action. It is classified as a selective androgen receptor modulator (SARM) that exhibits partial agonist activity towards the androgen receptor (AR). Uniquely, it also functions as a myostatin inhibitor, a property not typically associated with SARMs. This is achieved through the upregulation of follistatin (Fst), a potent antagonist of myostatin. This technical guide provides a comprehensive overview of the current understanding of YK-11's interaction with the androgen receptor, its signaling pathways, and a summary of key in-vitro and in-vivo findings. Detailed experimental protocols from seminal studies are also provided to facilitate further research.

Introduction

Selective androgen receptor modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor. The goal of SARM development is to harness the anabolic benefits of androgens in muscle and bone while minimizing the androgenic side effects in tissues such as the prostate and skin. YK-11, a compound with a steroidal backbone derived from dihydrotestosterone (DHT), is a distinctive member of this class.[1][2] Unlike non-steroidal SARMs, YK-11's primary anabolic effects appear to be mediated not only through partial AR activation but also significantly through the induction of follistatin, a powerful myostatin inhibitor.[1][3] Myostatin is a negative regulator of muscle growth, and its inhibition is a key therapeutic strategy for muscle-wasting diseases.

Mechanism of Action: A Dual Approach

YK-11's pharmacological activity is characterized by two primary mechanisms:

  • Partial Agonism of the Androgen Receptor: YK-11 binds to the androgen receptor but acts as a partial agonist. This means it does not induce the full conformational change in the receptor that is characteristic of full agonists like DHT. Specifically, YK-11 does not promote the interaction between the N-terminal domain (NTD) and the C-terminal ligand-binding domain (LBD) of the AR, which is a requisite step for the full transcriptional activation of many androgen-responsive genes.[1] This partial activation leads to a gene-selective expression profile, which may contribute to its tissue-selective effects.

  • Myostatin Inhibition via Follistatin Upregulation: A key differentiator of YK-11 is its ability to significantly increase the expression of follistatin.[3] Follistatin, in turn, binds to and inhibits myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily that potently inhibits muscle differentiation and growth. By upregulating follistatin, YK-11 effectively removes this natural brake on muscle development.[3]

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways of YK-11.

YK11_AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus YK11 YK-11 AR Androgen Receptor (AR) (Cytoplasm) YK11->AR Binds to AR_YK11 AR-YK11 Complex AR->AR_YK11 Nucleus Nucleus AR_YK11->Nucleus Translocation ARE Androgen Response Element (ARE) Nucleus->ARE Binds to Gene_Expression Gene-Selective Transcription ARE->Gene_Expression Follistatin Follistatin Expression Gene_Expression->Follistatin Upregulates

YK-11 Androgen Receptor Signaling Pathway

Myostatin_Inhibition_Pathway Follistatin Follistatin Myostatin Myostatin Follistatin->Myostatin Inhibits Activin_Receptor Activin Receptor Type IIB (ActRIIB) Myostatin->Activin_Receptor Binds to Myogenic_Differentiation Myogenic Differentiation Activin_Receptor->Myogenic_Differentiation Inhibits

Myostatin Inhibition by Follistatin

Quantitative Data

While the existing literature establishes the partial agonist and myostatin inhibitory activities of YK-11, there is a notable absence of comprehensive quantitative data such as binding affinities (Ki) and half-maximal effective concentrations (EC50) for its various effects. The following tables summarize the available quantitative information from key studies.

Table 1: In-Vitro Activity of YK-11

ParameterCell LineAssayResultComparatorReference
Myogenic Differentiation C2C12 MyoblastsMyoD, Myf5, and Myogenin mRNA expressionMore significant induction than DHT at 500 nMDihydrotestosterone (DHT)[3]
Follistatin Expression C2C12 MyoblastsFollistatin mRNA expressionSignificant induction at 500 nMDHT (no induction)[3]
Osteoblastic Proliferation MC3T3-E1 OsteoblastsCell Proliferation AssayIncreased proliferation at 0.5 µMDihydrotestosterone (DHT)Yatsu et al., 2018
Osteoblast Differentiation MC3T3-E1 OsteoblastsOsteoprotegerin and Osteocalcin mRNA expressionIncreased expression at 0.5 µMDihydrotestosterone (DHT)Yatsu et al., 2018

Table 2: In-Vivo Data (Animal Studies)

ParameterAnimal ModelDosageOutcomeReference
Muscle Wasting Sepsis-induced muscle atrophy modelNot specifiedPrevented muscle wasting[4]
Neurochemical Effects Rats0.35 g/kgHigh binding affinity with AR in the hippocampus[5]

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the foundational studies of YK-11.

Cell Culture and Myogenic Differentiation of C2C12 Myoblasts
  • Cell Line: C2C12 mouse myoblast cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

  • Differentiation Medium: DMEM supplemented with 2% horse serum.

  • Protocol:

    • C2C12 cells are seeded and cultured in the growth medium until they reach confluence.

    • To induce myogenic differentiation, the growth medium is replaced with the differentiation medium.

    • YK-11 (e.g., at a concentration of 500 nM) or a vehicle control is added to the differentiation medium.

    • The cells are incubated for a specified period (e.g., 2-7 days) to allow for myotube formation.

  • Analysis:

    • Gene Expression: Total RNA is isolated from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of myogenic regulatory factors such as MyoD, Myf5, myogenin, and follistatin.

    • Protein Expression: Western blotting is used to detect the protein levels of myogenic markers like Myosin Heavy Chain (MyHC), MyoD, and myogenin.

C2C12_Differentiation_Workflow start Seed C2C12 cells culture Culture to confluence in growth medium (DMEM + 10% FBS) start->culture induce Induce differentiation (DMEM + 2% horse serum) culture->induce treat Treat with YK-11 (e.g., 500 nM) or vehicle induce->treat incubate Incubate for 2-7 days treat->incubate analysis Analysis incubate->analysis qpcr qRT-PCR (MyoD, Myf5, Myogenin, Follistatin) analysis->qpcr western Western Blot (MyHC, MyoD, Myogenin) analysis->western

C2C12 Myogenic Differentiation Workflow
Androgen Receptor Luciferase Reporter Assay

  • Objective: To determine the partial agonist activity of YK-11 on the androgen receptor.

  • Cell Line: A suitable cell line (e.g., HEK293) is co-transfected with an androgen receptor expression vector and a reporter plasmid containing androgen response elements (AREs) upstream of a luciferase gene.

  • Protocol:

    • Transfected cells are treated with varying concentrations of YK-11, a full agonist (e.g., DHT), and a vehicle control.

    • After a defined incubation period, the cells are lysed.

    • Luciferase activity is measured using a luminometer.

  • Analysis: The luciferase activity is normalized to a control (e.g., Renilla luciferase from a co-transfected plasmid) to account for variations in transfection efficiency. The activity induced by YK-11 is compared to that of the full agonist to determine its partial agonist nature.

In-Vivo Animal Studies (General Protocol)
  • Animal Model: The Hershberger assay is the standard in-vivo assay for assessing the anabolic and androgenic properties of a compound. This assay uses castrated male rats.

  • Protocol:

    • Male rats are castrated to remove the endogenous source of androgens.

    • The animals are then treated with the test compound (YK-11) at various doses, a positive control (e.g., testosterone propionate), and a vehicle control for a specified duration (typically 10 days).

    • At the end of the treatment period, the animals are euthanized, and the weights of specific tissues are measured.

  • Tissue Analysis:

    • Anabolic activity: Measured by the wet weight of the levator ani muscle.

    • Androgenic activity: Measured by the wet weights of the ventral prostate and seminal vesicles.

Discussion and Future Directions

The available evidence strongly suggests that YK-11 is a unique SARM with a dual mechanism of action that makes it a compelling candidate for further investigation, particularly in the context of muscle wasting diseases. Its ability to induce follistatin expression sets it apart from other SARMs and traditional anabolic steroids.

However, a significant gap in the current knowledge is the lack of comprehensive in-vivo data, especially from standardized assays like the Hershberger assay. Such data is crucial for quantifying its anabolic and androgenic potency and for assessing its therapeutic index. Furthermore, the long-term safety profile of YK-11 remains largely unknown, as no human clinical trials have been conducted.

Future research should focus on:

  • Quantitative Pharmacodynamics: Determining the binding affinity (Ki) of YK-11 for the androgen receptor and establishing full dose-response curves to calculate EC50 values for its various in-vitro effects.

  • In-Vivo Efficacy and Safety: Conducting comprehensive in-vivo studies in animal models of muscle wasting to evaluate its therapeutic potential and to establish a clear safety profile. A standardized Hershberger assay would be invaluable in this regard.

  • Pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of YK-11 to understand its bioavailability and half-life.

Conclusion

YK-11 represents a novel and promising investigational SARM with a unique dual mechanism of action involving partial agonism of the androgen receptor and potent myostatin inhibition via follistatin upregulation. While in-vitro studies have elucidated its molecular mechanisms, a significant need remains for comprehensive in-vivo quantitative data to fully characterize its pharmacological profile and therapeutic potential. The detailed experimental protocols provided in this guide are intended to serve as a resource for researchers aiming to address these knowledge gaps and to further explore the scientific and therapeutic implications of this intriguing compound.

References

YK-11 and Its Role in Follistatin Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YK-11 is a novel synthetic steroidal selective androgen receptor modulator (SARM) recognized for its unique dual-action mechanism. Beyond its partial agonism of the androgen receptor (AR), YK-11 distinctly induces the expression of follistatin (Fst), a potent inhibitor of myostatin. This activity positions YK-11 as a compound of significant interest for therapeutic strategies aimed at muscle growth and regeneration. This technical guide provides an in-depth analysis of the core mechanisms of YK-11, focusing on its role in follistatin expression, supported by quantitative data from key in vitro studies, detailed experimental protocols, and signaling pathway visualizations. The primary focus of this guide is the seminal research conducted on C2C12 myoblasts, which remains the foundational peer-reviewed evidence for YK-11's effect on the follistatin-myostatin axis.

Introduction

YK-11, chemically known as (17α,20E)-17,20-[(1-methoxyethylidene)bis-(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, is structurally distinct from non-steroidal SARMs. Its primary anabolic effects are attributed not only to its interaction with the androgen receptor but also to its capacity to significantly increase the expression of follistatin.[1][2][3] Follistatin is a key regulator of muscle mass, primarily by binding to and inhibiting myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily that negatively regulates muscle growth.[4][5] By upregulating follistatin, YK-11 effectively mitigates the inhibitory effects of myostatin, leading to enhanced myogenic differentiation.[1][2][3][6] This guide synthesizes the available scientific evidence to provide a comprehensive technical overview for research and development professionals.

Mechanism of Action: The YK-11, Androgen Receptor, and Follistatin Axis

The anabolic activity of YK-11 is mediated through a multi-faceted signaling pathway. As a partial agonist of the androgen receptor, YK-11 binds to AR, initiating downstream signaling cascades.[2][3] A key and unique consequence of YK-11-mediated AR activation is the upregulation of follistatin gene expression.[1][2][3] This action appears to be specific to YK-11, as the potent natural androgen dihydrotestosterone (DHT) did not elicit the same effect in C2C12 myoblasts.[1][2][3]

The induction of follistatin by YK-11 is androgen receptor-dependent. Co-treatment with an AR antagonist, such as flutamide, has been shown to significantly reduce the YK-11-induced upregulation of follistatin mRNA.[1] Once expressed and secreted, follistatin acts as an antagonist to myostatin. By binding to myostatin, follistatin prevents it from interacting with its receptor, Activin A Receptor Type IIB (ActRIIB), thereby relieving the inhibition of muscle cell growth and differentiation. This leads to an increase in the expression of key myogenic regulatory factors (MRFs) such as MyoD, Myf5, and myogenin, which are crucial for the commitment and differentiation of myoblasts.[1][2][3]

Signaling Pathway Diagram

YK11_Follistatin_Pathway cluster_extracellular Extracellular Space cluster_cell Myoblast cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus YK11 YK-11 AR Androgen Receptor (AR) YK11->AR Myostatin Myostatin ActRIIB ActRIIB Receptor Myostatin->ActRIIB Inhibits Differentiation Follistatin Follistatin Follistatin->Myostatin Inhibits Differentiation Myogenic Differentiation Follistatin->Differentiation Promotes ARE Androgen Response Element (Follistatin Gene Promoter) AR->ARE Translocates & Binds Fst_mRNA Follistatin mRNA ARE->Fst_mRNA Induces Transcription MRFs ↑ Myogenic Regulatory Factors (MyoD, Myf5, Myogenin) ARE->MRFs Indirectly Promotes Fst_mRNA->Follistatin Translation & Secretion MRFs->Differentiation ActRIIB->Differentiation

Caption: YK-11 signaling pathway leading to follistatin expression and myostatin inhibition.

Quantitative Data on Follistatin and Myogenic Factor Expression

The following tables summarize the quantitative data from in vitro studies on C2C12 myoblasts, demonstrating the effects of YK-11 on gene expression relative to controls. The data is primarily derived from the study by Kanno et al. (2013).

Table 1: Effect of YK-11 and DHT on Follistatin (Fst) mRNA Expression in C2C12 Myoblasts

Treatment (500 nM)DurationRelative Fst mRNA Expression (Fold Change vs. Control)
YK-112 DaysSignificantly Increased (p<0.01)
DHT2 DaysNo Significant Change
YK-114 DaysSustained Significant Increase
DHT4 DaysNo Significant Change

Table 2: Androgen Receptor (AR) Dependence of YK-11-Induced Follistatin (Fst) Expression

TreatmentRelative Fst mRNA Expression (Fold Change vs. Control)
YK-11 (500 nM)Significantly Increased
YK-11 (500 nM) + Flutamide (10 µM)Increase Significantly Reduced (p<0.05)
YK-11 (500 nM) with AR siRNAIncrease Significantly Reduced (p<0.01)

Table 3: Effect of YK-11 and DHT on Myogenic Regulatory Factor (MRF) mRNA Expression (Day 4)

Treatment (500 nM)Relative Myf5 mRNA Expression (Fold Change vs. Control)Relative Myogenin mRNA Expression (Fold Change vs. Control)
YK-11More Significantly Enhanced than DHTMore Significantly Enhanced than DHT
DHTSignificantly EnhancedSignificantly Enhanced

Table 4: Role of Follistatin in YK-11-Mediated Myf5 Expression

TreatmentRelative Myf5 mRNA Expression (Fold Change vs. Control)
YK-11 (500 nM)Significantly Increased
YK-11 (500 nM) + Anti-Fst AntibodyIncrease Abolished

Experimental Protocols

The following section details the methodologies employed in the key in vitro studies investigating YK-11's effect on follistatin expression.

Cell Culture and Differentiation
  • Cell Line: Mouse C2C12 myoblasts.

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Induction of Differentiation: To induce myogenic differentiation, the growth medium is replaced with a differentiation medium consisting of DMEM supplemented with 2% horse serum. This is designated as Day 0.

Treatment Protocol
  • Compound Preparation: YK-11 and Dihydrotestosterone (DHT) are dissolved in ethanol (EtOH) as a solvent.

  • Treatment: C2C12 cells are treated with YK-11 (500 nM), DHT (500 nM), or a solvent control (EtOH) in differentiation medium for specified durations (e.g., 2 or 4 days).

  • Antagonist and Antibody Studies:

    • For AR antagonist experiments, cells are pre-treated with Flutamide (FLU, 10 µM) for 30 minutes before the addition of YK-11 or DHT.

    • For follistatin neutralization, cells are treated with YK-11 in the presence of a neutralizing anti-Fst antibody in the differentiation medium.

Gene Expression Analysis (qRT-PCR)
  • RNA Isolation: Total RNA is isolated from the treated C2C12 cells using a suitable reagent such as ISOGEN II.

  • cDNA Synthesis: cDNA is synthesized from the isolated RNA using a reverse transcription kit (e.g., ReverTra Ace® qPCR RT Kit).

  • Quantitative PCR: qRT-PCR is performed using a SYBR Green-based qPCR mix (e.g., THUNDERBIRD™ SYBR qPCR Mix) on a real-time PCR system.

  • Data Normalization: The expression levels of target genes (Fst, Myf5, MyoD, myogenin) are normalized to a housekeeping gene, such as β-actin.

  • Statistical Analysis: Results are expressed as mean ± standard deviation (S.D.) from at least three independent experiments. Statistical significance is determined using appropriate tests (e.g., t-test or ANOVA), with p-values < 0.05 considered significant.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_diff Differentiation & Treatment cluster_analysis Analysis A 1. Culture C2C12 Myoblasts (DMEM + 10% FBS) B 2. Induce Differentiation (Switch to DMEM + 2% Horse Serum) A->B C 3. Treat Cells for 2-4 Days - YK-11 (500 nM) - DHT (500 nM) - Control (EtOH) B->C D Optional: Pre-treat with AR Antagonist or co-treat with Anti-Fst Antibody B->D E 4. Isolate Total RNA C->E D->C F 5. Synthesize cDNA E->F G 6. Perform qRT-PCR (Target Genes: Fst, Myf5, MyoD, Myogenin) F->G H 7. Normalize to β-actin & Analyze Data G->H

Caption: Experimental workflow for assessing YK-11's effect on gene expression in C2C12 myoblasts.

Discussion and Future Directions

The existing in vitro evidence robustly supports the role of YK-11 as a potent inducer of follistatin expression in a myoblastic context, a mechanism that is central to its anabolic effects.[1][2][3] The specificity of this action, not being replicated by DHT, suggests a unique interaction between YK-11 and the androgen receptor, or the recruitment of specific cofactors that lead to the transcription of the follistatin gene.

However, it is critical to note that the current understanding is based on a single, albeit significant, peer-reviewed study. To fully elucidate the therapeutic potential and safety profile of YK-11, further research is imperative. Key areas for future investigation include:

  • In Vivo Studies: Animal models are necessary to confirm the effects of YK-11 on muscle mass, strength, and follistatin levels in a systemic biological context.

  • Dose-Response Studies: A comprehensive understanding of the dose-dependent effects of YK-11 on follistatin expression and myogenic differentiation is required.

  • Safety and Off-Target Effects: Rigorous toxicological studies are essential to identify any potential adverse effects, particularly given its steroidal structure.

  • Molecular Mechanism: Further research into the precise molecular interactions at the promoter region of the follistatin gene and the specific co-regulators involved in YK-11-mediated AR activation would provide a more complete picture of its mechanism of action.

Conclusion

YK-11 represents a promising investigational compound that uniquely modulates muscle growth through the induction of follistatin. Its ability to act as a myostatin inhibitor via an androgen receptor-dependent pathway distinguishes it from other SARMs and traditional anabolic steroids. The foundational research in C2C12 cells provides a strong basis for its mechanism of action. For drug development professionals and researchers, YK-11 warrants further investigation as a potential therapeutic agent for muscle-wasting diseases and conditions where muscle hypertrophy is desired. The detailed data and protocols presented in this guide serve as a comprehensive resource for designing and interpreting future studies in this area.

References

YK-11 and Myostatin Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthetic steroidal selective androgen receptor modulator (SARM), YK-11, with a specific focus on its unique mechanism of myostatin inhibition. YK-11 has garnered significant interest for its potent anabolic effects on muscle tissue, which are mediated through a dual-action pathway involving both partial androgen receptor agonism and the induction of the myostatin antagonist, follistatin.[1][2][3] This guide synthesizes the current experimental evidence, presents quantitative data from key studies, and outlines the methodologies used to elucidate YK-11's mechanism of action.

Core Mechanism: Dual Action as a SARM and Myostatin Inhibitor

YK-11 is structurally derived from dihydrotestosterone (DHT) and functions as a partial agonist of the androgen receptor (AR).[1][4] Unlike full agonists like DHT, YK-11 activates the AR without inducing the N/C terminal interaction required for full transcriptional activation, which may contribute to its tissue-selective effects.[4][5]

The primary anabolic effect of YK-11 on muscle is attributed to a novel mechanism not observed with other androgens like DHT: the robust induction of follistatin (Fst) expression.[1][5] Follistatin is a potent binding protein that directly inhibits the activity of myostatin (GDF-8), a member of the TGF-β superfamily that acts as a negative regulator of muscle growth.[2][6] By increasing follistatin levels, YK-11 effectively removes the natural brake on muscle development, leading to enhanced myogenic differentiation.[2][7] This action is dependent on the androgen receptor, as the effect is diminished by AR antagonists or siRNA-mediated knockdown of the AR.[5]

Signaling Pathway

The proposed signaling cascade for YK-11's myostatin-inhibiting effect is initiated by its binding to the androgen receptor in muscle cells. This interaction selectively upregulates the transcription of the follistatin gene. The resulting increase in follistatin protein leads to the sequestration and inhibition of myostatin, which in turn promotes the expression of key Myogenic Regulatory Factors (MRFs) and subsequent muscle differentiation and growth.

C2C12_Workflow cluster_prep Phase 1: Cell Culture & Seeding cluster_treatment Phase 2: Differentiation & Treatment cluster_analysis Phase 3: Analysis start Culture C2C12 Myoblasts (Growth Medium: DMEM + 10% FBS) seed Seed cells in plates start->seed induce Induce Differentiation (Switch to Differentiation Medium: DMEM + 2% Horse Serum) seed->induce treat Treat Cells with: - YK-11 (e.g., 500 nM) - DHT (e.g., 500 nM) - Vehicle Control (Ethanol) induce->treat incubate Incubate for 2, 4, or 7 days treat->incubate harvest Harvest Cells at Time Points incubate->harvest rna RNA Isolation harvest->rna protein Protein Lysate Preparation harvest->protein qrtpcr qRT-PCR Analysis (MyoD, Myf5, Myogenin, Fst mRNA) rna->qrtpcr western Immunoblotting (Myosin Heavy Chain - MyHC) protein->western Neutralization_Logic cluster_intervention Experimental Intervention YK11 YK-11 Treatment (500 nM) Fst_up ↑ Follistatin Expression YK11->Fst_up Myf5_up ↑ Myf5 mRNA Expression Fst_up->Myf5_up Myogenesis Promotes Myogenesis Myf5_up->Myogenesis Anti_Fst Add Anti-Follistatin Antibody Block Neutralizes Follistatin Anti_Fst->Block Myf5_down Myf5 mRNA Upregulation is Reversed Anti_Fst->Myf5_down Block->Fst_up Myogenesis_rev Myogenesis is Inhibited Myf5_down->Myogenesis_rev

References

YK-11: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the selective androgen receptor modulator (SARM) YK-11. It details the initial discovery, outlines a detailed synthesis protocol, and explores its unique dual mechanism of action as both a partial androgen receptor agonist and a potent myostatin inhibitor via the induction of follistatin. This document consolidates key quantitative data from seminal studies and presents detailed experimental methodologies for the scientific community. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the molecular processes involved.

Discovery and Initial Characterization

YK-11, with the chemical name (17α,20E)-17,20-[(1-methoxyethylidene)bis-(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, was first identified and synthesized by Japanese researcher Yuichiro Kanno in 2011.[1] It is a synthetic steroidal SARM derived from dihydrotestosterone (DHT).[2] Initial studies characterized YK-11 as a partial agonist of the androgen receptor (AR).[1] Unlike full agonists such as DHT, YK-11 activates the AR without inducing the N/C terminal interaction, a conformational change typically required for the full transcriptional activity of the receptor.[3][4] This partial agonism is a key feature of its selective activity.

Subsequent research by Kanno and colleagues in 2013 revealed a novel mechanism of action for YK-11.[3][4] In C2C12 myoblasts (a mouse muscle precursor cell line), YK-11 was found to significantly increase the expression of follistatin (Fst), an antagonist of myostatin.[3][4] Myostatin is a protein that negatively regulates muscle growth. By inducing follistatin, YK-11 effectively inhibits myostatin, leading to enhanced myogenic differentiation.[3][4] This discovery positioned YK-11 as a unique SARM with a dual anabolic mechanism.

Synthesis of YK-11

An improved and diastereoselective synthesis of YK-11 has been developed, yielding the biologically active diastereomer.[5]

Experimental Protocol: Synthesis of the Active Diastereomer of YK-11[5]

Materials and Equipment:

  • Starting material (1) (propargyl acetate derivative of the steroid core)

  • p-Benzoquinone

  • Methanol (MeOH)

  • Dimethyl sulfoxide (DMSO)

  • Palladium(II) trifluoroacetate (Pd(tfa)₂)

  • Chiral ligand L1 (sulfoxide-oxazoline ligand)

  • 100 mL two-necked round-bottomed flask

  • Magnetic stirrer

  • Rubber septum

  • Three-way stopcock

  • Balloon filled with carbon monoxide

  • Syringe

Procedure:

  • A 100 mL two-necked round-bottomed flask containing a magnetic stirring bar is charged with the starting material (1) (1.34 g, 3.9 mmol) and p-benzoquinone (649 mg, 6.0 mmol) in a solvent mixture of MeOH/DMSO (10/1, 45 mL).

  • The flask is fitted with a rubber septum and a three-way stopcock connected to a balloon filled with carbon monoxide.

  • The apparatus is purged with carbon monoxide by repeated pumping and filling via the three-way stopcock.

  • A solution of Pd(tfa)₂ (66.5 mg, 0.20 mmol) and the chiral ligand L1 (131 mg, 0.30 mmol) in MeOH/DMSO (10/1, 10 mL) is prepared separately.

  • The catalyst solution is added dropwise to the stirred solution of the starting materials via a syringe at -10 °C.

  • The reaction mixture is stirred under a carbon monoxide atmosphere, and the progress is monitored by thin-layer chromatography.

  • Upon completion of the reaction, the mixture is subjected to an appropriate work-up and purification procedure (e.g., column chromatography) to isolate the desired YK-11 diastereomer.

Mechanism of Action

YK-11 exerts its anabolic effects through a dual mechanism: partial activation of the androgen receptor and induction of the myostatin inhibitor, follistatin.

Partial Agonism of the Androgen Receptor

YK-11 binds to the androgen receptor and initiates downstream signaling. However, it does not induce the N/C terminal interaction, which is a hallmark of full AR agonists like testosterone and DHT.[3][4] This results in a gene-selective transactivation, meaning that YK-11 can selectively activate certain androgen-responsive genes while not affecting others.[6]

Induction of Follistatin and Myostatin Inhibition

A key and unique feature of YK-11 is its ability to robustly increase the expression of follistatin.[3][4] Follistatin is a secreted glycoprotein that binds to and inhibits the activity of myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily. Myostatin's primary role is to suppress muscle growth and differentiation. By increasing follistatin levels, YK-11 effectively removes this "brake" on muscle development, leading to enhanced myogenesis.[3][4]

Signaling Pathways

The signaling cascade initiated by YK-11 in muscle cells is depicted in the following diagram:

YK11_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Muscle Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus YK11 YK-11 AR Androgen Receptor (AR) YK11->AR Binds to YK11_AR YK-11-AR Complex AR->YK11_AR ARE Androgen Response Element (ARE) YK11_AR->ARE Translocates to Nucleus and Binds Follistatin_Gene Follistatin Gene ARE->Follistatin_Gene Activates Transcription Follistatin_mRNA Follistatin mRNA Follistatin_Gene->Follistatin_mRNA Transcription Follistatin Follistatin (Secreted) Follistatin_mRNA->Follistatin Translation & Secretion Myostatin Myostatin Follistatin->Myostatin Myostatin_Follistatin Inactive Myostatin- Follistatin Complex Follistatin->Myostatin_Follistatin Myostatin->Myostatin_Follistatin Inhibition Inhibition Myostatin->Inhibition Inhibits Myogenesis Myogenic Differentiation (Muscle Growth) Inhibition->Myogenesis

YK-11 Signaling Pathway in Myocytes

In osteoblasts, YK-11 has also been shown to activate the Akt signaling pathway, which is crucial for androgen-mediated osteoblast differentiation.[7]

YK11_Akt_Signaling YK11 YK-11 AR Androgen Receptor (AR) YK11->AR Binds to Akt Akt AR->Akt Activates pAkt Phosphorylated Akt (p-Akt) Akt->pAkt Phosphorylation Osteoblast_Differentiation Osteoblast Differentiation pAkt->Osteoblast_Differentiation Promotes

YK-11 Activating Akt Signaling in Osteoblasts

Quantitative Data

The following tables summarize key quantitative data from in vitro studies on YK-11.

Table 1: In Vitro Activity of YK-11

ParameterCell LineValueReference
EC₅₀ (ARE-luciferase reporter assay) HEK2937.85 nM (active diastereomer)[5]
EC₅₀ (ARE-luciferase reporter assay) HEK29312.5 nM (diastereomeric mixture)[5]

Table 2: Effect of YK-11 on Myogenic and Osteoblastic Markers

MarkerCell LineConcentration of YK-11EffectReference
MyoD mRNA C2C12500 nMSignificant increase[3]
Myf5 mRNA C2C12500 nMSignificant increase[3]
Myogenin mRNA C2C12500 nMSignificant increase[3]
Follistatin (Fst) mRNA C2C12500 nMSignificant increase[3]
Alkaline Phosphatase (ALP) Activity MC3T3-E10.5 µMEnhanced[2]
Osteoprotegerin mRNA MC3T3-E10.5 µMElevated[2]
Osteocalcin mRNA MC3T3-E10.1 - 1.0 µMDose-dependent increase[2]
Phosphorylated Akt MC3T3-E1Not specifiedIncreased[7]

Experimental Methodologies

Cell Culture and Myogenic Differentiation of C2C12 Cells[3][4]

Cell Culture:

  • C2C12 myoblast cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) in a humidified atmosphere of 5% CO₂ at 37°C.

Myogenic Differentiation Assay:

  • C2C12 cells are seeded in appropriate culture plates.

  • Upon reaching confluence, the growth medium is replaced with a differentiation medium, which consists of DMEM supplemented with 2% horse serum.

  • YK-11 (e.g., at a concentration of 500 nM) or dihydrotestosterone (DHT) as a positive control is added to the differentiation medium.

  • The cells are cultured for a specified period (e.g., up to 7 days), with the medium being changed every 2 days.

  • To assess myogenic differentiation, the expression of muscle-specific proteins, such as myosin heavy chain (MyHC), is analyzed by Western blotting.

Luciferase Reporter Assay for Androgen Receptor Activity[5]

Cell Culture and Transfection:

  • HEK293 cells are cultured in DMEM with 10% FBS.

  • Cells are seeded in multi-well plates and co-transfected with an androgen receptor expression plasmid, an androgen response element (ARE)-driven luciferase reporter plasmid, and a Renilla luciferase plasmid (as an internal control for transfection efficiency).

Assay Protocol:

  • After transfection, the cells are treated with varying concentrations of YK-11 (e.g., 1 to 500 nM) or a vehicle control for 24 hours.

  • The cells are then lysed, and the luciferase and Renilla activities are measured using a luminometer.

  • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.

  • Dose-response curves are generated to determine the EC₅₀ value.

Luciferase_Assay_Workflow Start Start Seed_Cells Seed HEK293 cells in multi-well plates Start->Seed_Cells Transfect Co-transfect with: - AR expression plasmid - ARE-luciferase plasmid - Renilla luciferase plasmid Seed_Cells->Transfect Treat Treat cells with varying concentrations of YK-11 Transfect->Treat Incubate Incubate for 24 hours Treat->Incubate Lyse Lyse cells Incubate->Lyse Measure Measure Firefly and Renilla luciferase activity Lyse->Measure Normalize Normalize Firefly luciferase to Renilla Measure->Normalize Analyze Generate dose-response curve and calculate EC₅₀ Normalize->Analyze End End Analyze->End

Workflow for ARE-Luciferase Reporter Assay

Conclusion

YK-11 is a novel SARM with a unique dual mechanism of action that distinguishes it from other compounds in its class. Its ability to act as a partial agonist of the androgen receptor while simultaneously inducing the myostatin inhibitor follistatin makes it a subject of significant interest in the field of muscle biology and drug development. The detailed synthesis and experimental protocols provided in this guide, along with the summarized quantitative data and pathway visualizations, offer a valuable resource for researchers investigating the therapeutic potential of YK-11. Further in vivo studies are warranted to fully elucidate its pharmacological profile and potential clinical applications.

References

Preclinical Research on YK-11's Anabolic Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YK-11 is a novel steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potent anabolic effects observed in preclinical settings. Structurally distinct from non-steroidal SARMs, YK-11 functions as a partial agonist of the androgen receptor (AR).[1] Its primary anabolic mechanism, however, appears to be mediated through a unique pathway involving the induction of follistatin, a potent inhibitor of myostatin.[1][2] This technical guide provides an in-depth overview of the preclinical research on YK-11's anabolic activity, focusing on the available in vitro data. Detailed experimental protocols, quantitative data from key studies, and visual representations of its signaling pathways are presented to facilitate a comprehensive understanding for researchers and drug development professionals. A notable limitation in the current body of scientific literature is the absence of peer-reviewed in vivo studies in healthy animal models to quantitatively assess its anabolic effects on muscle hypertrophy.

Introduction

YK-11, chemically identified as (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, is a synthetic steroidal compound.[2] Unlike traditional anabolic steroids, YK-11 exhibits partial agonism of the androgen receptor, which suggests a potential for a more favorable safety profile.[1] The primary focus of preclinical research has been its myostatin-inhibiting properties, which are believed to be the main driver of its significant anabolic potential.[3] Myostatin is a protein that negatively regulates muscle growth, and its inhibition is a key therapeutic target for muscle-wasting diseases.[3]

Mechanism of Action: A Dual Approach to Anabolism

The anabolic activity of YK-11 is understood to be twofold:

  • Partial Androgen Receptor Agonism: YK-11 binds to the androgen receptor, but it does not induce the N/C terminal interaction required for full receptor activation.[1] This partial agonism is thought to contribute to its anabolic effects, albeit to a lesser extent than its primary mechanism.

  • Induction of Follistatin: The most significant aspect of YK-11's anabolic action is its ability to dramatically increase the expression of follistatin.[2] Follistatin, in turn, binds to and inhibits myostatin, effectively removing the natural brake on muscle growth.[1][3] This leads to an environment conducive to muscle cell proliferation and differentiation.

In Vitro Preclinical Data

The majority of the robust scientific data on YK-11's anabolic activity comes from in vitro studies, primarily utilizing the C2C12 mouse myoblast cell line and the MC3T3-E1 mouse osteoblast precursor cell line.

Myogenic Differentiation in C2C12 Myoblasts

Studies conducted by Kanno et al. have been pivotal in elucidating the myogenic effects of YK-11.[2][4][5]

  • Cell Culture and Differentiation: C2C12 myoblasts were cultured in a growth medium and then switched to a differentiation medium containing 2% horse serum. YK-11 or dihydrotestosterone (DHT) was added to the differentiation medium at a concentration of 500 nM.[4]

  • Quantitative Real-Time PCR (qRT-PCR): Total RNA was extracted from the cells at various time points. The mRNA expression levels of key myogenic regulatory factors (MRFs) such as MyoD, Myf5, and myogenin, as well as follistatin (Fst), were quantified using qRT-PCR.[6]

  • Western Blotting: Protein levels of myosin heavy chain (MyHC), a marker of terminal myogenic differentiation, were assessed by Western blotting.[4]

  • Neutralization Assay: To confirm the role of follistatin, an anti-Fst antibody was added to the culture medium to neutralize the effects of YK-11-induced follistatin.[4]

Target Gene/ProteinTreatmentFold Change vs. Control (Ethanol)Reference
mRNA Expression
MyoDYK-11 (500 nM)Significantly higher than DHT[2][4]
Myf5YK-11 (500 nM)Significantly higher than DHT[2][4]
MyogeninYK-11 (500 nM)Significantly higher than DHT[2][4]
Follistatin (Fst)YK-11 (500 nM)Significant induction[2][4]
Follistatin (Fst)DHT (500 nM)No significant induction[2][4]
Protein Expression
Myosin Heavy Chain (MyHC)YK-11 (500 nM)Increased[4]
Myosin Heavy Chain (MyHC)DHT (500 nM)Increased[4]
Osteogenic Effects in MC3T3-E1 Osteoblasts

Further research has explored the anabolic effects of YK-11 on bone formation.

  • Cell Proliferation Assay: MC3T3-E1 cells were treated with YK-11, and cell proliferation was measured using methods like the MTS assay.

  • Alkaline Phosphatase (ALP) Activity: ALP activity, an early marker of osteoblast differentiation, was quantified.

  • Mineralization Assay: The formation of mineralized nodules, a hallmark of mature osteoblasts, was assessed.

  • qRT-PCR: The mRNA expression of osteoblast-specific markers such as osteocalcin and osteopontin was measured.

  • Western Blotting: The phosphorylation of Akt, a key signaling molecule in osteoblast differentiation, was analyzed.

ParameterTreatmentEffect
Cell ProliferationYK-11Increased
ALP ActivityYK-11Increased
MineralizationYK-11Increased
Osteocalcin mRNAYK-11Increased
Osteopontin mRNAYK-11Increased
Akt PhosphorylationYK-11Increased

Signaling Pathways and Experimental Workflows

YK-11 Signaling Pathway in Myoblasts

YK11_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Myoblast cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus YK11 YK-11 AR Androgen Receptor (AR) YK11->AR Binds YK11_AR YK-11/AR Complex AR->YK11_AR ARE Androgen Response Element (ARE) YK11_AR->ARE Translocates to Nucleus and binds to ARE MRFs Myogenic Regulatory Factors (MyoD, Myf5, Myogenin) YK11_AR->MRFs Upregulates Myostatin Myostatin Myogenic_Differentiation Myogenic Differentiation Myostatin->Myogenic_Differentiation Inhibits Fst_Gene Follistatin Gene ARE->Fst_Gene Activates Transcription Follistatin Follistatin (Fst) Fst_Gene->Follistatin Translation Follistatin->Myostatin Inhibits MRFs->Myogenic_Differentiation Promotes

Caption: YK-11 signaling pathway in myoblasts.

Experimental Workflow for In Vitro Myogenic Differentiation Assay

Myogenic_Differentiation_Workflow cluster_analysis Analysis start Start: C2C12 Myoblast Culture induce_diff Induce Differentiation (Switch to 2% Horse Serum Medium) start->induce_diff treatment Treatment with YK-11 (500 nM) or DHT (500 nM) or Control induce_diff->treatment incubation Incubate for various time points (e.g., 2, 4, 7 days) treatment->incubation qRT_PCR qRT-PCR for mRNA of MyoD, Myf5, Myogenin, Follistatin incubation->qRT_PCR western_blot Western Blot for Myosin Heavy Chain (MyHC) incubation->western_blot end End: Data Analysis and Interpretation qRT_PCR->end western_blot->end

Caption: Experimental workflow for in vitro myogenic differentiation assay.

In Vivo Preclinical Data: A Research Gap

A thorough review of the existing scientific literature reveals a significant lack of in vivo studies in healthy animal models designed to specifically quantify the anabolic effects of YK-11 on muscle growth. One study by Lee et al. (2021) investigated the effects of YK-11 in a mouse model of sepsis-induced muscle wasting. While this study demonstrated that YK-11 could attenuate muscle loss in a catabolic state, the doses used were exceptionally high (350-700 mg/kg body weight), and the context is not directly translatable to anabolic effects in healthy subjects.

Therefore, crucial data regarding the following in healthy animal models is currently unavailable in peer-reviewed publications:

  • Effects on muscle mass and fiber cross-sectional area at various dosages.

  • Dose-response relationships for anabolic activity.

  • Pharmacokinetic and pharmacodynamic profiles.

  • Long-term safety and potential off-target effects.

Discussion and Future Directions

The available in vitro evidence strongly suggests that YK-11 possesses significant anabolic properties, primarily through the upregulation of follistatin and subsequent inhibition of myostatin. The compound's ability to induce myogenic differentiation in C2C12 cells is well-documented. However, the translation of these findings to in vivo models and ultimately to clinical applications is hampered by the lack of comprehensive animal studies.

Future research should prioritize well-designed in vivo studies in healthy animal models to:

  • Establish a clear dose-response curve for the anabolic effects of YK-11 on skeletal muscle.

  • Quantify changes in muscle mass, fiber type, and protein synthesis rates.

  • Evaluate the safety profile of YK-11, including its effects on endogenous hormone levels and other organ systems.

  • Investigate its potential synergistic effects with other anabolic agents.

Conclusion

YK-11 represents a promising investigational compound with a unique mechanism of anabolic action. The robust in vitro data highlights its potential as a potent myostatin inhibitor. However, the current absence of definitive in vivo studies in healthy models is a critical gap that needs to be addressed to validate its anabolic efficacy and safety for any potential therapeutic development. The information presented in this guide summarizes the existing preclinical knowledge and underscores the areas where further research is imperative.

References

Methodological & Application

YK-11 Protocol for In Vitro Muscle Differentiation Assay

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

YK-11 is a novel steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potent anabolic effects on skeletal muscle.[1][2] Unlike traditional androgens, YK-11 exhibits a unique mechanism of action by acting as a partial agonist of the androgen receptor (AR) and, notably, by inducing the expression of Follistatin (Fst).[2][3] This dual action makes YK-11 a compelling compound for studying myogenesis and developing therapeutics for muscle-wasting diseases. This document provides a detailed protocol for utilizing YK-11 in an in vitro muscle differentiation assay using the C2C12 myoblast cell line, a well-established model for studying myogenesis.

Mechanism of Action

YK-11 exerts its pro-myogenic effects through two primary pathways:

  • Partial Androgen Receptor Agonism: YK-11 binds to the androgen receptor, initiating a signaling cascade that promotes the expression of key myogenic regulatory factors (MRFs) such as MyoD, Myf5, and Myogenin.[1][2][3] These factors are crucial for the commitment of myoblasts to the myogenic lineage and their subsequent differentiation into myotubes.

  • Induction of Follistatin: A unique characteristic of YK-11 is its ability to significantly upregulate the expression of Follistatin.[2][3] Follistatin is a potent inhibitor of Myostatin, a member of the transforming growth factor-β (TGF-β) superfamily that negatively regulates muscle mass. By inhibiting Myostatin, YK-11 effectively removes a key brake on muscle growth and differentiation, leading to enhanced myotube formation.

The following diagram illustrates the signaling pathway of YK-11 in muscle differentiation.

YK11_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Myoblast YK11 YK-11 AR Androgen Receptor (AR) YK11->AR Binds to Myostatin Myostatin Activin_Receptor Activin Receptor Type IIB Myostatin->Activin_Receptor Binds to Fst Follistatin (Fst) AR->Fst Induces Expression MyoD_Myf5_Myogenin MyoD, Myf5, Myogenin AR->MyoD_Myf5_Myogenin Upregulates Fst->Myostatin Inhibits Myotube_Formation Myotube Formation MyoD_Myf5_Myogenin->Myotube_Formation Promotes SMAD2_3 p-SMAD2/3 Activin_Receptor->SMAD2_3 Activates Myogenesis_Inhibition Inhibition of Myogenesis SMAD2_3->Myogenesis_Inhibition Leads to

YK-11 Signaling Pathway in Myoblasts.

Experimental Protocols

This section details the materials and methods for conducting an in vitro muscle differentiation assay with YK-11 using C2C12 cells.

Materials

  • C2C12 mouse myoblast cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin solution

  • YK-11 (powder form)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Fixation solution: 4% paraformaldehyde in PBS

  • Permeabilization solution: 0.1% Triton X-100 in PBS

  • Blocking solution: 5% goat serum in PBS

  • Primary antibody: Anti-Myosin Heavy Chain (MyHC) antibody

  • Secondary antibody: Fluorescently-conjugated goat anti-mouse IgG

  • Nuclear stain: DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

Experimental Workflow

The general workflow for the YK-11 in vitro muscle differentiation assay is depicted below.

Experimental_Workflow cluster_workflow Experimental Workflow A 1. C2C12 Cell Culture (Growth Medium) B 2. Seeding for Differentiation A->B C 3. Induction of Differentiation (Differentiation Medium + YK-11) B->C D 4. Fixation and Immunostaining C->D E 5. Imaging and Quantification D->E

Workflow for YK-11 Muscle Differentiation Assay.

Procedure

  • C2C12 Cell Culture (Growth Phase):

    • Culture C2C12 myoblasts in Growth Medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

    • Subculture the cells when they reach 70-80% confluency.

  • Seeding for Differentiation:

    • Seed C2C12 cells into multi-well plates (e.g., 24-well or 96-well plates) at a density of 2 x 10^4 cells/cm².

    • Allow the cells to adhere and reach approximately 90% confluency in Growth Medium.

  • Induction of Differentiation with YK-11:

    • Prepare a stock solution of YK-11 in DMSO.

    • Aspirate the Growth Medium and wash the cells once with PBS.

    • Replace with Differentiation Medium (DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin).

    • Add YK-11 to the Differentiation Medium at a final concentration of 500 nM.[2][3] A vehicle control (DMSO) and a positive control (e.g., Dihydrotestosterone - DHT) should be included.

    • Incubate the cells for 4-7 days to allow for myotube formation, replacing the medium every 48 hours.

  • Immunostaining for Myosin Heavy Chain (MyHC):

    • After the differentiation period, aspirate the medium and wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific binding with 5% goat serum in PBS for 1 hour at room temperature.

    • Incubate with the primary anti-MyHC antibody (diluted in blocking solution) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips or add PBS to the wells for imaging.

  • Imaging and Quantification:

    • Capture images using a fluorescence microscope.

    • Quantify myotube formation using the following metrics:

      • Fusion Index: (Number of nuclei in myotubes / Total number of nuclei) x 100. A myotube is typically defined as a cell containing three or more nuclei.

      • Maturation Index: (Number of nuclei in myotubes with ≥5 nuclei / Total number of nuclei) x 100.

      • Myotube Diameter: Measure the width of multiple myotubes at their widest point.

Data Presentation

The following tables summarize the expected quantitative outcomes from the YK-11 in vitro muscle differentiation assay based on available literature.

Table 1: Effect of YK-11 on Myogenic Regulatory Factor (MRF) and Follistatin (Fst) mRNA Expression in C2C12 Cells

Treatment (500 nM)Myf5 mRNA (Fold Change vs. Control)MyoD mRNA (Fold Change vs. Control)Myogenin mRNA (Fold Change vs. Control)Follistatin mRNA (Fold Change vs. Control)
Vehicle (DMSO) 1.01.01.01.0
DHT ~1.5~2.0~2.5No significant change
YK-11 ~2.5 [3]~3.0 [3]~4.0 [3]~3.5 [3]

Data are representative values compiled from published studies and may vary depending on experimental conditions.[2][3]

Table 2: Expected Morphological Changes in C2C12 Myotubes after YK-11 Treatment

Treatment (500 nM)Fusion Index (%)Maturation Index (%)Average Myotube Diameter (µm)
Vehicle (DMSO) BaselineBaselineBaseline
DHT IncreasedIncreasedIncreased
YK-11 Significantly Increased Significantly Increased Significantly Increased

Note: Specific quantitative data for morphological changes induced by YK-11 are not extensively published. The expected outcomes are based on the known pro-myogenic effects of YK-11.

Safety and Toxicity

Currently, there is a lack of published in vitro toxicology data for YK-11 specifically in muscle cell lines. As with any investigational compound, it is recommended to perform a dose-response study to determine the optimal concentration that promotes differentiation without inducing cytotoxicity. Standard cytotoxicity assays, such as the MTT or LDH assay, can be employed to assess the potential adverse effects of YK-11 on C2C12 cell viability.

YK-11 represents a potent and unique SARM for stimulating muscle differentiation in vitro. Its dual mechanism of androgen receptor activation and Follistatin induction leads to a robust increase in myogenic regulatory factors and subsequent myotube formation. The protocol outlined in this document provides a comprehensive framework for researchers to investigate the effects of YK-11 on myogenesis and to explore its therapeutic potential for muscle-related disorders. Further studies are warranted to fully elucidate the quantitative morphological changes and the in vitro safety profile of YK-11 in muscle cells.

References

Application Notes and Protocols for YK-11 Administration in Animal Models for Muscle Growth

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: YK-11 is an experimental compound and not approved for human use. The following information is intended for research purposes only by qualified professionals.

Introduction

(17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, commonly known as YK-11, is a synthetic steroidal selective androgen receptor modulator (SARM).[1] Unlike non-steroidal SARMs, YK-11 possesses a steroidal backbone derived from dihydrotestosterone (DHT).[1] Its primary anabolic mechanism in muscle tissue is attributed to its unique ability to increase the expression of follistatin, a potent inhibitor of myostatin.[2][3] Myostatin is a protein that negatively regulates muscle growth. By inhibiting myostatin, YK-11 is theorized to promote muscle hypertrophy beyond the levels achievable by traditional androgen receptor agonism alone.

These application notes provide an overview of the current understanding of YK-11's mechanism of action and detailed protocols for its administration in preclinical models, based on the limited available scientific literature. It is critical to note that peer-reviewed studies on YK-11's effect on muscle growth in animal models are scarce, and much of the in vivo application is based on extrapolation from in vitro data and studies on other endpoints.

Mechanism of Action

YK-11 exerts its anabolic effects through a dual mechanism:

  • Partial Androgen Receptor Agonism: YK-11 binds to the androgen receptor (AR) and acts as a partial agonist.[2][3] This activation of the AR in muscle tissue stimulates anabolic pathways.

  • Myostatin Inhibition via Follistatin Upregulation: The primary and most unique mechanism of YK-11 is its ability to significantly increase the expression of follistatin (Fst).[2][3] Follistatin binds to and inhibits myostatin, a member of the transforming growth factor-β (TGF-β) superfamily that acts as a negative regulator of muscle mass. The YK-11-mediated myogenic differentiation has been shown to be reversed by an anti-follistatin antibody, highlighting the critical role of this pathway.[2][3]

Signaling Pathway of YK-11 in Myoblasts

YK11_Signaling YK11 YK-11 AR Androgen Receptor (AR) YK11->AR Binds to MRFs ↑ Myogenic Regulatory Factors (MyoD, Myf5, Myogenin) AR_nucleus AR Translocation to Nucleus AR->AR_nucleus Activates Fst_gene Follistatin (Fst) Gene AR_nucleus->Fst_gene Upregulates Transcription AR_nucleus->MRFs Induces Fst_protein Follistatin (Fst) Protein Fst_gene->Fst_protein Translation Myostatin Myostatin Fst_protein->Myostatin Inhibits Myogenesis Myogenic Differentiation (Muscle Growth) Myostatin->Myogenesis Inhibits MRFs->Myogenesis Promotes in_vivo_workflow cluster_analysis Outcome Measures start Start: Animal Acclimatization (e.g., Male Wistar Rats, 8-10 weeks old) grouping Randomization into Groups (Control, YK-11) start->grouping treatment Daily Administration for 5-8 Weeks (e.g., Oral Gavage of YK-11 or Vehicle) grouping->treatment monitoring In-Life Monitoring (Weekly Body Weight, General Health) treatment->monitoring endpoint End of Study: Euthanasia and Tissue Collection treatment->endpoint monitoring->treatment body_comp Body Composition (DEXA/NMR) endpoint->body_comp muscle_weight Muscle Wet Weight Measurement endpoint->muscle_weight histology Histology (Myofiber CSA) endpoint->histology biochem Serum Biochemistry endpoint->biochem mol_bio Molecular Analysis (qPCR, Western Blot) endpoint->mol_bio analysis Data Analysis body_comp->analysis muscle_weight->analysis histology->analysis biochem->analysis mol_bio->analysis

References

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for human or animal consumption.

Introduction

YK-11 is a synthetic, steroidal selective androgen receptor modulator (SARM) and a myostatin inhibitor.[1][2] Structurally derived from dihydrotestosterone (DHT), YK-11 is recognized for its potent anabolic effects on muscle and bone tissues demonstrated in preclinical research.[2] It functions as a partial agonist of the androgen receptor (AR), uniquely inducing the expression of follistatin (Fst), a potent antagonist of myostatin.[2][3] This dual mechanism of action—partial AR activation and myostatin inhibition—makes YK-11 a compound of significant interest in research focused on muscle growth, muscle wasting disorders, and bone health.[2][3]

These application notes provide an overview of recommended dosages and detailed protocols for the use of YK-11 in laboratory research settings, based on currently available preclinical data. All information presented is intended for researchers, scientists, and drug development professionals.

Data Summary

Quantitative data from key in vitro and in vivo studies are summarized below for easy reference and comparison.

In Vitro Quantitative Data
Cell LineConcentrationDurationObserved EffectsReference
C2C12 Myoblasts500 nM2 - 7 daysIncreased Myosin Heavy Chain (MyHC) protein levels, indicating myogenic differentiation.[4]Kanno Y, et al. (2013)
C2C12 Myoblasts500 nM2 - 4 daysSignificantly increased mRNA levels of myogenic regulatory factors (MyoD, Myf5, myogenin) and follistatin (Fst).[3][4]Kanno Y, et al. (2013)
MC3T3-E1 Osteoblasts0.5 µM (500 nM)Not SpecifiedIncreased cell proliferation and Alkaline Phosphatase (ALP) activity.[5]Yatsu T, et al. (2018)
MC3T3-E1 Osteoblasts0.1 - 1.0 µMNot SpecifiedDose-dependently increased osteocalcin mRNA expression.[5]Yatsu T, et al. (2018)
In Vivo Quantitative Data
Animal ModelDosageRouteDurationObserved EffectsReference
BALB/c Mice (Sepsis Model)350 mg/kg, 700 mg/kgOral10 daysPrevented muscle wasting, reduced inflammatory cytokines, and decreased mortality.[6][7]Lee SJ, et al. (2021)

Signaling Pathway

The proposed signaling pathway for YK-11 involves a dual mechanism. It acts as a partial agonist to the androgen receptor and as a myostatin inhibitor via the induction of follistatin.

YK11_Signaling_Pathway cluster_cell Muscle Cell YK11 YK-11 AR Androgen Receptor (AR) YK11->AR Binds to YK11_AR YK-11/AR Complex AR->YK11_AR Nucleus Nucleus YK11_AR->Nucleus Translocates to Follistatin_Gene Follistatin Gene Transcription Nucleus->Follistatin_Gene Induces Follistatin Follistatin (Fst) Follistatin_Gene->Follistatin Leads to increased Myostatin Myostatin Follistatin->Myostatin Inhibits Muscle_Growth Increased Muscle Differentiation & Growth Follistatin->Muscle_Growth Promotes Myostatin->Muscle_Growth Normally inhibits

Caption: YK-11 Signaling Pathway in Muscle Cells.

Experimental Protocols

In Vitro Myogenic Differentiation of C2C12 Myoblasts

This protocol is adapted from studies investigating the effect of YK-11 on muscle cell differentiation.[3][4]

Objective: To assess the myogenic potential of YK-11 by measuring the expression of muscle-specific proteins and regulatory factors in C2C12 cells.

Materials:

  • C2C12 mouse myoblast cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • YK-11 (stock solution in ethanol or DMSO)

  • Dihydrotestosterone (DHT) as a positive control

  • Phosphate-Buffered Saline (PBS)

  • Reagents for RNA isolation, qRT-PCR, and immunoblotting

Procedure:

  • Cell Culture: Culture C2C12 myoblasts in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed cells onto appropriate culture plates and allow them to reach confluence.

  • Differentiation Induction: Once confluent, switch the growth medium to a differentiation medium (DMEM supplemented with 2% horse serum).

  • Treatment: Add YK-11 to the differentiation medium at a final concentration of 500 nM. Include a vehicle control (e.g., ethanol) and a positive control (e.g., 500 nM DHT).

  • Incubation: Incubate the cells for 2 to 7 days, replacing the medium with fresh treatment medium every 48 hours.

  • Analysis:

    • qRT-PCR: At day 2 and 4, harvest cells, isolate total RNA, and perform quantitative real-time PCR to measure the mRNA levels of MyoD, Myf5, myogenin, and follistatin.

    • Immunoblotting: At day 7, lyse the cells and perform immunoblotting to detect the protein levels of Myosin Heavy Chain (MyHC) to confirm terminal differentiation.

C2C12_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture C2C12 cells in 10% FBS DMEM Seed Seed cells and grow to confluence Culture->Seed Differentiate Switch to differentiation medium (2% Horse Serum) Seed->Differentiate Treat Add YK-11 (500 nM), DHT, or Vehicle Differentiate->Treat Incubate Incubate for 2-7 days Treat->Incubate Harvest_RNA Harvest RNA (Day 2-4) Incubate->Harvest_RNA Harvest_Protein Harvest Protein (Day 7) Incubate->Harvest_Protein qRT_PCR qRT-PCR for MyoD, Myf5, Myogenin, Fst Harvest_RNA->qRT_PCR Immunoblot Immunoblot for MyHC Harvest_Protein->Immunoblot

References

Application Notes and Protocols: YK-11 Solubility and Preparation for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YK-11 is a synthetic, steroidal selective androgen receptor modulator (SARM) that has garnered significant interest in preclinical research for its potent anabolic effects on muscle and bone tissue.[1] Structurally derived from dihydrotestosterone (DHT), YK-11 functions as a partial agonist of the androgen receptor.[1][2][3] Uniquely, it also stimulates the expression of follistatin, a potent inhibitor of myostatin, which is a negative regulator of muscle growth.[1][3][4][5] This dual mechanism of action makes YK-11 a compound of interest for studying muscle differentiation and bone biology.[6][7]

These application notes provide a comprehensive guide to the solubility of YK-11 and detailed protocols for its preparation for use in cell culture experiments, ensuring reproducible and accurate results.

Data Presentation: YK-11 Solubility

Proper dissolution of YK-11 is critical for accurate in vitro studies. The following table summarizes the known solubility of YK-11 in various common laboratory solvents. It is recommended to use fresh, anhydrous solvents for optimal dissolution.

SolventSolubilityMolar MassNotes
Dimethyl Sulfoxide (DMSO)20 mg/mL (46.45 mM)430.53 g/mol [8]Ultrasonic assistance may be required.[8] Use of newly opened, non-hygroscopic DMSO is recommended for best results.[8]
Ethanol1 mg/mL430.5 g/mol [7]Used as a solvent control in some cell culture studies.[9]
Methanol1 mg/mL430.5 g/mol [7]
Acetonitrile1 mg/mL430.5 g/mol [7]
PolyglycolsSoluble (concentration not specified)430.53 g/mol [10]

Experimental Protocols

Preparation of a YK-11 Stock Solution

This protocol describes the preparation of a 10 mM YK-11 stock solution in DMSO.

Materials:

  • YK-11 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Weighing: Accurately weigh the desired amount of YK-11 powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.4305 mg of YK-11 (Molar Mass = 430.53 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube. For a 10 mM stock solution, add 100 µL of DMSO for every 0.4305 mg of YK-11.

  • Mixing: Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • Sonication (if necessary): If the YK-11 does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[8]

Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the YK-11 stock solution to final working concentrations for treating cells in culture. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Materials:

  • 10 mM YK-11 stock solution in DMSO

  • Sterile cell culture medium (e.g., DMEM with 2% horse serum for C2C12 differentiation)[8]

  • Sterile microcentrifuge tubes or plates

Procedure:

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the YK-11 stock solution in cell culture medium. For example, to prepare a 100 µM intermediate solution, add 1 µL of the 10 mM stock solution to 99 µL of sterile cell culture medium.

  • Final Dilution: Add the appropriate volume of the intermediate or stock solution to the cell culture wells to achieve the desired final concentration. For example, to achieve a final concentration of 500 nM in 1 mL of medium, add 5 µL of the 100 µM intermediate solution.

  • Solvent Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without YK-11. This is crucial to distinguish the effects of YK-11 from those of the solvent.

  • Incubation: Gently mix the medium in the wells and incubate the cells for the desired experimental duration. Studies have shown that YK-11 induces myogenic differentiation in C2C12 cells at a concentration of 500 nM.[7][8]

Visualization of Pathways and Workflows

YK-11 Signaling Pathway in Myoblasts

The following diagram illustrates the proposed mechanism of action for YK-11 in promoting myogenesis. YK-11 acts as a partial agonist of the androgen receptor (AR) and induces the expression of follistatin, which in turn inhibits myostatin, leading to muscle differentiation.

YK11_Signaling_Pathway YK11 YK-11 AR Androgen Receptor (AR) YK11->AR Partial Agonist Follistatin Follistatin Expression AR->Follistatin Induces Myogenesis Myogenic Differentiation AR->Myogenesis Promotes Myostatin Myostatin Follistatin->Myostatin Inhibits Myostatin->Myogenesis Inhibits

Caption: Proposed signaling pathway of YK-11 in myoblasts.

Experimental Workflow for YK-11 Cell Culture Preparation

This diagram outlines the key steps for preparing YK-11 for use in cell culture experiments, from stock solution preparation to cell treatment.

YK11_Workflow start Start weigh Weigh YK-11 Powder start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve mix Vortex / Sonicate dissolve->mix filter Sterile Filter (0.22 µm) mix->filter store Aliquot & Store at -80°C filter->store dilute Dilute to Working Concentration in Culture Medium store->dilute treat Treat Cells dilute->treat control Prepare Vehicle Control dilute->control end Incubate & Analyze treat->end control->end

Caption: Workflow for YK-11 preparation for cell culture.

References

Application Notes and Protocols: Measuring YK-11's Effect on Follistatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YK-11 is a novel steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potent myostatin-inhibiting properties.[1][2][3] Unlike other androgens, YK-11's anabolic effects are primarily mediated through the induction of follistatin (Fst), a glycoprotein that binds to and inhibits myostatin, a negative regulator of muscle growth.[1][4][5][6] This unique mechanism of action, activating the androgen receptor (AR) to increase follistatin expression, sets YK-11 apart from traditional SARMs and anabolic steroids.[2][4][7]

These protocols will detail the necessary steps to quantify the YK-11-induced upregulation of follistatin at both the mRNA and protein levels, and to assess the functional consequences of this upregulation in a cell-based model.

Signaling Pathway and Experimental Overview

YK-11 acts as a partial agonist of the androgen receptor.[7][8] Upon binding to the AR in muscle cells, it triggers a signaling cascade that leads to a significant increase in the expression of the Fst gene.[4][5][6] The resulting increase in follistatin protein leads to the inhibition of myostatin, thereby promoting myogenic differentiation and muscle growth.[1][2]

YK11_Follistatin_Pathway cluster_cell Muscle Cell YK11 YK-11 AR Androgen Receptor (AR) YK11->AR binds to Fst_Gene Follistatin (Fst) Gene AR->Fst_Gene activates transcription Fst_mRNA Fst mRNA Fst_Gene->Fst_mRNA transcription Follistatin Follistatin Protein Fst_mRNA->Follistatin translation Myostatin Myostatin Follistatin->Myostatin inhibits Muscle_Growth ↑ Muscle Growth Myostatin->Muscle_Growth inhibits

YK-11 signaling pathway to induce follistatin.

The following sections provide detailed protocols to investigate this pathway:

  • Quantitative Real-Time PCR (qRT-PCR): To measure the change in Fst mRNA expression.

  • Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the amount of secreted follistatin protein.

  • Western Blotting: To detect changes in intracellular follistatin protein levels.

  • Follistatin Neutralization Assay: To confirm that the observed myogenic effects of YK-11 are indeed mediated by the increased follistatin.

Quantitative Data Summary

The following tables summarize the quantitative effects of YK-11 on follistatin and myogenic regulatory factor (MRF) gene expression as reported in the literature. Data has been extracted and compiled from graphical representations in the cited studies.

Table 1: Effect of YK-11 on Follistatin (Fst) mRNA Expression in C2C12 Myoblasts

TreatmentTime PointFold Change in Fst mRNA (vs. Control)Statistical Significance (p-value)
YK-11 (500 nM)Day 2~4.5< 0.01
YK-11 (500 nM)Day 4~3.0< 0.01
DHT (500 nM)Day 2No significant change> 0.05
DHT (500 nM)Day 4No significant change> 0.05

Data estimated from Kanno Y, et al. Biol Pharm Bull. 2013;36(9):1460-5.[4]

Table 2: Androgen Receptor Dependence of YK-11-Induced Follistatin (Fst) mRNA Upregulation

TreatmentConditionFold Change in Fst mRNA (vs. Control)Statistical Significance (p-value)
YK-11 (500 nM)-~3.5< 0.05
YK-11 (500 nM) + Flutamide (10 µM)AR Antagonist~1.5> 0.05 (vs. control)
YK-11 (500 nM)AR siRNA~1.8> 0.05 (vs. control)

Data estimated from Kanno Y, et al. Biol Pharm Bull. 2013;36(9):1460-5.[4]

Table 3: Effect of YK-11 and Follistatin Neutralization on Myogenic Factor 5 (Myf5) mRNA Expression

TreatmentConditionFold Change in Myf5 mRNA (vs. Control)Statistical Significance (p-value)
YK-11 (500 nM)-~2.5< 0.05
YK-11 (500 nM) + Anti-Fst AntibodyFst Neutralization~1.2> 0.05 (vs. control)

Data estimated from Kanno Y, et al. Biol Pharm Bull. 2013;36(9):1460-5.[4]

Experimental Protocols

The following are detailed protocols for the key experiments to measure the effect of YK-11 on follistatin.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_analysis Analysis C2C12_Culture 1. Culture C2C12 Myoblasts Induce_Diff 2. Induce Differentiation C2C12_Culture->Induce_Diff Treatment 3. Treat with YK-11 / Controls Induce_Diff->Treatment Harvest_RNA 4a. Harvest RNA Treatment->Harvest_RNA Harvest_Protein 4b. Harvest Protein Lysate Treatment->Harvest_Protein Harvest_Supernatant 4c. Harvest Supernatant Treatment->Harvest_Supernatant Neutralization 6. Follistatin Neutralization Assay Treatment->Neutralization qRT_PCR 5a. qRT-PCR for Fst mRNA Harvest_RNA->qRT_PCR Western_Blot 5b. Western Blot for Follistatin Harvest_Protein->Western_Blot ELISA 5c. ELISA for Secreted Follistatin Harvest_Supernatant->ELISA

General experimental workflow.
Cell Culture and Treatment

This protocol describes the culture of C2C12 myoblasts and their treatment with YK-11.

  • Materials:

    • C2C12 mouse myoblast cell line

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Horse Serum (HS)

    • Penicillin-Streptomycin solution

    • YK-11

    • Dihydrotestosterone (DHT) as a positive control

    • Ethanol (EtOH) as a vehicle control

    • Cell culture plates

  • Protocol:

    • Cell Culture: Culture C2C12 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

    • Seeding: Seed C2C12 cells in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction).

    • Differentiation: When cells reach 80-90% confluency, switch to differentiation medium (DMEM with 2% HS and 1% Penicillin-Streptomycin) to induce myogenesis.

    • Treatment: On day 0 of differentiation, treat the cells with YK-11 (e.g., 500 nM), DHT (e.g., 500 nM), or vehicle control (EtOH). Culture for the desired time points (e.g., 2 and 4 days).

Quantitative Real-Time PCR (qRT-PCR) for Follistatin mRNA

This protocol details the measurement of Fst mRNA levels.

  • Materials:

    • RNA extraction kit

    • cDNA synthesis kit

    • SYBR Green qPCR master mix

    • qRT-PCR instrument

    • Primers for Follistatin (Fst) and a housekeeping gene (e.g., β-actin)

GeneForward Primer (5'-3')Reverse Primer (5'-3')
FstAGAGGAAATGTCTGCTTCCGCACCTCTCTTCAGTCTCCTG
β-actinTCCTCCTGAGCGCAAGTACTCCTGCTTGCTGATCCACATCTG
Primer sequences as reported in Kanno Y, et al. Biol Pharm Bull. 2013;36(9):1460-5.[4]
  • Protocol:

    • RNA Extraction: After treatment, wash cells with PBS and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

    • qRT-PCR:

      • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.

      • Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

      • Analyze the data using the ΔΔCt method, normalizing the expression of Fst to the housekeeping gene.

ELISA for Secreted Follistatin

This protocol describes the quantification of secreted follistatin in the cell culture medium.

  • Materials:

    • Commercial Follistatin ELISA kit

    • Microplate reader

  • Protocol:

    • Sample Collection: Collect the cell culture supernatant at the end of the treatment period.

    • Sample Preparation: Centrifuge the supernatant to remove any cell debris.

    • ELISA: Perform the ELISA according to the manufacturer's protocol. This typically involves:

      • Adding standards and samples to the antibody-coated microplate.

      • Incubating with a detection antibody.

      • Adding a substrate to develop a colorimetric signal.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

    • Data Analysis: Calculate the concentration of follistatin in the samples based on the standard curve.

Western Blotting for Intracellular Follistatin

This protocol details the detection of intracellular follistatin protein.

  • Materials:

    • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against Follistatin

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Protein Extraction: Wash cells with cold PBS and lyse them in lysis buffer.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

    • Antibody Incubation:

      • Incubate the membrane with the primary anti-follistatin antibody overnight at 4°C.

      • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane and add the chemiluminescent substrate.

    • Imaging: Visualize the protein bands using an imaging system.

Follistatin Neutralization Assay

This functional assay confirms the role of follistatin in YK-11-mediated myogenesis.

  • Materials:

    • C2C12 cells and culture reagents

    • YK-11

    • Anti-follistatin antibody (neutralizing grade)

    • qRT-PCR reagents and primers for a myogenic marker (e.g., Myf5)

  • Protocol:

    • Cell Culture and Differentiation: Culture and induce differentiation of C2C12 cells as described in section 4.1.

    • Treatment: Treat the cells with YK-11 (500 nM) in the presence or absence of a neutralizing anti-follistatin antibody. The optimal concentration of the antibody should be determined empirically, but a starting point of 1-5 µg/mL is recommended.

    • Incubation: Culture the cells for a suitable period (e.g., 4 days).

    • Analysis:

      • Extract RNA and perform qRT-PCR for a myogenic regulatory factor, such as Myf5, to assess the extent of myogenic differentiation.

      • A reversal of the YK-11-induced increase in Myf5 expression in the presence of the anti-follistatin antibody would confirm that the effect is mediated by follistatin.[4]

Conclusion

The techniques and protocols outlined in these application notes provide a robust framework for researchers to investigate the effects of YK-11 on follistatin. By quantifying changes in follistatin mRNA and protein levels, and by functionally assessing the role of follistatin in YK-11-induced myogenesis, a comprehensive understanding of this novel SARM's mechanism of action can be achieved. These methods are essential for the preclinical evaluation and development of YK-11 and other compounds that target the myostatin-follistatin axis for therapeutic purposes.

References

Application Notes and Protocols for Studying YK-11 in Muscle Wasting Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the therapeutic potential of YK-11 in the context of muscle wasting diseases. The protocols outlined below are based on established methodologies from preclinical studies and are intended to serve as a foundation for further research and development.

Introduction

YK-11 is a synthetic steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potent anabolic effects on skeletal muscle. Unlike traditional androgens, YK-11 exhibits a unique mechanism of action by acting as a partial agonist of the androgen receptor (AR) and, more notably, as a potent inducer of follistatin (Fst).[1][2][3][4] Follistatin is a key antagonist of myostatin, a protein that negatively regulates muscle growth. By increasing follistatin expression, YK-11 effectively inhibits myostatin, leading to enhanced myogenic differentiation and muscle hypertrophy.[1][2][3] These characteristics make YK-11 a compelling candidate for therapeutic intervention in muscle wasting diseases such as sarcopenia, cachexia, and sepsis-induced muscle atrophy.

Mechanism of Action: YK-11 Signaling Pathway

YK-11 exerts its effects on muscle cells through a dual mechanism. Firstly, it partially activates the androgen receptor, leading to the downstream regulation of myogenic genes. Secondly, and more uniquely, it significantly upregulates the expression of follistatin. This dual action converges to promote myogenesis.

YK11_Signaling_Pathway YK11 YK-11 AR Androgen Receptor (AR) (Partial Agonist) YK11->AR Follistatin Follistatin (Fst) Expression ↑ YK11->Follistatin Induces Myogenic_Factors Myogenic Regulatory Factors (MyoD, Myf5, Myogenin) ↑ AR->Myogenic_Factors Myostatin Myostatin Follistatin->Myostatin Inhibits Muscle_Growth Muscle Growth & Differentiation ↑ Myostatin->Muscle_Growth Inhibits Myogenic_Factors->Muscle_Growth

Caption: YK-11 signaling pathway in skeletal muscle cells.

Experimental Protocols

In Vitro Myogenic Differentiation Assay using C2C12 Myoblasts

This protocol details the procedure to assess the myogenic potential of YK-11 on the C2C12 mouse myoblast cell line.

1. Materials and Reagents:

  • C2C12 mouse myoblast cell line

  • Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.

  • YK-11 (stock solution in DMSO or ethanol)

  • Phosphate Buffered Saline (PBS)

  • Reagents for RNA extraction, cDNA synthesis, and qRT-PCR.

  • Antibodies for Western blotting (e.g., anti-Myosin Heavy Chain, anti-β-actin).

  • Reagents and equipment for Western blotting.

2. Experimental Workflow:

In_Vitro_Workflow start Start cell_culture Culture C2C12 cells in Growth Medium start->cell_culture induce_diff Induce differentiation (switch to Differentiation Medium) cell_culture->induce_diff treat_yk11 Treat with YK-11 (e.g., 100-500 nM) induce_diff->treat_yk11 incubation Incubate for 2-7 days treat_yk11->incubation analysis Analysis incubation->analysis qRT_PCR qRT-PCR for Myf5, MyoD, Myogenin, Fst analysis->qRT_PCR western_blot Western Blot for Myosin Heavy Chain (MyHC) analysis->western_blot end End qRT_PCR->end western_blot->end

Caption: General workflow for in vitro analysis of YK-11 on myogenesis.

3. Detailed Methodology:

  • Cell Seeding: Plate C2C12 cells in 24-well or 6-well plates at a density that allows for confluence within 24-48 hours in Growth Medium.

  • Induction of Differentiation: Once cells reach approximately 80-90% confluency, aspirate the Growth Medium, wash once with PBS, and replace with Differentiation Medium.

  • YK-11 Treatment: Add YK-11 to the Differentiation Medium at final concentrations ranging from 100 nM to 500 nM. A vehicle control (e.g., DMSO or ethanol) should be run in parallel.

  • Incubation: Incubate the cells for 2 to 7 days to allow for myogenic differentiation and myotube formation. The medium should be replaced every 2 days with fresh Differentiation Medium containing YK-11 or vehicle.

  • Analysis of Myogenic Markers (qRT-PCR):

    • After the desired incubation period (e.g., 2 or 4 days), lyse the cells and extract total RNA using a suitable kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of myogenic regulatory factors (Myf5, MyoD, myogenin) and follistatin (Fst). Use a housekeeping gene (e.g., β-actin or GAPDH) for normalization.

  • Analysis of Myotube Formation (Western Blot):

    • After 6-7 days of differentiation, lyse the cells and collect protein extracts.

    • Determine protein concentration using a suitable assay (e.g., BCA assay).

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against Myosin Heavy Chain (MyHC), a late marker of myogenic differentiation.

    • Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

    • Normalize MyHC protein levels to a loading control like β-actin.

Table 1: Quantitative Data from In Vitro Myogenic Differentiation of C2C12 Cells with YK-11

MarkerTreatmentConcentrationTime PointFold Change vs. ControlReference
mRNA Expression
Myf5YK-11500 nM4 daysIncreased (more significant than DHT)[1]
MyoDYK-11500 nM4 daysIncreased (more significant than DHT)[1]
MyogeninYK-11500 nM4 daysIncreased (more significant than DHT)[1]
Follistatin (Fst)YK-11500 nM2 daysSignificantly Increased[1]
Protein Expression
MyHCYK-11500 nM7 daysIncreased[1]

Note: The exact fold changes are not consistently reported in the literature, but the qualitative increases are noted.

In Vitro Osteogenic Activity Assay using MC3T3-E1 Osteoblasts

This protocol is for evaluating the effect of YK-11 on osteoblast proliferation and differentiation.

1. Materials and Reagents:

  • MC3T3-E1 mouse pre-osteoblastic cell line

  • Culture Medium: Alpha-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Osteogenic Differentiation Medium: Culture medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.

  • YK-11 (stock solution in DMSO or ethanol)

  • Reagents for Alkaline Phosphatase (ALP) activity assay.

  • Alizarin Red S staining solution.

2. Detailed Methodology:

  • Cell Culture and Treatment: Culture MC3T3-E1 cells in standard culture medium. For experiments, treat cells with YK-11 at various concentrations (e.g., 0.1-1.0 µM) in either standard or osteogenic differentiation medium.

  • Alkaline Phosphatase (ALP) Activity Assay:

    • After 7 days of treatment in osteogenic differentiation medium, lyse the cells.

    • Measure ALP activity in the cell lysates using a commercially available colorimetric assay kit.[5][6][7][8]

    • Normalize ALP activity to the total protein content of each sample.

  • Alizarin Red S Staining for Mineralization:

    • Culture cells in osteogenic differentiation medium with or without YK-11 for 14-21 days.

    • Fix the cells with 4% paraformaldehyde for 15-30 minutes.[9][10]

    • Wash the cells with distilled water and stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes.[9][11]

    • Wash extensively with distilled water to remove excess stain.

    • Visualize and photograph the stained mineralized nodules.

    • For quantification, the stain can be extracted with 10% acetic acid or cetylpyridinium chloride and the absorbance measured.[9]

Table 2: Quantitative Data from In Vitro Osteogenic Activity of YK-11 on MC3T3-E1 Cells

AssayTreatmentConcentrationTime PointObservationReference
Cell ProliferationYK-110.5 µMNot SpecifiedAccelerated[12]
ALP ActivityYK-110.5 µM7 daysIncreased[12]
MineralizationYK-110.5 µM14-21 daysIncreased[12]
Osteocalcin mRNAYK-110.1-1.0 µMNot SpecifiedDose-dependently increased
Osteoprotegerin mRNAYK-110.5 µMNot SpecifiedIncreased[12]
In Vivo Model of Sepsis-Induced Muscle Wasting

This protocol provides a framework for studying the protective effects of YK-11 against muscle atrophy in a mouse model of sepsis.

1. Materials and Reagents:

  • Male BALB/c mice (or other suitable strain)

  • YK-11

  • Pathogenic bacteria for sepsis induction (e.g., E. coli)

  • Equipment for oral gavage.

  • Reagents and equipment for tissue collection and analysis (e.g., histology, Western blotting, ELISA).

2. Detailed Methodology:

  • Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.

  • YK-11 Administration: Administer YK-11 orally via gavage at doses such as 350 mg/kg and 700 mg/kg daily for a period of 10 days. A vehicle control group should be included.

  • Induction of Sepsis: On the final day of YK-11 administration, induce sepsis by intraperitoneal injection of a known concentration of pathogenic bacteria.

  • Monitoring: Monitor the animals for signs of sepsis and mortality.

  • Tissue Collection and Analysis: At a predetermined endpoint, euthanize the animals and collect skeletal muscle (e.g., gastrocnemius, tibialis anterior) and blood samples.

    • Muscle Mass: Weigh the dissected muscles to determine the extent of atrophy.

    • Histology: Perform H&E staining on muscle cross-sections to visualize muscle fiber size.

    • Biochemical Analysis: Use blood samples to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and markers of organ damage.

    • Western Blotting: Analyze muscle tissue lysates for the expression of proteins involved in muscle atrophy and myogenesis.

Table 3: Quantitative Data from In Vivo Sepsis-Induced Muscle Wasting Model with YK-11

ParameterModelYK-11 DoseObservationReference
Muscle MassSepsis in mice350-700 mg/kgAttenuated loss of muscle mass
Body WeightSepsis in mice350-700 mg/kgDecreased weight loss
Pro-inflammatory CytokinesSepsis in mice350-700 mg/kgRepressed levels
Organ Damage MarkersSepsis in mice350-700 mg/kgRepressed levels
Mortality RateSepsis in mice350-700 mg/kgDecreased
Safety and Toxicity Considerations

It is crucial to note that YK-11 is a research compound and has not been approved for human use. There is limited information on its safety and toxicity profile. Researchers should handle YK-11 with appropriate personal protective equipment and conduct thorough safety assessments in their experimental models. Anecdotal reports suggest potential for testosterone suppression and liver toxicity, though this is not well-documented in formal studies.

Conclusion

The provided application notes and protocols offer a solid foundation for investigating the therapeutic potential of YK-11 in muscle wasting diseases. The unique mechanism of action, involving both androgen receptor modulation and myostatin inhibition via follistatin upregulation, makes it a promising area of research. Rigorous adherence to these protocols and further investigation into the safety and efficacy of YK-11 are essential for its potential translation into a clinical setting.

References

Investigating Androgen Receptor Signaling with YK-11: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YK-11 is a synthetic, steroidal selective androgen receptor modulator (SARM) that has garnered significant interest in the scientific community for its unique mechanism of action.[1] As a partial agonist of the androgen receptor (AR), YK-11 exhibits tissue-selective anabolic activity.[1] Notably, its primary anabolic effects are mediated through a distinct pathway: the significant induction of follistatin (Fst), a potent inhibitor of myostatin (MSTN), which is a key negative regulator of muscle growth.[1][2] This dual functionality makes YK-11 a valuable tool for investigating the nuances of androgen receptor signaling and exploring therapeutic strategies for muscle-wasting conditions.

These application notes provide a comprehensive guide for utilizing YK-11 in both in vitro and in vivo research settings to dissect its role in AR signaling and its downstream physiological effects.

Mechanism of Action

YK-11 binds to the androgen receptor, but unlike full agonists such as dihydrotestosterone (DHT), it does not induce the N/C terminal interaction required for full transcriptional activation of the AR.[1] Instead, it selectively modulates gene expression. A key and unique aspect of YK-11's activity is its ability to robustly increase the expression of follistatin.[2] Follistatin, in turn, binds to and inhibits myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily that suppresses muscle differentiation and growth. By inhibiting myostatin, YK-11 effectively removes a brake on myogenesis, leading to enhanced muscle development.

YK11_Mechanism_of_Action

Quantitative Data Summary

The following tables summarize quantitative data from in vitro studies on YK-11.

Table 1: In Vitro Efficacy of YK-11 on Myogenic Gene Expression in C2C12 Cells

GeneTreatment (500 nM)Fold Change vs. ControlReference
MyoD YK-11 (Day 4)~3.5Kanno et al., 2013
DHT (Day 4)~2.5Kanno et al., 2013
Myf5 YK-11 (Day 4)~4.5Kanno et al., 2013
DHT (Day 4)~2.0Kanno et al., 2013
Myogenin YK-11 (Day 4)~4.0Kanno et al., 2013
DHT (Day 4)~2.5Kanno et al., 2013
Follistatin YK-11 (Day 4)~3.0Kanno et al., 2013
DHT (Day 4)No significant changeKanno et al., 2013

Table 2: In Vitro Efficacy of YK-11 on Osteogenic Markers in MC3T3-E1 Cells

MarkerTreatmentEffectReference
Cell Proliferation YK-11 (0.5 µM)IncreasedYatsu et al., 2018
Alkaline Phosphatase (ALP) Activity YK-11 (0.5 µM)IncreasedYatsu et al., 2018
Osteoprotegerin (OPG) mRNA YK-11 (0.5 µM)IncreasedYatsu et al., 2018
Osteocalcin (OCN) mRNA YK-11 (0.1-1.0 µM)Dose-dependent increaseYatsu et al., 2018

Table 3: YK-11 Androgen Receptor Binding

ParameterValueCell LineReference
EC50 (ARE-luciferase assay) 7.85 nM (active diastereomer)HEK293Kanno et al., 2020

Experimental Protocols

Preparation of YK-11 Stock Solution for In Vitro Use

YK-11 is sparingly soluble in aqueous solutions and requires an organic solvent for initial dissolution. Dimethyl sulfoxide (DMSO) is a commonly used solvent.

  • Materials:

    • YK-11 powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh the desired amount of YK-11 powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

    • Vortex thoroughly until the YK-11 is completely dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

    • When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

In Vitro Application: Myogenic Differentiation of C2C12 Cells

This protocol details the induction of myogenic differentiation in C2C12 mouse myoblasts using YK-11.

C2C12_Workflow

Protocol:
  • Cell Culture:

    • Culture C2C12 myoblasts in Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Passage cells before they reach 80% confluency to maintain their myoblastic phenotype.

  • Differentiation Assay:

    • Seed C2C12 cells in 6-well plates at a density of 1 x 10⁵ cells per well in Growth Medium.

    • Incubate for 24 hours or until cells reach approximately 80-90% confluency.

    • To induce differentiation, aspirate the Growth Medium, wash the cells once with sterile Phosphate-Buffered Saline (PBS), and replace with Differentiation Medium: DMEM supplemented with 2% Horse Serum (HS) and 1% penicillin-streptomycin.

    • Treat the cells with YK-11 at the desired concentrations (e.g., 100 nM, 500 nM) or vehicle control (DMSO) in the Differentiation Medium. A positive control of DHT (500 nM) can also be included.

    • Incubate the cells for the desired duration (e.g., 2, 4, or 7 days), changing the medium every 24 hours.

  • Analysis of Myogenic Markers:

    • Quantitative Real-Time PCR (qRT-PCR): Analyze the mRNA expression of myogenic regulatory factors (MyoD, Myf5, myogenin) and follistatin.

    • Western Blotting: Analyze the protein expression of MyoD, myogenin, and Myosin Heavy Chain (MyHC).

    • Immunofluorescence: Stain for MyHC to visualize myotube formation.

In Vitro Application: Osteogenic Differentiation of MC3T3-E1 Cells

This protocol describes the use of YK-11 to induce osteogenic differentiation in MC3T3-E1 mouse pre-osteoblastic cells.

Protocol:
  • Cell Culture:

    • Culture MC3T3-E1 cells in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Osteogenic Differentiation Assay:

    • Seed MC3T3-E1 cells in 24-well plates at a density of 5 x 10⁴ cells per well.

    • Incubate for 24 hours.

    • To induce osteogenesis, replace the culture medium with Osteogenic Induction Medium: α-MEM supplemented with 10% FBS, 1% penicillin-streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate.

    • Treat the cells with YK-11 (e.g., 0.1 µM, 0.5 µM, 1.0 µM) or vehicle control (DMSO) in the Osteogenic Induction Medium.

    • Incubate for 14-21 days, changing the medium every 2-3 days.

  • Analysis of Osteogenic Markers:

    • Alkaline Phosphatase (ALP) Activity Assay: A colorimetric assay to measure early osteogenic differentiation.

    • Alizarin Red S Staining: To visualize and quantify calcium deposition, a marker of late-stage osteogenesis.

    • qRT-PCR: To analyze the expression of osteogenic marker genes such as Runx2, osteopontin, and osteocalcin.

In Vivo Application: Mouse Model of Muscle Hypertrophy

This protocol outlines a general procedure for evaluating the anabolic effects of YK-11 in a mouse model.

InVivo_Workflow

Protocol:
  • Animal Model:

    • Use adult male mice (e.g., C57BL/6, 8-10 weeks old).

    • House animals in a controlled environment with ad libitum access to food and water.

    • Allow for an acclimatization period of at least one week before the start of the experiment.

  • YK-11 Administration:

    • Prepare a sterile suspension of YK-11 in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer YK-11 daily via oral gavage or subcutaneous injection at a dose of, for example, 10 mg/kg body weight.

    • The control group should receive the vehicle only.

  • Experimental Duration and Monitoring:

    • Treat the animals for a period of 2 to 4 weeks.

    • Monitor body weight and general health status regularly.

  • Tissue Collection and Analysis:

    • At the end of the treatment period, euthanize the mice and carefully dissect specific muscles (e.g., gastrocnemius, tibialis anterior, soleus).

    • Measure the wet weight of the dissected muscles.

    • Process a portion of the muscle tissue for histological analysis (e.g., hematoxylin and eosin staining) to measure muscle fiber cross-sectional area.

    • Snap-freeze another portion of the muscle in liquid nitrogen and store at -80°C for subsequent molecular analysis (qRT-PCR or Western blotting).

Detailed Methodologies

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction: Isolate total RNA from cultured cells or homogenized tissue using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare a reaction mix containing cDNA, forward and reverse primers for the gene of interest (e.g., MyoD, myogenin, follistatin) and a housekeeping gene (e.g., GAPDH or β-actin), and a SYBR Green qPCR master mix.

    • Primer Sequences (Mouse):

      • MyoD: Fwd: 5'-CCACTCCGGGACATAGACTTG-3', Rev: 5'-AAAACACGGGGCCACTGTT-3'

      • Myogenin: Fwd: 5'-GCACTGGAGTTCGGTCCCA-3', Rev: 5'-TGCAGGCGCCTGCAGATT-3'

      • Follistatin: Fwd: 5'-AGGAAGCAGCAGGCACTCAT-3', Rev: 5'-TGCAGGAAGGTGGCTCAGTA-3'

      • β-actin: Fwd: 5'-GGCTGTATTCCCCTCCATCG-3', Rev: 5'-CCAGTTGGTAACAATGCCATGT-3'

    • Thermal Cycling Conditions:

      • Initial Denaturation: 95°C for 10 minutes

      • 40 Cycles:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 60 seconds

      • Melt Curve Analysis

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Western Blotting
  • Protein Extraction:

    • Lyse cells or homogenized tissue in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-AR, 1:1000 dilution; anti-MyoD, 1:500; anti-Myogenin, 1:500; anti-MyHC, 1:1000) in blocking buffer overnight at 4°C with gentle agitation.[3][4][5][6]

    • Wash the membrane three times for 10 minutes each with TBST.[3][4]

    • Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) in blocking buffer for 1 hour at room temperature.[4]

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Alizarin Red S Staining for Mineralization
  • Fixation:

    • Wash the cell cultures with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with deionized water.

  • Staining:

    • Add 2% Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 20 minutes at room temperature.

    • Aspirate the staining solution and wash the wells four times with deionized water.

  • Visualization and Quantification:

    • Visualize the red-stained calcium deposits under a microscope.

    • For quantification, destain the cells with 10% cetylpyridinium chloride in 10 mM sodium phosphate (pH 7.0) for 15 minutes and measure the absorbance of the extracted stain at 562 nm.

Conclusion

YK-11 serves as a potent and selective tool for probing androgen receptor signaling pathways. Its unique ability to induce follistatin expression provides a valuable avenue for investigating the interplay between androgenic signaling and the myostatin-follistatin axis in muscle development and homeostasis. The protocols and data presented herein offer a robust framework for researchers to explore the multifaceted effects of YK-11 in both in vitro and in vivo models.

References

Application Notes and Protocols: The In Vitro Effect of YK-11 on Osteoblast Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro effects of the selective androgen receptor modulator (SARM), YK-11, on the differentiation of osteoblasts. The information is compiled from peer-reviewed scientific literature and is intended to guide researchers in designing and interpreting experiments related to bone anabolic agents.

Introduction

YK-11 is a steroidal SARM that has demonstrated anabolic effects on both muscle and bone tissue.[1][2] In vitro studies have shown that YK-11 promotes the proliferation and differentiation of osteoblastic cells, suggesting its potential as a therapeutic agent for conditions associated with bone loss, such as osteoporosis.[3][4] Its mechanism of action in osteoblasts is primarily mediated through the androgen receptor (AR), leading to the activation of downstream signaling pathways that control cell growth and differentiation.[3][5]

Key Findings on Osteoblast Differentiation

Studies utilizing the mouse osteoblastic cell line MC3T3-E1 have demonstrated that YK-11 significantly enhances osteoblast proliferation and differentiation.[3][6] The effects of YK-11 are comparable to those of dihydrotestosterone (DHT), a potent endogenous androgen.[3][5] These effects were shown to be attenuated by the presence of an androgen receptor antagonist, confirming the AR-dependent mechanism of YK-11.[3][6]

Data Presentation

The following tables summarize the quantitative data from in vitro studies on YK-11's effect on osteoblast differentiation markers.

Table 1: Effect of YK-11 on Osteoblast Proliferation (MTS Assay)

Treatment (96 h)Cell Growth (Fold Increase vs. Control)
Control (Solvent)1.0
YK-11 (0.5 µM)~1.4
DHT (0.01 µM)~1.5
YK-11 (0.5 µM) + AR Antagonist (HF)~1.0

Data derived from Yatsu et al., 2018.[3]

Table 2: Effect of YK-11 on Alkaline Phosphatase (ALP) Activity

Treatment (7 days)ALP Activity (Fold Increase vs. Control)
Control (Solvent)1.0
YK-11 (0.5 µM)~2.5
DHT (0.01 µM)~2.7

Data derived from Yatsu et al., 2018.[3]

Table 3: Effect of YK-11 on Osteoblast Marker Gene Expression (RT-qPCR)

GeneTreatment (Day)mRNA Expression (Fold Increase vs. Control)
Osteoprotegerin (OPG) YK-11 (0.5 µM) - Day 4~2.0
DHT (0.01 µM) - Day 4~2.2
YK-11 (0.5 µM) - Day 14~3.5
DHT (0.01 µM) - Day 14~3.8
Osteocalcin (OCN) YK-11 (0.5 µM) - Day 14~3.0
DHT (0.01 µM) - Day 14~3.2

Data derived from Yatsu et al., 2018.[3]

Signaling Pathway

YK-11 exerts its effects on osteoblasts by binding to the androgen receptor. This interaction initiates a rapid, non-genomic signaling cascade involving the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[3] The phosphorylation of Akt is a key step in this process, leading to downstream effects on cell proliferation and differentiation.[3][5] More recent research also suggests a potential role for the BMP2/Smad signaling pathway in YK-11's pro-osteogenic actions in bone marrow-derived mesenchymal stem cells (BMSCs).[7][8]

YK11_Signaling_Pathway cluster_cell Osteoblast YK11 YK-11 AR Androgen Receptor (AR) YK11->AR PI3K PI3K AR->PI3K activates Akt Akt PI3K->Akt activates pAkt p-Akt Akt->pAkt phosphorylation Proliferation Cell Proliferation pAkt->Proliferation Differentiation Osteoblast Differentiation pAkt->Differentiation

Caption: Proposed signaling pathway of YK-11 in osteoblasts.

Experimental Protocols

The following are detailed protocols for key experiments used to assess the in vitro effects of YK-11 on osteoblast differentiation, based on the methodologies described by Yatsu et al. (2018).[3]

Cell Culture and Treatment
  • Cell Line: MC3T3-E1 mouse osteoblast precursor cells.

  • Culture Medium: α-MEM (Minimum Essential Medium Eagle, Alpha Modification) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Differentiation Medium: Culture medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.

  • Treatment: Cells are seeded and allowed to adhere. The medium is then replaced with differentiation medium containing YK-11 (e.g., 0.5 µM), DHT (e.g., 0.01 µM as a positive control), or vehicle (solvent control). For antagonist studies, cells are co-treated with an AR antagonist (e.g., hydroxyflutamide).

Cell Proliferation (MTS Assay)
  • Objective: To quantify the effect of YK-11 on osteoblast proliferation.

  • Procedure:

    • Seed MC3T3-E1 cells in a 96-well plate at a density of 2 x 10³ cells/well.

    • After 24 hours, replace the medium with differentiation medium containing the test compounds.

    • Incubate for 96 hours.

    • Add MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the solvent-treated control group.

Alkaline Phosphatase (ALP) Activity Assay
  • Objective: To measure the activity of an early marker of osteoblast differentiation.

  • Procedure:

    • Seed MC3T3-E1 cells in a 24-well plate.

    • Treat the cells with test compounds in differentiation medium for 7 days.

    • Wash the cells with PBS (Phosphate-Buffered Saline).

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100).

    • Centrifuge the lysate to pellet cell debris.

    • Incubate an aliquot of the supernatant with a p-nitrophenyl phosphate (pNPP) substrate solution.

    • Stop the reaction with NaOH.

    • Measure the absorbance at 405 nm.

    • Normalize the ALP activity to the total protein concentration of the lysate, determined by a protein assay (e.g., BCA assay).

Mineralization Assay (Alizarin Red S Staining)
  • Objective: To visualize and quantify the deposition of calcium, a marker of late-stage osteoblast differentiation.

  • Procedure:

    • Seed MC3T3-E1 cells in a 12-well plate.

    • Culture the cells in differentiation medium with the test compounds for 21 days, changing the medium every 2-3 days.

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash the cells with deionized water.

    • Stain the cells with 2% Alizarin Red S solution (pH 4.2) for 20 minutes at room temperature.

    • Wash the cells with deionized water to remove excess stain.

    • Visualize and photograph the stained mineralized nodules using a microscope.

    • For quantification, the stain can be extracted with a solution of 10% cetylpyridinium chloride and the absorbance measured at 562 nm.

Gene Expression Analysis (RT-qPCR)
  • Objective: To quantify the mRNA levels of osteoblast-specific markers.

  • Procedure:

    • Culture and treat MC3T3-E1 cells as described above for the desired time points (e.g., 4 and 14 days).

    • Extract total RNA from the cells using a suitable RNA isolation kit.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform quantitative PCR (qPCR) using gene-specific primers for target genes (e.g., Osteoprotegerin, Osteocalcin) and a housekeeping gene for normalization (e.g., β-actin).

    • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the control group.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Assays cluster_endpoints Endpoints A Seed MC3T3-E1 Cells B Treat with YK-11, DHT, or Control A->B C MTS Assay (96 hours) B->C D ALP Activity Assay (7 days) B->D E Alizarin Red S Staining (21 days) B->E F RT-qPCR (4 & 14 days) B->F G Cell Proliferation C->G H Early Differentiation D->H I Mineralization E->I J Gene Expression F->J

Caption: General experimental workflow for in vitro analysis.

References

Application Notes and Protocols for YK-11 Research Chemical

Author: BenchChem Technical Support Team. Date: November 2025

For Use by Researchers, Scientists, and Drug Development Professionals.

Disclaimer: YK-11 is a research chemical intended for laboratory use only. It has not been approved for human consumption.[1] The toxicological properties have not been fully investigated, and appropriate safety precautions must be taken at all times.

Introduction to YK-11

YK-11 is a synthetic, steroidal selective androgen receptor modulator (SARM).[1] Structurally derived from dihydrotestosterone (DHT), it is distinguished from most non-steroidal SARMs.[1] YK-11 functions as a partial agonist of the androgen receptor (AR).[1] Its primary mechanism for promoting potent anabolic effects in preclinical studies is through a significant increase in the expression of follistatin, a powerful inhibitor of myostatin, which is a protein that suppresses muscle growth.[1][2][3] Research has also indicated its role in activating the Akt signaling pathway, which is a key regulator of bone growth.[4][5] These application notes provide essential guidelines for the proper storage, handling, and use of YK-11 in a research setting.

Physicochemical Properties

Understanding the fundamental properties of YK-11 is crucial for its correct handling and use in experiments.

PropertyValueReference
IUPAC Name Methyl (2E)-2-[(8R,9S,10R,13S,14S,17S)-2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene]acetate[1]
CAS Number 1370003-76-1[1]
Molecular Formula C₂₅H₃₄O₆[1]
Molar Mass 430.541 g·mol⁻¹[1]
Structure Synthetic Steroidal[1]
Solubility Polyglycols[6]
Purity >99% (Typical)[6]

Storage and Stability

Proper storage is critical to maintain the integrity and stability of YK-11. Inconsistent storage can lead to degradation of the compound, affecting experimental reproducibility and validity.

Recommended Storage Conditions

Researchers should always consult the certificate of analysis and supplier-specific storage recommendations. The following table summarizes general guidelines.

FormTemperatureDurationAtmosphereAdditional NotesReference
Solid Powder 20°CUp to 3 yearsDry, dark placeProtect from moisture. Keep container tightly sealed.[6]
Stock Solution -20°CUp to 1 monthTightly sealed vialMinimize freeze-thaw cycles.[7]
Stock Solution -80°CUp to 6 monthsTightly sealed vialPreferred for long-term storage.[7]

Workflow for Compound Receipt and Storage

cluster_storage Receiving and Storage Workflow A Receive Compound B Verify Integrity (Seal, Labeling) A->B C Log into Inventory (Date, Lot #, Qty) B->C E Prepare Stock Solution? C->E D Store Solid Powder (See Table 3.1) G Ready for Use D->G E->D No F Store Stock Solution (See Table 3.1) E->F Yes F->G

Caption: Workflow for receiving and storing YK-11.

Handling and Safety Protocols

Given that YK-11 is an experimental compound with an incomplete safety profile, all handling must be performed with caution, adhering to standard laboratory safety practices for hazardous chemicals.

Risk Assessment

A thorough risk assessment should be conducted before handling YK-11.[8] This involves identifying potential hazards and implementing control measures to minimize risk.

General Risk Assessment Workflow cluster_risk General Risk Assessment Workflow A Identify Hazards (e.g., Inhalation, Skin Contact) B Assess Risks (Likelihood & Severity) A->B C Implement Control Measures (PPE, Fume Hood) B->C D Record & Review (Update as needed) C->D

Caption: General risk assessment workflow.

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling YK-11 powder or solutions.

EquipmentSpecificationPurpose
Gloves Nitrile, chemical-resistantPrevent skin contact.
Eye Protection Safety glasses with side shields or gogglesProtect eyes from splashes or airborne particles.
Lab Coat Standard laboratory coatProtect skin and clothing.
Respiratory Protection Use in a certified chemical fume hoodPrevent inhalation of powder. A respirator may be required if a fume hood is not available.
Spill and Waste Disposal
  • Spills: In case of a spill, decontaminate the area using an appropriate method. Absorb liquid spills with inert material. For powder spills, carefully sweep or vacuum, avoiding dust generation.

  • Waste: Dispose of YK-11 waste and contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Preparation of Stock Solutions

YK-11 is typically dissolved in an organic solvent for in vitro experiments.

Protocol for 10 mM Stock Solution in DMSO
  • Calculate Mass: Determine the required mass of YK-11 powder.

    • Formula: Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molar Mass ( g/mol )

    • Example (for 1 mL of 10 mM stock): 10 mmol/L × 0.001 L × 430.54 g/mol = 0.004305 g = 4.31 mg

  • Weighing: Accurately weigh the calculated mass of YK-11 powder in a fume hood.

  • Dissolution: Add the powder to a sterile microcentrifuge tube or vial. Add the calculated volume of high-purity DMSO.

  • Solubilization: Vortex the solution vigorously. To aid solubility, the tube can be gently warmed to 37°C or placed in an ultrasonic bath for a short period.[7]

  • Storage: Once fully dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[7]

In Vitro Experimental Protocols

YK-11 has been studied in vitro for its effects on muscle and bone cells.[9][10] The following are example protocols based on published research.

Myogenic Differentiation Assay in C2C12 Myoblasts

This protocol is designed to assess the effect of YK-11 on muscle cell differentiation.[3]

  • Cell Culture: Culture C2C12 myoblasts in Growth Medium (GM), typically DMEM with 10% Fetal Bovine Serum (FBS).

  • Seeding: Seed cells in multi-well plates at a density that allows them to reach ~80-90% confluency.

  • Differentiation Induction: Once confluent, switch the medium to Differentiation Medium (DM), typically DMEM with 2% horse serum.

  • Treatment: Add YK-11 (from a stock solution) to the DM to achieve the final desired concentration. A vehicle control (e.g., DMSO) must be run in parallel.

  • Incubation: Incubate cells for the desired time period (e.g., 2-4 days), replacing the medium with fresh treatment medium as needed.

  • Analysis: Assess myogenic differentiation by methods such as immunofluorescence for Myosin Heavy Chain (MyHC), or qPCR/Western blot for myogenic regulatory factors (MyoD, Myf5, myogenin).[3][9]

Osteoblast Proliferation and Differentiation Assay in MC3T3-E1 Cells

This protocol assesses the osteogenic properties of YK-11.[5][10]

  • Cell Culture: Culture MC3T3-E1 pre-osteoblastic cells in an appropriate medium, such as Alpha-MEM with 10% FBS.

  • Treatment: Treat cells with YK-11 at the desired concentration.

  • Proliferation Analysis: Assess cell proliferation after a set time (e.g., 24-72 hours) using methods like MTT assay or cell counting.

  • Differentiation Analysis: To assess differentiation, culture cells in osteogenic induction medium containing YK-11 for a longer period (e.g., 7-14 days).

  • Analysis: Measure markers of osteoblast differentiation, such as alkaline phosphatase (ALP) activity or mineralization (e.g., Alizarin Red staining).[5][10] Gene expression of markers like osteocalcin can also be quantified via qPCR.[9]

Example Experimental Parameters
ParameterC2C12 MyogenesisMC3T3-E1 OsteogenesisReference
Cell Line C2C12 MyoblastsMC3T3-E1 Osteoblasts[3][5]
Treatment Concentration 500 nM0.5 µM (500 nM)[3][5]
Treatment Duration 2 days (for MyHC)15 min (for Akt) / 14 days (for markers)[3][5][10]
Primary Endpoint MyHC, MyoD, Myf5 expressionAkt phosphorylation, ALP activity[3][5]

General Workflow for In Vitro Assays

cluster_workflow Typical In Vitro Cell-Based Assay Workflow A Culture & Seed Cells B Prepare Treatment Media (YK-11 & Controls) A->B C Apply Treatment B->C D Incubate (Specified Duration) C->D E Harvest Cells / Fix for Staining D->E F Perform Assay (e.g., qPCR, Western, Staining) E->F G Data Analysis F->G YK-11 Signaling: Myostatin Inhibition cluster_myo YK-11 Signaling: Myostatin Inhibition YK11 YK-11 AR Androgen Receptor (AR) YK11->AR Partial Agonist FST Follistatin (Fst) Expression ↑ AR->FST Induces Myostatin Myostatin FST->Myostatin Inhibits MuscleGrowth Muscle Growth Myostatin->MuscleGrowth Inhibits YK-11 Signaling: Non-Genomic AR-Akt Activation cluster_akt YK-11 Signaling: Non-Genomic AR-Akt Activation YK11 YK-11 AR_cyto Cytosolic AR YK11->AR_cyto Binds PI3K PI3K AR_cyto->PI3K Activates Akt Akt PI3K->Akt pAkt Phosphorylated Akt (p-Akt) Akt->pAkt Phosphorylates Prolif Osteoblast Proliferation & Differentiation pAkt->Prolif Promotes

References

Application Notes and Protocols for YK-11 in Skeletal Muscle Hypertrophy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YK-11 is a synthetic steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potent anabolic effects on skeletal muscle.[1][2] Structurally derived from dihydrotestosterone (DHT), YK-11 exhibits a unique mechanism of action that distinguishes it from other SARMs.[2] It functions as a partial agonist of the androgen receptor (AR) and, notably, as a powerful inhibitor of myostatin through the induction of follistatin expression.[1][3][4] Myostatin is a protein that negatively regulates muscle growth; its inhibition allows for enhanced muscle hypertrophy.[2][4] These characteristics position YK-11 as a compelling compound for research into muscle-wasting diseases and the fundamental mechanisms of muscle growth.[5][6]

This document provides detailed application notes and experimental protocols for studying the effects of YK-11 on skeletal muscle hypertrophy, with a focus on in vitro and in vivo models.

Mechanism of Action

YK-11's primary mechanism for inducing skeletal muscle hypertrophy involves a dual action:

  • Partial Androgen Receptor Agonism: YK-11 binds to the androgen receptor, initiating downstream anabolic signaling pathways. However, it acts as a partial agonist, which may result in a more selective anabolic effect with a potentially reduced androgenic profile compared to full agonists like DHT.[1][3]

  • Myostatin Inhibition via Follistatin Induction: The most prominent feature of YK-11 is its ability to significantly increase the expression of follistatin, a natural antagonist of myostatin.[1][3][6] Follistatin binds directly to myostatin, preventing it from activating its receptor and thereby lifting the brakes on muscle growth.[2] This leads to a significant increase in the proliferation and differentiation of myoblasts.[1][3]

The induction of key myogenic regulatory factors (MRFs) such as MyoD, Myf5, and myogenin is significantly more pronounced with YK-11 treatment compared to DHT.[1][3] This effect is largely attributed to the upregulation of follistatin, as the myogenic effects of YK-11 can be reversed by the administration of an anti-follistatin antibody.[1][3] Additionally, YK-11 has been shown to activate the Akt signaling pathway, a crucial regulator of protein synthesis and muscle growth.[4][7]

Data Presentation

In Vitro Efficacy of YK-11 on C2C12 Myoblasts

The following table summarizes the quantitative effects of YK-11 on murine C2C12 myoblasts, as reported in the scientific literature.

ParameterTreatmentConcentrationResultReference
Myogenic Regulatory Factors (mRNA expression vs. control) YK-11500 nMMyf5: ~3.5-fold increaseMyoD: ~3-fold increaseMyogenin: ~4-fold increase[1]
DHT500 nMMyf5: ~1.5-fold increaseMyoD: ~2-fold increaseMyogenin: ~2.5-fold increase[1]
Follistatin (mRNA expression vs. control) YK-11500 nM~5.5-fold increase[1]
DHT500 nMNo significant change[1]
In Vivo Effects of YK-11 in a Mouse Model of Sepsis

This table presents data from an in vivo study where YK-11 was administered to a mouse model of sepsis to evaluate its effects on muscle preservation. While this is a disease model, it provides insight into the anabolic potential of YK-11.

ParameterControl (Sepsis)YK-11 (350 mg/kg) + SepsisYK-11 (700 mg/kg) + Sepsis
Body Weight (g) ~25.4 g~25.4 g~26.4 g
Muscle Weight (% of body weight) ~4.00%~4.36%~4.29%
Fat Mass (% of body weight) ~3.67%~3.53%~3.34%

Experimental Protocols

In Vitro Myogenic Differentiation of C2C12 Myoblasts

This protocol details the induction and analysis of myogenic differentiation in C2C12 mouse myoblasts treated with YK-11.

Materials:

  • C2C12 mouse myoblast cell line (ATCC CRL-1772)

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 20% Fetal Bovine Serum (FBS)

  • Differentiation Medium: DMEM with 2% Horse Serum (HS)

  • YK-11

  • DHT (as a positive control)

  • Vehicle (e.g., Ethanol or DMSO)

  • Phosphate-Buffered Saline (PBS)

  • TRI Reagent for RNA extraction

  • qRT-PCR reagents

  • Antibodies for Western blotting (e.g., anti-Myosin Heavy Chain)

Procedure:

  • Cell Culture: Culture C2C12 myoblasts in Growth Medium at 37°C in a humidified atmosphere with 5% CO2. Passage the cells before they reach confluence.[8]

  • Seeding for Differentiation: Seed the C2C12 cells in appropriate culture plates (e.g., 6-well plates for protein analysis, 12-well plates for RNA analysis) at a density that allows for confluence within 24 hours.

  • Induction of Differentiation: Once the cells reach confluence (Day 0), replace the Growth Medium with Differentiation Medium.[9]

  • Treatment: Add YK-11, DHT, or vehicle control to the Differentiation Medium at the desired concentrations (e.g., 100 nM, 500 nM).

  • Incubation: Incubate the cells for the desired duration (e.g., 2 to 7 days), replacing the medium with fresh Differentiation Medium containing the respective treatments every 48 hours.

  • Analysis:

    • qRT-PCR for Gene Expression: At selected time points (e.g., Day 2, Day 4), lyse the cells and extract total RNA.[1] Perform reverse transcription followed by quantitative PCR to analyze the mRNA expression levels of myogenic regulatory factors (Myf5, MyoD, myogenin) and follistatin.[1] Normalize the expression data to a housekeeping gene (e.g., β-actin).[1]

    • Western Blot for Protein Expression: At later time points (e.g., Day 4, Day 7), lyse the cells and determine the protein concentration.[9] Perform SDS-PAGE and Western blotting to detect the expression of differentiation markers such as Myosin Heavy Chain (MyHC).[9] Use β-actin or α-tubulin as a loading control.

In Vivo Assessment of Skeletal Muscle Hypertrophy in a Rodent Model

This protocol provides a general framework for evaluating the effects of YK-11 on skeletal muscle mass in a healthy rodent model.

Materials:

  • Male C57BL/6 mice (or other suitable rodent strain), 8-10 weeks old

  • YK-11

  • Vehicle solution (e.g., corn oil, DMSO/PEG mixture)

  • Gavage needles or equipment for subcutaneous/intramuscular injection

  • Anesthesia

  • Calipers

  • Analytical balance

  • Equipment for tissue collection and processing

Procedure:

  • Acclimation: Acclimate the animals to the housing conditions for at least one week before the start of the experiment.

  • Grouping: Randomly assign the animals to different treatment groups (e.g., Vehicle control, YK-11 low dose, YK-11 high dose). A typical group size is 8-10 animals.

  • Administration: Administer YK-11 or vehicle daily for a predetermined period (e.g., 4-8 weeks). The route of administration can be oral gavage, subcutaneous, or intramuscular injection. Dosages from preclinical studies in different contexts have ranged widely, so dose-finding studies may be necessary.

  • Monitoring: Monitor the body weight of the animals regularly (e.g., twice a week).

  • Functional Assessment (Optional): At the end of the treatment period, functional tests such as grip strength can be performed.

  • Euthanasia and Tissue Collection: At the end of the study, euthanize the animals according to approved protocols. Carefully dissect specific muscles of interest (e.g., tibialis anterior, gastrocnemius, soleus, and levator ani).

  • Analysis:

    • Muscle Wet Weight: Weigh the dissected muscles immediately.

    • Histological Analysis: Fix a portion of the muscle tissue in formalin, embed in paraffin, and section for histological staining (e.g., Hematoxylin and Eosin - H&E) to measure muscle fiber cross-sectional area (CSA).

    • Gene and Protein Expression: Snap-freeze another portion of the muscle tissue in liquid nitrogen for subsequent analysis of gene (qRT-PCR) and protein (Western blot) expression of relevant markers (e.g., MyHC isoforms, follistatin, myostatin).

Mandatory Visualizations

YK11_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Muscle Cell YK11 YK-11 AR Androgen Receptor (AR) YK11->AR Binds (Partial Agonist) Myostatin_active Active Myostatin Myostatin_inactive Inactive Myostatin-Follistatin Complex Myostatin_Receptor Myostatin Receptor Myostatin_active->Myostatin_Receptor Follistatin Follistatin Follistatin->Myostatin_active Binds and Inhibits AR_YK11 YK-11/AR Complex AR_YK11->Follistatin Upregulates Expression Akt Akt AR_YK11->Akt Activates MRFs Myogenic Regulatory Factors (MyoD, Myf5, Myogenin) AR_YK11->MRFs Upregulates Inhibition_Signal Inhibition of Myogenesis Myostatin_Receptor->Inhibition_Signal pAkt p-Akt Akt->pAkt Hypertrophy Skeletal Muscle Hypertrophy pAkt->Hypertrophy Promotes Protein Synthesis MRFs->Hypertrophy

Caption: YK-11 Signaling Pathway in Skeletal Muscle.

In_Vitro_Workflow cluster_analysis Analysis start Start: C2C12 Myoblasts culture Culture in Growth Medium (DMEM + 20% FBS) start->culture induce Induce Differentiation (DMEM + 2% HS) culture->induce treat Treat with YK-11, DHT, or Vehicle induce->treat incubate Incubate (2-7 days) treat->incubate qRT_PCR qRT-PCR: Myf5, MyoD, Myogenin, Follistatin mRNA incubate->qRT_PCR Western_Blot Western Blot: Myosin Heavy Chain (MyHC) Protein incubate->Western_Blot end End: Data Interpretation qRT_PCR->end Western_Blot->end

Caption: In Vitro Experimental Workflow for YK-11.

In_Vivo_Workflow cluster_analysis Analysis start Start: Rodent Model acclimate Acclimation (1 week) start->acclimate group Randomize into Treatment Groups acclimate->group administer Daily Administration of YK-11 or Vehicle (4-8 weeks) group->administer monitor Monitor Body Weight administer->monitor euthanize Euthanasia and Muscle Dissection monitor->euthanize muscle_weight Muscle Wet Weight euthanize->muscle_weight histology Histology (H&E Staining) for Fiber CSA euthanize->histology molecular Gene and Protein Expression (qRT-PCR, Western Blot) euthanize->molecular end End: Data Interpretation muscle_weight->end histology->end molecular->end

Caption: In Vivo Experimental Workflow for YK-11.

References

Troubleshooting & Optimization

Overcoming YK-11 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YK-11. The information below addresses common challenges, particularly concerning its solubility in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is YK-11 and what are its key characteristics?

YK-11 is a synthetic, steroidal selective androgen receptor modulator (SARM).[1] It is structurally derived from dihydrotestosterone (DHT).[1] A key feature of YK-11 is its dual mechanism of action: it is a partial agonist of the androgen receptor and also acts as a myostatin inhibitor by increasing the expression of follistatin.[1][2][3] YK-11 is provided as a crystalline solid or white to pale yellow powder.[4][5]

Q2: What is the solubility of YK-11 in aqueous solutions?

YK-11 is practically insoluble in water.[4] Direct dissolution in aqueous buffers or cell culture media will be unsuccessful and result in precipitation.

Q3: In which solvents is YK-11 soluble?

YK-11 is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of YK-11.[6] It is also soluble in other organic solvents such as ethanol, methanol, and acetonitrile.[5]

Quantitative Solubility Data

The following table summarizes the reported solubility of YK-11 in various solvents.

SolventReported SolubilitySource
WaterVery slightly soluble (0.13 g/L at 25°C)[4]
DMSO≥ 20 mg/mL (requires sonication)[7]
DMSO64.0 mg/mL (148.65 mM)[6]
Ethanol~1 mg/mL[5]
Methanol~1 mg/mL[5]
Acetonitrile~1 mg/mL[5]

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides solutions to common problems encountered when preparing YK-11 for in vitro experiments.

Problem 1: YK-11 powder does not dissolve in my aqueous buffer.

  • Cause: YK-11 is a hydrophobic molecule and is not soluble in water-based solutions.

  • Solution: Do not attempt to dissolve YK-11 directly in aqueous buffers. You must first prepare a concentrated stock solution in an appropriate organic solvent.

Problem 2: After adding my YK-11 stock solution (in DMSO) to cell culture media, a precipitate forms.

  • Cause: This is a common issue known as "crashing out" or precipitation. It occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is not soluble.

  • Solutions:

    • Optimize Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity.[2] However, primary cells may be more sensitive.[2] Always aim for the lowest effective DMSO concentration.

    • Step-wise Dilution: Instead of adding the highly concentrated DMSO stock directly to the full volume of media, perform serial dilutions. You can dilute the DMSO stock in smaller volumes of media first before adding it to the final culture volume.

    • Increase Mixing: When adding the DMSO stock to the aqueous solution, ensure the solution is being mixed or vortexed to facilitate rapid dispersion and minimize localized high concentrations of YK-11 that can lead to precipitation.

    • Warm the Aqueous Solution: Gently warming the cell culture media or buffer to 37°C may help in keeping the compound in solution.

    • Use of Surfactants: For specific experimental setups (not cell-based assays without prior validation), the use of a low concentration of a biocompatible surfactant, such as Tween-80, may aid in solubilization.

Problem 3: My cells are showing signs of toxicity or altered behavior.

  • Cause: This could be due to the cytotoxic effects of the solvent (e.g., DMSO) at high concentrations or the pharmacological activity of YK-11 itself.

  • Solutions:

    • Vehicle Control: Always include a vehicle control in your experiments. This means treating a set of cells with the same final concentration of the solvent (e.g., DMSO) used to dissolve YK-11, but without the compound itself. This will help you differentiate between the effects of the solvent and the effects of YK-11.

    • Dose-Response Curve for Solvent: If you are using a new cell line or a primary cell culture, it is advisable to perform a dose-response experiment to determine the maximum tolerable concentration of the solvent.

    • Reduce Solvent Concentration: Prepare a more concentrated stock solution of YK-11 in DMSO so that you can add a smaller volume to your aqueous solution to achieve the desired final concentration, thus lowering the final solvent concentration.

Experimental Protocols

Protocol 1: Preparation of a YK-11 Stock Solution in DMSO

  • Materials:

    • YK-11 powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated pipette

  • Procedure:

    • Weigh the desired amount of YK-11 powder in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex the solution vigorously. If necessary, use a sonicator to aid dissolution.[7]

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of a YK-11 Working Solution in Cell Culture Medium

  • Materials:

    • YK-11 stock solution in DMSO

    • Pre-warmed (37°C) cell culture medium

    • Sterile conical tubes

  • Procedure:

    • Thaw an aliquot of the YK-11 DMSO stock solution at room temperature.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. Ensure the final DMSO concentration remains non-toxic to your cells (ideally ≤ 0.5%).

    • In a sterile conical tube, add the required volume of pre-warmed cell culture medium.

    • While gently vortexing or swirling the medium, add the calculated volume of the YK-11 stock solution drop-wise to the medium. This rapid mixing is crucial to prevent precipitation.

    • Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, you may need to optimize the protocol by lowering the final YK-11 concentration or adjusting the solvent concentration.

    • Use the freshly prepared working solution immediately for your experiments.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the key signaling pathway of YK-11 and a typical experimental workflow for preparing YK-11 solutions.

YK11_Signaling_Pathway YK11 YK-11 AR Androgen Receptor (AR) (Partial Agonist) YK11->AR Binds to Akt Akt Signaling Pathway YK11->Akt Activates AR_nucleus AR Translocation to Nucleus AR->AR_nucleus Follistatin Increased Follistatin Expression AR_nucleus->Follistatin Induces Myostatin Myostatin Follistatin->Myostatin Inhibits Muscle_Growth Muscle Growth & Differentiation Follistatin->Muscle_Growth Promotes Myostatin->Muscle_Growth Inhibits Osteoblast Osteoblast Proliferation & Differentiation Akt->Osteoblast Promotes

Caption: YK-11 Signaling Pathway.

YK11_Solubilization_Workflow start Start: YK-11 Powder dissolve Dissolve in 100% DMSO (e.g., 10-20 mM stock) start->dissolve stock Concentrated Stock Solution (Store at -20°C / -80°C) dissolve->stock dilute Dilute Stock into Aqueous Solution (e.g., Media) (Final DMSO <0.5%) stock->dilute check Check for Precipitation dilute->check precipitate Precipitation Occurs check->precipitate Yes clear Clear Working Solution check->clear No optimize Troubleshoot: - Lower final concentration - Adjust DMSO % - Improve mixing precipitate->optimize optimize->dilute end Use in Experiment clear->end

References

Mitigating YK-11 induced testosterone suppression in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: YK-11 is an experimental compound and not approved for human use. The information provided here is intended for research and drug development professionals for preclinical, in vivo research purposes only. All experimental procedures should be conducted in accordance with ethical guidelines and regulations for animal research.

Troubleshooting Guide: Managing YK-11 Induced Testosterone Suppression

This guide addresses potential issues related to testosterone suppression during in vivo experiments with YK-11.

Issue Potential Cause Troubleshooting Steps
Unexpectedly Severe Testosterone Suppression at Low Doses 1. High dose-sensitivity of the animal model. 2. Incorrect dosing calculation or preparation. 3. Impurity of the YK-11 compound.1. Conduct a dose-response study to determine the optimal dose with acceptable suppression. 2. Verify all calculations and ensure proper solubilization and administration of the compound. 3. Obtain a certificate of analysis (CoA) for the YK-11 compound to confirm its purity.
Failure to Restore Testosterone Levels Post-Cycle 1. Insufficient duration or dosage of Post-Cycle Therapy (PCT). 2. Inappropriate choice of PCT agents. 3. Permanent testicular damage (rare, but possible at very high doses or with prolonged administration).1. Extend the duration of the PCT protocol or consider a higher, yet safe, dosage of SERMs. 2. Ensure the use of appropriate PCT agents such as Clomiphene Citrate or Tamoxifen. 3. Conduct histological analysis of the testes to assess for any permanent damage.
Confounding Results Due to Estrogen Imbalance 1. Aromatization of endogenous androgens (less likely with SARMs but possible). 2. Off-target effects of YK-11 or its metabolites.1. Measure serum estradiol levels in addition to testosterone. 2. Consider the co-administration of a non-steroidal aromatase inhibitor if elevated estrogen is confirmed.
High Variability in Testosterone Levels Between Subjects 1. Genetic variability within the animal cohort. 2. Inconsistent administration of YK-11 or PCT agents. 3. Stress-induced fluctuations in hormone levels.1. Use a larger sample size to account for individual variability. 2. Ensure consistent and accurate dosing for all subjects. 3. Acclimatize animals to the experimental procedures to minimize stress.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of YK-11 induced testosterone suppression?

A1: YK-11, as a selective androgen receptor modulator (SARM), binds to androgen receptors in the pituitary gland and hypothalamus.[1] This signals to the body that there are sufficient androgens, leading to a negative feedback loop that suppresses the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1] Reduced LH levels result in decreased testosterone production by the testes.

Q2: How quickly does testosterone suppression occur with YK-11 administration?

A2: The onset of testosterone suppression is dose- and duration-dependent. Significant suppression can be observed within a few weeks of consistent administration at effective doses. It is crucial to monitor hormonal panels throughout the experimental period.

Q3: What are the primary agents used to mitigate YK-11 induced testosterone suppression in a research setting?

A3: The most common approach, extrapolated from experience with anabolic-androgenic steroids, is the use of a Post-Cycle Therapy (PCT) protocol. This typically involves the administration of Selective Estrogen Receptor Modulators (SERMs) such as Clomiphene Citrate or Tamoxifen. These compounds block estrogen receptors in the hypothalamus and pituitary, which in turn stimulates the release of LH and FSH, signaling the testes to resume testosterone production.[2] Aromatase inhibitors may also be considered if there is evidence of increased estrogen levels.

Q4: Is a PCT protocol always necessary after a YK-11 cycle in an experimental animal model?

A4: While the hypothalamic-pituitary-testicular axis (HPTA) may eventually recover on its own, a PCT protocol is highly recommended to expedite the restoration of normal testosterone levels, especially after cycles with significant suppression.[2] This is critical for maintaining the health of the animal and for ensuring that post-cycle observations are not confounded by a hypogonadal state.

Q5: How should a researcher determine the appropriate dosage and duration for a PCT protocol?

A5: The dosage and duration of a PCT protocol should be determined based on the dose and duration of the YK-11 administration and the degree of testosterone suppression observed. It is advisable to start with established dosages from preclinical studies on other SARMs and adjust as necessary based on hormonal monitoring. A typical PCT duration in rodent models might range from 2 to 4 weeks.

Quantitative Data Summary

The following tables summarize hypothetical, yet plausible, quantitative data from a preclinical in vivo study in a rodent model, illustrating the effects of YK-11 on testosterone levels and the potential efficacy of a mitigation strategy.

Table 1: Effects of YK-11 on Serum Testosterone, LH, and FSH Levels (8-Week Study)

GroupDose of YK-11 (mg/kg/day)Serum Testosterone (ng/dL)Serum LH (ng/mL)Serum FSH (ng/mL)
Control0450 ± 501.2 ± 0.315 ± 3
Low Dose5250 ± 400.6 ± 0.28 ± 2
High Dose10100 ± 300.2 ± 0.13 ± 1

Table 2: Efficacy of a 4-Week Post-Cycle Therapy (PCT) Protocol with Clomiphene Citrate (25 mg/kg/day) Following an 8-Week Cycle of YK-11 (10 mg/kg/day)

GroupSerum Testosterone (ng/dL)Serum LH (ng/mL)Serum FSH (ng/mL)
Control460 ± 551.3 ± 0.416 ± 4
YK-11 (No PCT)150 ± 350.4 ± 0.15 ± 2
YK-11 + PCT420 ± 601.1 ± 0.314 ± 3

Experimental Protocols

Protocol 1: Assessment of YK-11 Induced Testosterone Suppression

  • Animal Model: Male Sprague-Dawley rats (8 weeks old).

  • Acclimatization: Acclimatize animals for one week prior to the start of the experiment.

  • Grouping: Randomly assign animals to three groups (n=8 per group): Control (vehicle), Low Dose YK-11 (5 mg/kg/day), and High Dose YK-11 (10 mg/kg/day).

  • Compound Administration: Administer YK-11 or vehicle orally via gavage for 8 weeks.

  • Blood Collection: Collect blood samples via tail vein at baseline and at weeks 4 and 8.

  • Hormone Analysis: Analyze serum samples for testosterone, LH, and FSH levels using ELISA kits.

  • Data Analysis: Use ANOVA to compare hormone levels between groups.

Protocol 2: Mitigation of YK-11 Induced Testosterone Suppression with a PCT Regimen

  • Animal Model: Male Sprague-Dawley rats (8 weeks old).

  • Initial YK-11 Cycle: Administer YK-11 (10 mg/kg/day) or vehicle to two groups of animals (n=8 per group) for 8 weeks.

  • Post-Cycle Phase:

    • Group 1 (No PCT): Administer vehicle for 4 weeks.

    • Group 2 (PCT): Administer Clomiphene Citrate (25 mg/kg/day) orally for 4 weeks.

  • Blood Collection: Collect blood samples at the end of the 8-week YK-11 cycle and at the end of the 4-week PCT phase.

  • Hormone Analysis: Analyze serum samples for testosterone, LH, and FSH levels.

  • Data Analysis: Use a t-test to compare hormone levels between the No PCT and PCT groups at the end of the study.

Mandatory Visualizations

YK11_HPG_Axis_Suppression cluster_brain Brain cluster_gonads Gonads Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary GnRH Testes Testes Pituitary->Testes LH & FSH Testosterone Testosterone Testes->Testosterone Production YK11 YK11 YK11->Hypothalamus Negative Feedback YK11->Pituitary Negative Feedback Testosterone->Hypothalamus Negative Feedback Testosterone->Pituitary Negative Feedback LH_FSH LH & FSH

Caption: YK-11's negative feedback on the HPG axis.

Mitigation_Experimental_Workflow start Start: Acclimatization of Rodent Models grouping Random Group Assignment (Control, YK-11, YK-11 + PCT) start->grouping yk11_admin 8-Week YK-11 Administration (Oral Gavage) grouping->yk11_admin mid_sampling Mid-Cycle Blood Sampling (Week 4) yk11_admin->mid_sampling end_cycle_sampling End-of-Cycle Blood Sampling (Week 8) mid_sampling->end_cycle_sampling pct_phase 4-Week Post-Cycle Therapy Phase (SERM Administration) end_cycle_sampling->pct_phase end_study_sampling End-of-Study Blood Sampling (Week 12) pct_phase->end_study_sampling analysis Hormonal Analysis (Testosterone, LH, FSH) end_study_sampling->analysis data_analysis Statistical Data Analysis analysis->data_analysis

Caption: In vivo experimental workflow for mitigation.

References

Troubleshooting inconsistent results in YK-11 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective androgen receptor modulator (SARM), YK-11. Inconsistent results in preclinical studies can often be traced to specific factors related to the compound's chemistry and handling, as well as experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My YK-11 is producing a weaker-than-expected anabolic response in my C2C12 myoblasts. What are the potential causes?

Potential Cause 1: Diastereomer Ratio YK-11 is synthesized as a mixture of two diastereomers.[1] Research has shown that one diastereomer is significantly more biologically active than the other. Commercially available YK-11 is often a 5:1 mixture of these isomers.[1] Inconsistent myogenic activity can arise if the ratio of the more active diastereomer is low in the batch you are using. The half-maximal activity concentration (EC50) for a pure active diastereomer has been reported to be lower (i.e., more potent) than that of a 5:1 mixture.[1][2]

  • Solution: Whenever possible, obtain a certificate of analysis (CoA) from your supplier that specifies the diastereomeric ratio. If you suspect this is the cause of variability, consider sourcing YK-11 from a different, reputable supplier and compare the results.

Potential Cause 2: Compound Degradation YK-11 has a steroidal structure with an orthoester group, which can be prone to hydrolysis and degradation, especially under improper storage or experimental conditions.[3] The compound is known to be unstable under physiological conditions and is rapidly metabolized in vivo.[3]

  • Solution:

    • Storage: Store YK-11 solid powder in a dry, dark environment at -20°C for long-term storage or 0-4°C for short-term use.[3]

    • Stock Solutions: Prepare stock solutions in anhydrous DMSO.[3] Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For use, thaw an aliquot and dilute it into your cell culture medium immediately before treating the cells. Do not store YK-11 in aqueous solutions for extended periods.

Potential Cause 3: Suboptimal Concentration The dose-response for YK-11's effect on myogenic differentiation can be specific. While it has shown greater potency than DHT in some in vitro studies, using a concentration that is too low or too high may lead to suboptimal results.[1] Effective concentrations in C2C12 myoblast differentiation assays are often reported in the 100-500 nM range.[4]

  • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions. We recommend testing a range from 10 nM to 1 µM.

Q2: I am observing high variability between replicate wells in my cell-based assay. What should I check?

Potential Cause 1: Solubility and Precipitation YK-11 is soluble in DMSO but has poor aqueous solubility. When a concentrated DMSO stock is diluted into aqueous cell culture medium, the compound can precipitate, leading to an inconsistent effective concentration across your wells.

  • Solution: Ensure thorough mixing when diluting the DMSO stock into your media. Visually inspect the final treatment media for any signs of precipitation. It is also advisable to keep the final concentration of DMSO in the cell culture medium below 0.5% (ideally ≤0.1%), as higher concentrations can be toxic to cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Potential Cause 2: General Cell Culture Technique Inconsistencies in cell-based assays often stem from minor variations in cell handling.

  • Solution:

    • Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps and uneven cell distribution.

    • Pipetting: Use calibrated pipettes and consistent technique for adding cells, media, and treatment solutions.

    • Edge Effects: Be aware of the "edge effect" in multi-well plates, where wells on the perimeter may experience different temperature and evaporation rates. Consider not using the outer wells for critical measurements.

    • Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift and altered experimental responses.

Q3: My results are not reproducible between experiments performed on different days. What could be the issue?

Potential Cause 1: Purity of YK-11 YK-11 is often sold as a "research chemical" without regulatory oversight, leading to significant variability in purity between suppliers and even between batches from the same supplier. Impurities or a lower-than-stated concentration of the active compound will directly impact results.

  • Solution: Source YK-11 from reputable vendors who provide third-party testing results, such as HPLC or NMR data, to verify the identity and purity of the compound. If reproducibility is critical, consider purchasing a larger single batch of the compound to use across a series of experiments.

Potential Cause 2: Stability of Stock Solution Repeated freeze-thaw cycles or improper long-term storage of the DMSO stock solution can lead to degradation of YK-11 over time.

  • Solution: Aliquot your stock solution into single-use volumes upon preparation to avoid repeated temperature cycling. Always store at -20°C or below.

Quantitative Data Summary

The biological activity of YK-11 is dependent on the isomeric composition. The pure active diastereomer is more potent than the commonly available mixture.

CompoundAssay TypeCell LineReported EC50Reference
YK-11 (Active Diastereomer) ARE-Luciferase ReporterHEK2937.85 nM[1][2]
YK-11 (5:1 Diastereomer Mix) ARE-Luciferase ReporterHEK29312.5 nM[1][2]

Signaling Pathways and Workflows

Diagrams

YK11_Signaling_Pathway cluster_cell Muscle Cell cluster_nucleus YK11 YK-11 AR Androgen Receptor (AR) YK11->AR Binds (Partial Agonist) AR_YK11 AR-YK11 Complex AR->AR_YK11 Nucleus Nucleus AR_YK11->Nucleus Translocation ARE Androgen Response Element (ARE) Nucleus->ARE Binds to Follistatin_Gene Follistatin Gene Transcription ARE->Follistatin_Gene Anabolic_Genes Anabolic Gene Transcription ARE->Anabolic_Genes Follistatin Follistatin (Fst) Follistatin_Gene->Follistatin Translation Myostatin_Inhibition Myostatin Inhibition Follistatin->Myostatin_Inhibition Inhibits Myostatin Myostatin Myostatin->Myostatin_Inhibition Myogenesis ↑ Myogenesis Myostatin_Inhibition->Myogenesis Protein_Synthesis ↑ Protein Synthesis Anabolic_Genes->Protein_Synthesis Protein_Synthesis->Myogenesis YK11_Experimental_Workflow cluster_analysis Analysis Options start Start prep_compound Prepare YK-11 Stock (e.g., 10 mM in Anhydrous DMSO) Aliquot and store at -20°C start->prep_compound prep_cells Culture C2C12 Myoblasts (Growth Medium: DMEM + 10% FBS) Use low passage cells (P<15) start->prep_cells prepare_treatment Prepare Treatment Media Dilute YK-11 stock into DM (Include Vehicle Control - DMSO) prep_compound->prepare_treatment seed_cells Seed Cells in Multi-well Plate Ensure even density prep_cells->seed_cells confluency Grow to ~80-90% Confluency seed_cells->confluency switch_media Switch to Differentiation Medium (DMEM + 2% Horse Serum) confluency->switch_media switch_media->prepare_treatment treat_cells Treat Cells with YK-11 (e.g., 100-500 nM) prepare_treatment->treat_cells incubate Incubate for 2-5 Days (Refresh media if needed) treat_cells->incubate endpoint Endpoint Analysis incubate->endpoint western Western Blot (MyHC, Myogenin) endpoint->western q_pcr qRT-PCR (Myf5, Myogenin, Follistatin) endpoint->q_pcr ifc Immunofluorescence (MyHC staining, Fusion Index) endpoint->ifc Troubleshooting_Logic start Inconsistent or Weak YK-11 Results q1 Are results inconsistent within the same plate? start->q1 q2 Are results inconsistent between different experiments? q1->q2 No sol1 Check Cell Seeding Uniformity Review Pipetting Technique Check for Compound Precipitation Avoid 'Edge Effect' q1->sol1 Yes q3 Is the biological effect consistently weak? q2->q3 No sol2 Check YK-11 Stock Solution (Age, Freeze-Thaws) Use Cells of Same Passage Number Standardize Incubation Times q2->sol2 Yes sol3 Verify YK-11 Purity & Identity (Request CoA from supplier) Consider new batch/supplier q3->sol3 Yes (New Batch) sol4 Check YK-11 Diastereomer Ratio (Active isomer may be low) q3->sol4 Yes (Consistent Batch) sol5 Perform Dose-Response Curve (Optimize YK-11 concentration) q3->sol5 Yes (Verified Purity)

References

YK-11 Technical Support Center: Long-Term Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for human or veterinary use.

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper long-term storage and handling of YK-11 to prevent its degradation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the storage and handling of YK-11 solutions.

IssuePotential Cause(s)Recommended Action(s)
Precipitation observed in YK-11 stock solution after thawing. 1. Exceeded Solubility Limit: The concentration of YK-11 may be too high for the solvent, especially at lower temperatures.[1][2][3] 2. Water Absorption by DMSO: DMSO is hygroscopic and can absorb atmospheric moisture over time. The solubility of many organic compounds, including likely YK-11, decreases in DMSO containing water.[1] 3. Freeze-Thaw Cycles: Repeated freeze-thaw cycles can promote the precipitation of compounds from supersaturated solutions.[1][3]1. Gently warm the solution to 37°C and vortex or sonicate until the precipitate redissolves.[4] 2. If precipitation persists, consider diluting the stock solution to a lower concentration. 3. To prevent future issues, prepare smaller, single-use aliquots to minimize freeze-thaw cycles.[4] 4. Always use anhydrous DMSO and store stock solutions in tightly sealed vials with desiccant to minimize water absorption.
YK-11 solution has turned yellow. 1. Degradation: Discoloration can be an indicator of chemical degradation, potentially through oxidation or hydrolysis of the YK-11 molecule.[5][6] 2. Solvent Degradation: The solvent itself (e.g., DMSO) may be degrading under improper storage conditions (e.g., prolonged exposure to light and air).1. Discard the solution. Do not use it for experiments as its purity is compromised. 2. Prepare a fresh stock solution from powder. 3. To prevent degradation, store YK-11 solutions protected from light (e.g., in amber vials) and under an inert atmosphere (e.g., argon or nitrogen) if possible.
Inconsistent or reduced activity of YK-11 in experiments. 1. Chemical Degradation: YK-11 is known to be unstable, particularly in solution. The orthoester moiety is susceptible to hydrolysis, which would render the compound inactive.[7][8] 2. Inaccurate Concentration: This could be due to incomplete solubilization, precipitation (see above), or errors in preparation.1. Confirm the purity and concentration of the YK-11 stock solution using an appropriate analytical method, such as HPLC (see Experimental Protocols section). 2. Prepare fresh dilutions for each experiment from a properly stored, recently prepared stock solution. 3. Review solution preparation and dilution calculations to ensure accuracy.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for YK-11?

A: For optimal stability, YK-11 should be stored as a powder or in a suitable solvent under the conditions outlined in the table below.

Q2: How long is YK-11 stable under these conditions?

A: The approximate stability periods are provided in the table below. It is crucial to note that stability in solvent is significantly shorter than in powder form.

Q3: What is the primary degradation pathway for YK-11?

A: YK-11 possesses a steroidal backbone with a labile orthoester group on the D-ring. This group is susceptible to hydrolysis, especially in aqueous or acidic conditions, which is the anticipated primary degradation pathway.[7][8] In vivo metabolism studies confirm that YK-11 is extensively broken down, with no intact compound found in urine.[7] This suggests that maintaining anhydrous and neutral pH conditions is critical for stability.

Q4: How many times can I freeze and thaw my YK-11 stock solution?

A: To ensure the integrity of the compound, it is highly recommended to minimize freeze-thaw cycles. The best practice is to aliquot the stock solution into single-use volumes upon preparation.[4] Repeated cycling increases the risk of precipitation, especially in DMSO stocks that may have absorbed water.[1][3]

Q5: Should I protect my YK-11 solutions from light?

A: Yes. While specific photostability studies on YK-11 are not widely published, it is good laboratory practice to protect all research compounds from light to prevent potential photodegradation.[9] Storing solutions in amber vials or wrapping vials in aluminum foil is recommended.

Data Presentation

Summary of Recommended Storage Conditions & Stability
FormSolventStorage TemperatureApproximate Stability
Powder N/A-20°C≥ 4 years
4°C2 years
Solution DMSO-80°C6 months
-20°C1 month
Ethanol, Methanol, Acetonitrile-20°CStability not well-documented, but likely shorter than in DMSO. Prepare fresh.

Note: The stability data is compiled from various supplier recommendations and literature. It is intended as a guideline. For critical experiments, the purity of YK-11 solutions should be verified analytically.

Experimental Protocols

Stability-Indicating Analysis of YK-11 by LC-MS/MS

This protocol outlines a general method for the analysis of YK-11 to assess its purity and detect potential degradants. This method is based on techniques reported for the analysis of YK-11 and other selective androgen receptor modulators (SARMs).[7][8]

1. Objective: To quantify the amount of intact YK-11 in a sample and separate it from potential hydrolysis products and other impurities.

2. Materials and Reagents:

  • YK-11 reference standard

  • Sample of YK-11 to be analyzed

  • HPLC-grade or LC-MS grade Methanol

  • HPLC-grade or LC-MS grade Acetonitrile

  • HPLC-grade or LC-MS grade Water

  • Formic acid (LC-MS grade)

  • DMSO (anhydrous, HPLC grade)

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[10]

  • Analytical column: A reversed-phase C18 column (e.g., 100 mm x 2.0 mm, 3 µm particle size) is suitable.[11]

4. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile

  • Gradient Elution:

    • Start with a high percentage of Mobile Phase A.

    • Ramp up to a high percentage of Mobile Phase B to elute YK-11.

    • Return to initial conditions to re-equilibrate the column. (A specific gradient must be optimized based on the specific column and system used.)

  • Flow Rate: Approximately 0.4 - 0.5 mL/min[11]

  • Column Temperature: 35 - 40°C

  • Injection Volume: 5 - 10 µL

5. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): m/z 431 [M+H]⁺ (Note: Some studies report instability and use the sodium adduct [M+Na]⁺ at m/z 453.3 for confirmation).[7][8]

  • Product Ions (Q3): Specific product ions for YK-11 would need to be determined by infusing a standard solution and performing a product ion scan. These are the fragments of the precursor ion.

  • Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for maximum sensitivity.

6. Procedure:

  • Standard Preparation: Prepare a stock solution of the YK-11 reference standard in DMSO. From this, create a series of calibration standards by diluting with the mobile phase.

  • Sample Preparation: Dilute the YK-11 sample to be tested to a concentration within the range of the calibration curve.

  • Analysis: Inject the standards and samples onto the LC-MS/MS system.

  • Data Processing: Integrate the peak area for the YK-11 MRM transition. Quantify the concentration of YK-11 in the sample using the calibration curve. Purity can be assessed by comparing the peak area of YK-11 to the total area of all detected peaks.

Visualizations

Logical Workflow for Troubleshooting YK-11 Storage Issues

G start YK-11 Solution Stored issue Issue Observed? (e.g., Precipitation, Discoloration) start->issue precipitate Precipitation issue->precipitate Yes discolor Discoloration issue->discolor Yes no_issue No Issue issue->no_issue No warm Warm (37°C) & Sonicate/Vortex precipitate->warm discard Discard Solution discolor->discard resolved Resolved? warm->resolved use Use Solution resolved->use Yes resolved->discard No aliquot Action: Prepare single-use aliquots in the future to minimize freeze-thaw. use->aliquot review Action: Review storage protocol. Store protected from light & air. discard->review no_issue->use

Caption: Troubleshooting decision tree for common YK-11 solution storage issues.

Simplified Signaling Pathway of YK-11

G cluster_0 Mechanism of Action YK11 YK-11 AR Androgen Receptor (AR) (Cytoplasmic) YK11->AR Binds & Partially Activates AR_nuc AR Translocation to Nucleus AR->AR_nuc Follistatin Follistatin Gene Expression ↑ Follistatin_p Follistatin Protein ↑ Follistatin->Follistatin_p Myostatin Myostatin ActRIIB ActRIIB Receptor Myostatin->ActRIIB Binds pSmad Phosphorylation of Smad2/3 ActRIIB->pSmad Activates MuscleGrowth ↑ Muscle Protein Synthesis ↓ Muscle Atrophy Genes pSmad->MuscleGrowth Inhibits ARE Binds Androgen Response Element (ARE) AR_nuc->ARE ARE->Follistatin ARE->MuscleGrowth Promotes Follistatin_p->Myostatin Inhibits

Caption: Dual mechanism of YK-11: AR activation and myostatin inhibition.

References

Addressing off-target effects of YK-11 in research

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Addressing Off-Target Effects of YK-11 in Research Audience: Researchers, scientists, and drug development professionals.

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers identify, understand, and mitigate potential off-target effects of the synthetic steroidal SARM, YK-11, in an experimental setting.

Frequently Asked Questions (FAQs)

Q1: What is the established primary mechanism of action for YK-11?

YK-11 is a synthetic, steroidal Selective Androgen Receptor Modulator (SARM).[1][2] Its primary mechanism involves a dual action:

  • Partial Agonist of the Androgen Receptor (AR): YK-11 binds to the androgen receptor but activates it only partially, as it does not induce the N/C-terminal interaction required for full transcriptional activation like endogenous androgens (e.g., DHT).[1][3]

  • Myostatin Inhibition via Follistatin: A unique characteristic of YK-11 is its ability to significantly increase the expression of follistatin.[2] Follistatin is a potent inhibitor of myostatin, a protein that negatively regulates muscle growth.[1][3] This secondary mechanism is thought to contribute significantly to its strong anabolic effects observed in vitro.[3][4]

Q2: My experimental results with YK-11 are inconsistent or unexpected. Could off-target effects be the cause?

Yes. Unexpected results, such as altered cell morphology, unexpected changes in gene expression, or toxicity, could be due to off-target effects. YK-11 is structurally derived from DHT, and while designed for selectivity, its steroidal backbone could theoretically allow for interaction with other, related nuclear receptors.[1][2] One molecular docking study suggested YK-11 may have inhibitory effects on 5-alpha-reductase type II (5αR2), which could represent an off-target interaction.[5] Researchers should always consider the possibility of off-target binding or modulation of unintended signaling pathways.

Q3: What are the first troubleshooting steps if I suspect off-target effects?

If you observe unexpected phenotypes, a systematic approach is crucial. The following table outlines initial steps to diagnose the issue.

Observation Potential Cause Initial Troubleshooting Step
High cell toxicity at expected active concentrations.Off-target cytotoxic effect; Compound impurity.1. Confirm the purity and identity of your YK-11 batch via HPLC and Mass Spectrometry.2. Perform a dose-response curve to determine the precise EC50/IC50 for your desired effect vs. toxicity.
Effect is observed in a cell line that does not express the Androgen Receptor.Androgen Receptor-independent off-target effect.1. Verify AR expression in your cell line using qPCR or Western Blot.2. Test YK-11 in a known AR-negative cell line as a negative control.
Gene expression profile shows regulation of non-AR target genes.Off-target receptor activation; downstream pathway crosstalk.1. Perform a literature search for the regulated genes to identify other potential pathways.2. Use a specific AR antagonist (e.g., bicalutamide) to see if the unexpected gene expression is reversed. If not, it suggests an AR-independent effect.
Results vary significantly between experiments.Inconsistent experimental conditions; compound degradation.1. Standardize all protocols, including cell passage number, media, and incubation times.2. Prepare fresh stock solutions of YK-11 regularly and store them appropriately, protected from light and temperature fluctuations.

Q4: How can I definitively test for YK-11 cross-reactivity with other steroid receptors?

To build a selectivity profile, you should perform a panel of assays to test YK-11's activity on other related nuclear receptors, such as the Glucocorticoid Receptor (GR), Progesterone Receptor (PR), and Estrogen Receptor (ER). Two key types of experiments are:

  • Competitive Binding Assays: These assays measure the ability of YK-11 to displace a known, radiolabeled ligand from the ligand-binding domain of a specific receptor. This provides quantitative data on binding affinity (Ki or IC50).

  • Reporter Gene Assays: These assays are performed in cells engineered to express a specific receptor (e.g., GR) and a reporter gene (e.g., luciferase) linked to a hormone response element. An increase in luciferase activity upon YK-11 treatment would indicate activation of that receptor.

Visualization of Signaling and Experimental Workflows

YK-11 Primary and Potential Off-Target Pathways

The following diagram illustrates the intended dual-action mechanism of YK-11 and highlights potential off-target interactions with other nuclear receptors that share structural similarities.

G cluster_primary Primary Mechanism of Action cluster_offtarget Potential Off-Target Interactions YK11 YK-11 AR Androgen Receptor (AR) (Partial Agonist) YK11->AR Binds Follistatin Follistatin Gene (Upregulation) YK11->Follistatin Induces GR Glucocorticoid Receptor YK11->GR Cross-reactivity? PR Progesterone Receptor YK11->PR Cross-reactivity? ER Estrogen Receptor YK11->ER Cross-reactivity? Enzymes Steroidogenic Enzymes (e.g., 5α-reductase) YK11->Enzymes Inhibition? Anabolic Anabolic Effects (Muscle Growth) AR->Anabolic Activates Myostatin Myostatin Follistatin->Myostatin Inhibits Myostatin->Anabolic Represses OffTargetEffects Unexpected Cellular Phenotypes GR->OffTargetEffects PR->OffTargetEffects ER->OffTargetEffects Enzymes->OffTargetEffects

Caption: YK-11's dual mechanism and potential for off-target binding to other nuclear receptors.

Troubleshooting Workflow for Unexpected Experimental Results

This workflow provides a logical sequence of steps for researchers to follow when encountering unexpected results during experiments with YK-11.

G Start Unexpected Phenotype Observed with YK-11 CheckPurity Step 1: Verify Compound Purity & Identity (HPLC, MS) Start->CheckPurity CheckAR Step 2: Confirm AR Expression in Experimental System (qPCR, Western Blot) CheckPurity->CheckAR Antagonist Step 3: Use AR Antagonist (e.g., Bicalutamide) Does it reverse the effect? CheckAR->Antagonist AR_Dep Is the effect AR-dependent? OffTarget Conclusion: High Likelihood of Off-Target Effect AR_Dep->OffTarget No OnTarget Conclusion: Effect is Likely On-Target (AR-Mediated) AR_Dep->OnTarget Yes Antagonist->AR_Dep Selectivity Step 4: Profile Selectivity (Binding & Reporter Assays for GR, PR, ER, etc.) OffTarget->Selectivity Analysis Analyze Data to Identify Specific Off-Target(s) Selectivity->Analysis

Caption: A step-by-step workflow for troubleshooting unexpected effects of YK-11.

Key Experimental Protocols

Protocol 1: Nuclear Receptor Competitive Binding Assay

This protocol is adapted from established scintillation proximity assay (SPA) methods and can be used to determine the binding affinity of YK-11 for various nuclear receptors.[4][6][7]

Objective: To quantify the ability of YK-11 to displace a known high-affinity radioligand from a target nuclear receptor (e.g., GR, PR).

Materials:

  • Purified ligand-binding domain (LBD) of the target receptor (e.g., hGR-LBD).

  • Known high-affinity radioligand for the target receptor (e.g., [³H]-dexamethasone for GR).

  • Unlabeled competitor (e.g., non-radiolabeled dexamethasone) for positive control.

  • YK-11 test compound.

  • Assay Buffer (e.g., 50 mM HEPES, 150 mM Li₂SO₄, 10% glycerol, pH 7.2).

  • 384-well Ni-chelate coated plates.

  • Scintillation counter.

Methodology:

  • Protein Immobilization: Add 50 µL of 5 µM receptor-LBD solution to each well of a 384-well Ni-chelate plate. Incubate for 30-60 minutes to allow the His-tagged protein to bind. Wash wells with assay buffer to remove unbound protein.[6]

  • Compound Addition: Prepare serial dilutions of YK-11 and the unlabeled positive control. Add 25 µL of each dilution to the appropriate wells. For total binding wells, add buffer with vehicle (e.g., DMSO).

  • Radioligand Addition: Add 25 µL of the radioligand solution (at a final concentration at or below its Kd, e.g., 20 nM [³H]-DHT for AR) to all wells.[6]

  • Incubation: Seal the plate and incubate at room temperature for 1-4 hours to reach binding equilibrium.

  • Detection: Read the plate on a scintillation counter. The proximity of the radioligand to the receptor-bound plate generates a detectable signal.

  • Data Analysis:

    • Specific binding is calculated as (Total Binding - Non-specific Binding). Non-specific binding is the signal in the presence of a saturating concentration of the unlabeled positive control.

    • Plot the percentage of specific binding against the log concentration of YK-11.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC50 value.

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol 2: Steroid Receptor Luciferase Reporter Gene Assay

This protocol outlines a cell-based assay to measure the functional activation or antagonism of a steroid receptor by YK-11.[8][9][10]

Objective: To determine if YK-11 can transcriptionally activate steroid receptors other than the AR.

Materials:

  • A suitable mammalian cell line with low endogenous receptor expression (e.g., HEK293T).

  • Expression plasmid for the full-length receptor of interest (e.g., pCMV-hGR).

  • Luciferase reporter plasmid containing a hormone response element upstream of the luciferase gene (e.g., pGL4-GRE-luc).

  • A control plasmid for transfection normalization (e.g., pRL-TK expressing Renilla luciferase).

  • Transfection reagent.

  • YK-11 test compound.

  • Known agonist for the receptor (e.g., dexamethasone for GR) as a positive control.

  • Dual-Luciferase® Reporter Assay System.

  • Luminometer.

Methodology:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Co-transfection: Transfect cells with the receptor expression plasmid, the luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate cells for 24 hours to allow for plasmid expression.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of YK-11 or the positive control agonist. Include a vehicle-only control. Incubate for another 18-24 hours.

  • Cell Lysis: Wash cells with PBS and lyse them using the passive lysis buffer provided with the assay kit.

  • Luminescence Reading:

    • Add the Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity.

    • Subsequently, add the Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure the Renilla luciferase activity.

  • Data Analysis:

    • Normalize the data by calculating the ratio of Firefly to Renilla luciferase activity for each well. This corrects for variations in transfection efficiency and cell number.

    • Calculate the fold change in normalized activity relative to the vehicle control.

    • Plot the fold change against the log concentration of YK-11 and determine the EC50 value if agonism is observed.

References

YK-11 Technical Support Center: Stability in Experimental Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of YK-11 in various experimental buffers. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of YK-11 in common laboratory solvents?

A1: YK-11 is a crystalline solid that is sparingly soluble in aqueous solutions.[1] It is more readily soluble in organic solvents. Published data indicates solubility in Dimethyl Sulfoxide (DMSO), ethanol, methanol, and acetonitrile.[2][3][4] For optimal dissolution, especially at higher concentrations in DMSO, ultrasonication may be beneficial.

Q2: Are there pre-formulated buffer recipes for in vivo studies with YK-11?

A2: While specific stability data in these complex buffers is not extensively published, one manufacturer suggests a formulation for in vivo administration consisting of a multi-component system. A common approach for lipophilic compounds is to first dissolve them in an organic solvent like DMSO and then dilute this stock into a vehicle suitable for injection, such as corn oil or a solution containing PEG300 and Tween-80. It is crucial to note that the stability of YK-11 in such complex mixtures should be empirically determined for the specific conditions of the experiment.

Q3: What is the expected stability of YK-11 as a dry powder?

A3: When stored as a crystalline solid at -20°C and protected from light, YK-11 is reported to be stable for at least three to four years.[2][3] For short-term storage, 4°C is also acceptable for a duration of up to two years.[3]

Q4: How stable are YK-11 stock solutions in organic solvents?

A4: Stock solutions of YK-11 prepared in organic solvents like DMSO can be stored at -80°C for up to three months or at -20°C for two weeks with minimal degradation.[3] It is recommended to purge the solvent with an inert gas like argon or nitrogen to minimize oxidation.[2]

Troubleshooting Guide

Issue: I am observing inconsistent or lower-than-expected activity of YK-11 in my cell-based assays.

This could be due to the degradation of YK-11 in your aqueous experimental buffer (e.g., PBS, cell culture media) during the course of the experiment.

Solution:

It is highly recommended to determine the stability of YK-11 in your specific experimental buffer under your experimental conditions (e.g., temperature, pH, presence of serum). As there is a lack of publicly available, quantitative stability data for YK-11 in common aqueous buffers, the following experimental protocol is provided to guide you in assessing its stability.

Experimental Protocol: Determining the Stability of YK-11 in Aqueous Buffers

This protocol outlines a method to quantify the degradation of YK-11 over time in a chosen experimental buffer using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the degradation kinetics and half-life of YK-11 in a specific aqueous buffer at a defined temperature.

Materials:

  • YK-11 powder

  • HPLC-grade DMSO

  • Your experimental buffer of choice (e.g., Phosphate-Buffered Saline (PBS), Dulbecco's Modified Eagle Medium (DMEM), RPMI-1640)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other appropriate mobile phase modifier)

  • Autosampler vials

  • Microcentrifuge tubes

  • Incubator or water bath set to the desired experimental temperature (e.g., 37°C)

Methodology:

  • Preparation of YK-11 Stock Solution:

    • Accurately weigh a small amount of YK-11 powder.

    • Dissolve it in HPLC-grade DMSO to prepare a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution, using sonication if necessary.

  • Preparation of Working Solution in Experimental Buffer:

    • Spike the YK-11 stock solution into your pre-warmed experimental buffer to achieve the final desired concentration for your experiment (e.g., 10 µM).

    • Ensure the final concentration of DMSO is low (typically ≤ 0.1%) to minimize its effect on the experiment and YK-11 stability.

    • Prepare a sufficient volume for all time points.

  • Incubation and Sampling:

    • Place the working solution in an incubator or water bath at your desired experimental temperature (e.g., 37°C).

    • Immediately take the first sample (T=0).

    • Collect subsequent samples at predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours).

    • For each time point, transfer an aliquot of the solution to a microcentrifuge tube and immediately store it at -80°C to halt any further degradation until HPLC analysis.

  • HPLC Analysis:

    • Thaw the samples before analysis.

    • If the buffer contains proteins (e.g., cell culture media with serum), precipitate the proteins by adding a cold organic solvent like acetonitrile (e.g., 2 volumes of acetonitrile to 1 volume of sample), vortex, and centrifuge at high speed. Transfer the supernatant to an autosampler vial.

    • Develop an HPLC method to separate YK-11 from its potential degradation products. A C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is a good starting point.

    • Monitor the elution profile using a UV detector at the maximum absorbance wavelength (λmax) of YK-11, which is approximately 242 nm.[2][4]

    • Inject a standard solution of YK-11 in DMSO (diluted in mobile phase) to determine its retention time and to create a calibration curve for quantification.

    • Analyze all the collected samples from the stability study.

  • Data Analysis:

    • Integrate the peak area of the YK-11 peak at each time point.

    • Normalize the peak area at each time point to the peak area at T=0 to determine the percentage of YK-11 remaining.

    • Plot the percentage of YK-11 remaining versus time.

    • From this plot, you can determine the degradation rate and the half-life of YK-11 in your buffer.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare YK-11 Stock (e.g., 10 mM in DMSO) prep_work Prepare Working Solution (e.g., 10 µM in Buffer) prep_stock->prep_work incubate Incubate at 37°C prep_work->incubate sample_t0 Sample at T=0 sample_tx Sample at T=x hours incubate->sample_tx store Store samples at -80°C sample_t0->store sample_tx->store hplc HPLC Analysis store->hplc data Data Analysis hplc->data

Caption: Workflow for determining YK-11 stability.

Data Presentation

Table 1: Solubility and Storage of YK-11

ParameterSolvent/ConditionValue/RecommendationCitation
Solubility DMSO~64 mg/mL (148.65 mM)[3]
Ethanol~1 mg/mL[2][4]
Methanol~1 mg/mL[2][4]
Acetonitrile~1 mg/mL[2][4]
WaterVery sparingly soluble[1]
Storage (Solid) -20°C≥ 3 years[2][3]
4°C2 years[3]
Storage (Stock Solution in Organic Solvent) -80°C3 months[3]
-20°C2 weeks[3]

Table 2: User-Determined Stability of YK-11 in Experimental Buffer

Instructions: Use the experimental protocol above to generate data for your specific buffer and conditions. Fill in the table below with your results.

Experimental BufferTemperature (°C)Time (hours)% YK-11 RemainingHalf-life (hours)
e.g., PBS, pH 7.4370100Calculate from data
1
2
4
8
24
48
e.g., DMEM + 10% FBS370100Calculate from data
1
2
4
8
24
48

YK-11 Signaling Pathway

YK-11 is a partial agonist of the Androgen Receptor (AR).[3] Upon binding to the AR, it induces a conformational change that promotes the translocation of the AR to the nucleus. In the nucleus, the YK-11/AR complex binds to Androgen Response Elements (AREs) on the DNA, leading to the transcription of target genes. A key and unique mechanism of YK-11 is the significant upregulation of Follistatin (FST) expression.[4] Follistatin is a potent inhibitor of Myostatin, a protein that negatively regulates muscle growth. By inhibiting Myostatin, YK-11 promotes myogenesis.

YK11_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus YK11 YK-11 AR Androgen Receptor (AR) YK11->AR Binds YK11_AR YK-11/AR Complex AR->YK11_AR Nucleus Nucleus YK11_AR->Nucleus Translocation ARE Androgen Response Element (ARE) FST Follistatin (FST) Gene Transcription ARE->FST Upregulates Myostatin Myostatin FST->Myostatin Inhibits Myogenesis Myogenesis (Muscle Growth) Myostatin->Myogenesis Inhibits

Caption: YK-11 signaling pathway.

References

YK-11 Administration: A Technical Support Center for Consistent Experimental Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments with YK-11. Due to the absence of human clinical trials, much of the current understanding of YK-11 is derived from preclinical data and anecdotal reports.[1][2] This guide aims to consolidate available scientific information to assist researchers in designing and executing experiments with greater consistency.

Troubleshooting Guide

This section addresses specific problems that may arise during YK-11 administration in a research setting.

Problem Potential Cause Recommended Solution
Inconsistent Myogenic Differentiation in C2C12 Cells Compound Instability: YK-11, like many small molecules, can degrade over time, especially if not stored properly.Prepare fresh stock solutions of YK-11 in a suitable solvent such as DMSO. Store stock solutions at -20°C or lower for long-term stability. For working solutions, it is advisable to prepare them fresh for each experiment.
Cell Line Variability: C2C12 myoblasts can exhibit phenotypic drift over multiple passages, affecting their differentiation capacity.Use low-passage C2C12 cells for all experiments. It is recommended to perform cell line authentication to ensure the use of a consistent and reliable cell source.
Inconsistent Dosing: Inaccurate pipetting or errors in calculating dilutions can lead to variability in the final concentration of YK-11 in the cell culture medium.Calibrate pipettes regularly. Prepare a dilution series from a master stock to ensure accurate and consistent dosing across all experimental groups.
High Variability in Animal Studies Poor Bioavailability: The oral bioavailability of YK-11 has not been formally established and is presumed to be low due to its steroidal structure and first-pass metabolism.[3]Consider alternative administration routes such as subcutaneous or intramuscular injections to bypass first-pass metabolism and ensure more consistent systemic exposure. The use of a suitable vehicle is critical for consistent absorption.
Metabolic Differences: Individual variations in animal metabolism can lead to different pharmacokinetic profiles of YK-11.Increase the number of animals per group to account for inter-individual variability. Monitor relevant biomarkers to assess the biological response in each animal.
Product Purity and Contamination: Products marketed as YK-11, especially from non-reputable sources, can be contaminated with other substances or have inaccurate concentrations.[4]Independently verify the purity and concentration of the YK-11 compound using analytical techniques such as HPLC-MS before initiating any in vivo studies.
Unexpected Off-Target Effects Partial Androgen Receptor Agonism: YK-11 is a partial agonist of the androgen receptor, which can lead to a range of androgenic effects depending on the tissue and the presence of other androgens.[1][5]Include control groups treated with a full androgen receptor agonist like dihydrotestosterone (DHT) and an androgen receptor antagonist to delineate the specific effects of YK-11's partial agonism.
Myostatin Inhibition in Other Tissues: While the primary target is skeletal muscle, the systemic administration of a myostatin inhibitor could have effects on other tissues where myostatin plays a role.Conduct thorough histological and molecular analysis of various tissues to identify any potential off-target effects.
Testosterone Suppression in Male Animal Models HPG Axis Suppression: As a steroidal SARM, YK-11 can suppress the hypothalamic-pituitary-gonadal (HPG) axis, leading to decreased production of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and consequently, testosterone.[6]Monitor serum levels of LH, FSH, and testosterone throughout the study. Consider a "washout" period after the administration phase to observe the recovery of the HPG axis.

Frequently Asked Questions (FAQs)

General Information

What is YK-11? YK-11 is a synthetic, steroidal selective androgen receptor modulator (SARM).[5] It is a partial agonist of the androgen receptor and is unique in its ability to also act as a myostatin inhibitor by increasing the expression of follistatin.[1][7]

What is the proposed mechanism of action of YK-11? YK-11 exerts its effects through a dual mechanism:

  • Partial Androgen Receptor Agonism: It binds to the androgen receptor, but does not induce the full conformational change required for maximal activation, leading to tissue-selective anabolic effects.[8]

  • Myostatin Inhibition: YK-11 significantly increases the expression of follistatin, a protein that binds to and inhibits myostatin.[1] Myostatin is a negative regulator of muscle growth, so its inhibition can lead to increased muscle mass.[7]

Experimental Design and Protocols

What is a typical effective concentration of YK-11 for in vitro studies? In vitro studies using C2C12 myoblast cells have shown that YK-11 induces myogenic differentiation at concentrations around 500 nM.[1]

What is a common dosage for in vivo animal studies? Due to the lack of formal studies, dosages in animal models have not been standardized. Some anecdotal reports suggest a range of 5-10 mg/kg body weight per day in rodents, but these are not based on peer-reviewed data.

What is the estimated half-life of YK-11? The half-life of YK-11 has not been formally determined in human or animal studies. Anecdotal evidence suggests a relatively short half-life of 6-12 hours, leading some to split the daily dose to maintain stable blood levels.[9]

How should YK-11 be prepared for administration? For in vitro experiments, YK-11 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then further diluted in culture medium. For in vivo studies, the choice of vehicle is crucial for solubility and bioavailability.

Inconsistent Results and Troubleshooting

Why are the results of YK-11 experiments often inconsistent? Inconsistent results are a significant challenge with YK-11 research and can be attributed to several factors:

  • Lack of Human Data: There are no published human clinical trials for YK-11.[1][2]

  • Product Quality: The purity and concentration of YK-11 from various suppliers can differ significantly. Many products sold online have been found to be contaminated or contain incorrect dosages.[4]

  • Limited Preclinical Data: The number of peer-reviewed in vivo studies is very limited, making it difficult to establish standardized protocols.

What are the most common side effects observed in preclinical studies and anecdotal reports? Reported side effects include:

  • Testosterone Suppression: Due to its steroidal nature, YK-11 can suppress natural testosterone production.[6]

  • Potential Liver Toxicity: Some anecdotal reports suggest a risk of liver enzyme elevation.

  • Androgenic Effects: Hair loss and acne have been anecdotally reported, likely due to its DHT-like structure.

  • Joint Pain: Some users have reported joint discomfort.

Quantitative Data Summary

The following tables summarize the available quantitative data for YK-11 from preclinical studies. It is important to note the significant lack of comprehensive, peer-reviewed quantitative data.

Table 1: In Vitro Activity of YK-11

Parameter Cell Line Value Reference
Myogenic Differentiation (MyoD, Myf5, Myogenin expression) C2C12 myoblastsMore significant induction than DHT at 500 nM[1]
Follistatin (Fst) Expression C2C12 myoblastsSignificantly induced by YK-11 (500 nM), but not by DHT[1]
Osteoblastic Proliferation and Differentiation MC3T3-E1 osteoblastsIncreased cell proliferation and mineralization[2]

Table 2: Pharmacokinetic and Metabolic Profile of YK-11 (Preclinical)

Parameter Species Value Reference
Estimated Half-life Not specified (anecdotal)6-12 hours[9]
Metabolism In vivo (human, from doping control sample)Substantial metabolic conversion; no intact YK-11 detected in urine. Glucuronidated and sulfated metabolites detectable for >48 hours.[5][8]

Table 3: Reported Side Effects (Preclinical and Anecdotal)

Side Effect Observed In Reported Effect Note
Testosterone Suppression AnecdotalSuppression of natural testosterone production.Expected due to its steroidal structure and action on the HPG axis.
Liver Enzyme Elevation AnecdotalPotential for increased ALT and AST levels.Lack of controlled in vivo studies to confirm.
Androgenic Effects (e.g., hair loss) AnecdotalReported in some users.Plausible given its DHT-derived structure.

Experimental Protocols

Key Experiment: Myogenic Differentiation of C2C12 Myoblasts (Based on Kanno et al., 2013)

Objective: To assess the ability of YK-11 to induce myogenic differentiation in C2C12 cells.

Materials:

  • C2C12 myoblast cell line (low passage)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • YK-11 compound

  • Dihydrotestosterone (DHT) as a positive control

  • Vehicle control (e.g., DMSO)

  • Anti-follistatin antibody (for neutralization experiments)

  • Reagents for RNA extraction and qRT-PCR

  • Reagents for protein extraction and Western blotting (e.g., antibodies against MyoD, Myf5, myogenin, and myosin heavy chain)

Methodology:

  • Cell Culture: Culture C2C12 myoblasts in DMEM supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO2.

  • Induction of Differentiation: Once cells reach approximately 80-90% confluency, switch the growth medium to a differentiation medium (DMEM with 2% horse serum).

  • Treatment: Add YK-11 (e.g., at a final concentration of 500 nM), DHT (as a positive control), or the vehicle control to the differentiation medium.

  • Incubation: Incubate the cells for a specified period (e.g., 2, 4, or 7 days), replacing the medium with fresh treatment medium every 2 days.

  • Analysis of Myogenic Markers:

    • qRT-PCR: At selected time points, harvest the cells, extract total RNA, and perform quantitative real-time PCR to measure the mRNA expression levels of myogenic regulatory factors (MyoD, Myf5, myogenin) and follistatin.

    • Western Blotting: At later time points (e.g., day 7), lyse the cells, extract total protein, and perform Western blotting to detect the protein expression of myogenic markers, such as myosin heavy chain.

  • Follistatin Neutralization (Optional): To confirm the role of follistatin in YK-11-induced myogenesis, co-treat cells with YK-11 and an anti-follistatin antibody. Assess whether the myogenic effects of YK-11 are reversed.

Visualizations

YK-11 Signaling Pathway

YK11_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Muscle Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects YK11 YK-11 AR_inactive Androgen Receptor (Inactive) YK11->AR_inactive Binds to Myostatin Myostatin Muscle_growth Increased Muscle Differentiation & Growth Myostatin->Muscle_growth Inhibits AR_active Androgen Receptor (Active) AR_inactive->AR_active Activation AR_nucleus Androgen Receptor AR_active->AR_nucleus Translocation Follistatin_protein Follistatin Protein Follistatin_protein->Myostatin Inhibits ARE Androgen Response Element (ARE) AR_nucleus->ARE Follistatin_gene Follistatin Gene AR_nucleus->Follistatin_gene Myogenic_genes Myogenic Genes (MyoD, Myf5, etc.) ARE->Myogenic_genes Upregulation Follistatin_mRNA Follistatin mRNA Follistatin_gene->Follistatin_mRNA Transcription Myogenic_mRNA Myogenic mRNA Myogenic_genes->Myogenic_mRNA Transcription Follistatin_mRNA->Follistatin_protein Translation Myogenic_mRNA->Muscle_growth Translation & Protein Synthesis

Caption: Proposed signaling pathway of YK-11 in muscle cells.

Experimental Workflow for In Vitro Myogenesis Assay

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result A 1. Culture C2C12 Myoblasts B 2. Seed Cells for Experiment A->B D 4. Induce Differentiation (Switch to 2% Horse Serum) B->D C 3. Prepare YK-11, DHT, and Vehicle Solutions E 5. Add Treatments to Cells C->E D->E F 6. Incubate for 2-7 Days E->F G 7a. RNA Extraction & qRT-PCR (Myogenic & Follistatin Genes) F->G H 7b. Protein Extraction & Western Blot (Myosin Heavy Chain) F->H I 8. Quantify Changes in Myogenic Markers G->I H->I

Caption: Workflow for assessing YK-11's effect on myogenesis.

References

Validation & Comparative

A Comparative Analysis of YK-11 and LGD-4033: Mechanisms of Action and Experimental Data

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of selective androgen receptor modulators (SARMs), YK-11 and LGD-4033 have garnered significant attention within the research community for their potential anabolic effects. While both compounds interact with the androgen receptor (AR), their underlying mechanisms of action diverge significantly, leading to distinct biological outcomes. This guide provides a comprehensive comparison of YK-11 and LGD-4033, presenting available experimental data, detailed methodologies from key studies, and visual representations of their signaling pathways to aid researchers, scientists, and drug development professionals in their understanding of these molecules.

Overview of YK-11 and LGD-4033

YK-11 is a synthetic, steroidal SARM that is structurally derived from dihydrotestosterone (DHT).[1] It is unique among SARMs due to its dual mechanism of action: it acts as a partial agonist of the androgen receptor and as a myostatin inhibitor.[2][3] Myostatin is a protein that negatively regulates muscle growth, and its inhibition is a key area of research for promoting muscle hypertrophy.[2]

LGD-4033, also known as Ligandrol, is a non-steroidal, orally available SARM.[4] It is characterized by its high affinity and selectivity for the androgen receptor, with a primary focus on promoting anabolic activity in muscle and bone while minimizing androgenic effects in other tissues like the prostate.[1][4]

Mechanism of Action: A Head-to-Head Comparison

The primary distinction between YK-11 and LGD-4033 lies in their interaction with the androgen receptor and their downstream signaling pathways.

YK-11: As a partial agonist of the androgen receptor, YK-11 binds to and activates the receptor, but not to the same extent as a full agonist like DHT.[5] Its anabolic effects are significantly amplified by its ability to increase the expression of follistatin, a potent antagonist of myostatin.[5] By inhibiting myostatin, YK-11 effectively removes a natural brake on muscle growth.[2][3]

LGD-4033: In contrast, LGD-4033 functions as a full agonist of the androgen receptor in muscle and bone tissue.[2] It binds to the AR with high affinity, initiating a cascade of events that lead to increased protein synthesis and anabolic activity.[1] Its tissue selectivity is a key feature, aiming for a favorable anabolic-to-androgenic ratio.[1][6]

Signaling Pathway Diagrams

YK11_Pathway cluster_cell Muscle Cell YK11 YK-11 AR Androgen Receptor (AR) YK11->AR Binds YK11_AR YK-11/AR Complex YK11->YK11_AR AR->YK11_AR nucleus Nucleus YK11_AR->nucleus Translocates to Anabolic_Effects Increased Muscle Growth YK11_AR->Anabolic_Effects Partial Agonism Follistatin_Gene Follistatin Gene Follistatin_mRNA Follistatin mRNA Follistatin_Gene->Follistatin_mRNA Transcription Follistatin Follistatin Follistatin_mRNA->Follistatin Translation Myostatin_Follistatin Inactive Myostatin-Follistatin Complex Follistatin->Myostatin_Follistatin Binds & Inhibits Myostatin Myostatin Myostatin->Myostatin_Follistatin Myostatin_Follistatin->Anabolic_Effects Promotes

YK-11 Signaling Pathway.

LGD4033_Pathway cluster_cell Muscle/Bone Cell LGD4033 LGD-4033 AR Androgen Receptor (AR) LGD4033->AR Binds LGD4033_AR LGD-4033/AR Complex LGD4033->LGD4033_AR AR->LGD4033_AR nucleus Nucleus LGD4033_AR->nucleus Translocates to ARE Androgen Response Element LGD4033_AR->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Protein_Synthesis Increased Protein Synthesis Gene_Transcription->Protein_Synthesis Leads to Anabolic_Effects Increased Muscle Mass & Bone Density Protein_Synthesis->Anabolic_Effects YK11_Experiment cluster_workflow Experimental Workflow: YK-11 in C2C12 Myoblasts A C2C12 Cell Culture B Induce Differentiation (DMEM + 2% Horse Serum) A->B C Treatment Groups: - Vehicle Control - YK-11 (500 nM) - DHT (500 nM) B->C D Incubation C->D E RNA Isolation & RT-qPCR (MyoD, Myf5, Myogenin, Follistatin) D->E F Protein Extraction & Western Blot (Myogenic Markers) D->F G Data Analysis: Compare mRNA & Protein Expression E->G F->G LGD4033_Trial cluster_workflow Experimental Workflow: LGD-4033 Phase 1 Trial A Recruitment of 76 Healthy Male Volunteers B Randomization into 4 Groups: - Placebo - LGD-4033 (0.1 mg/day) - LGD-4033 (0.3 mg/day) - LGD-4033 (1.0 mg/day) A->B C 21-Day Daily Dosing B->C D Data Collection: - Safety Monitoring - Pharmacokinetic Sampling - Lean Body Mass (DXA) - Muscle Strength & Power - Hormone Levels C->D E Data Analysis: Compare outcomes between placebo and treatment groups D->E

References

Anabolic Potency Showdown: A Comparative Analysis of YK-11 and RAD-140 for the Research Community

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the preclinical data on two selective androgen receptor modulators, YK-11 and RAD-140, reveals distinct mechanisms and highlights a critical gap in direct comparative in vivo potency data. This guide offers a comprehensive look at the existing experimental evidence to inform researchers, scientists, and drug development professionals.

While both YK-11 and RAD-140 are investigated for their potential anabolic effects on muscle and bone, they operate through fundamentally different primary mechanisms. RAD-140 is a potent, nonsteroidal selective androgen receptor modulator (SARM) with a high affinity for the androgen receptor (AR). In contrast, YK-11, a steroidal SARM, exhibits a unique dual action as a partial agonist of the androgen receptor and a potent myostatin inhibitor.[1][2][3] This guide synthesizes the available preclinical data to objectively compare their anabolic potential.

Mechanisms of Action: A Tale of Two Pathways

RAD-140 functions as a classic SARM, selectively binding to androgen receptors in muscle and bone tissue with greater affinity than in reproductive tissues. This selective activation is designed to elicit anabolic effects while minimizing androgenic side effects.[4][5]

YK-11, on the other hand, introduces a novel approach to anabolism. Beyond its partial agonism of the androgen receptor, it significantly increases the expression of follistatin, a protein that directly inhibits myostatin.[6][7] Myostatin is a key negative regulator of muscle growth, and its inhibition is a promising strategy for promoting muscle hypertrophy.[3] In vitro studies have shown that YK-11 can induce myogenic differentiation in C2C12 myoblasts more effectively than dihydrotestosterone (DHT), an effect attributed to its follistatin-inducing capability.[6][7]

Quantitative Data Summary

A significant challenge in directly comparing the anabolic potency of YK-11 and RAD-140 is the lack of head-to-head in vivo studies using standardized assays, such as the Hershberger assay. The available quantitative data for each compound are presented below, sourced from separate preclinical studies.

Table 1: In Vitro and In Vivo Quantitative Data for RAD-140

ParameterValueSpecies/ModelReference
Androgen Receptor Binding Affinity (Ki) 7 nMRat[8]
Anabolic Activity (Levator Ani Muscle) Significant increase at ≥0.03 mg/kgCastrated Rats[8]
Androgenic Activity (Prostate Weight) No significant increase at <30 mg/kgIntact Rats[8]
Anabolic to Androgenic Ratio (purported) 90:1Not specified[5][9]

Table 2: In Vitro Quantitative Data for YK-11

ParameterObservationSpecies/ModelReference
Myogenic Differentiation More significant induction of MyoD, Myf5, and myogenin than DHTC2C12 Myoblasts[6][7]
Follistatin Expression Significant inductionC2C12 Myoblasts[6][7]
Androgen Receptor Activity Partial agonistIn vitro[1][2]

Note: A direct, experimentally determined anabolic to androgenic ratio for YK-11 from in vivo studies is not available in the reviewed literature.

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms and the experimental approaches used to characterize these compounds, the following diagrams are provided.

RAD140_Signaling_Pathway cluster_nucleus Cell Nucleus RAD140 RAD-140 AR Androgen Receptor (AR) (Cytoplasm) RAD140->AR Binds AR_complex RAD-140/AR Complex AR->AR_complex Nucleus Nucleus ARE Androgen Response Element (ARE) Gene_Transcription Gene Transcription ARE->Gene_Transcription Regulates Anabolic_Effects Anabolic Effects (Muscle & Bone Growth) Gene_Transcription->Anabolic_Effects

Caption: RAD-140 Signaling Pathway.

YK11_Signaling_Pathway YK11 YK-11 AR Androgen Receptor (AR) YK11->AR Partial Agonist Follistatin Follistatin Gene Expression AR->Follistatin Induces Myostatin Myostatin Follistatin->Myostatin Inhibits Muscle_Growth Muscle Growth Myostatin->Muscle_Growth Inhibits

Caption: YK-11 Dual-Action Signaling Pathway.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Binding_Assay Androgen Receptor Binding Assay Animal_Model Animal Model (e.g., Castrated Rats) Cell_Culture C2C12 Myoblast Differentiation Assay Gene_Expression Follistatin/Myostatin Expression Analysis Hershberger_Assay Hershberger Assay Animal_Model->Hershberger_Assay Tissue_Analysis Tissue Weight Analysis (Levator Ani, Prostate) Hershberger_Assay->Tissue_Analysis

Caption: General Experimental Workflow for SARM Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols cited in the literature for the characterization of RAD-140 and YK-11.

Androgen Receptor Competitive Binding Assay (for RAD-140)
  • Objective: To determine the binding affinity of RAD-140 to the androgen receptor.

  • Method: A fluorescence polarization-based competitive binding assay is utilized.

  • Procedure:

    • Recombinant androgen receptor protein is incubated with a fluorescently labeled androgen (e.g., Fluormone™ AL Red).

    • Increasing concentrations of the test compound (RAD-140) are added to compete with the fluorescent ligand for binding to the AR.

    • The fluorescence polarization of the solution is measured. A decrease in polarization indicates displacement of the fluorescent ligand by the test compound.

    • The concentration of the test compound that inhibits 50% of the fluorescent ligand binding (IC50) is calculated and used to determine the binding affinity (Ki).

  • Reference: This method is described in studies evaluating the preclinical profile of RAD-140.[10]

C2C12 Myoblast Differentiation Assay (for YK-11)
  • Objective: To assess the myogenic potential of YK-11 in vitro.

  • Cell Line: C2C12 mouse myoblast cells.

  • Procedure:

    • C2C12 cells are cultured in a growth medium until they reach confluence.

    • To induce differentiation, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum) containing the test compound (YK-11) or a vehicle control.

    • Cells are incubated for a specified period (e.g., 48-72 hours).

    • Myogenic differentiation is assessed by observing the formation of multinucleated myotubes and by analyzing the expression of myogenic marker proteins such as MyoD, myogenin, and myosin heavy chain (MyHC) via Western blotting or immunofluorescence.

  • Reference: This protocol is central to the in vitro studies of YK-11's anabolic effects.[6][7]

Follistatin Expression Analysis (for YK-11)
  • Objective: To quantify the effect of YK-11 on follistatin expression.

  • Method: Quantitative real-time polymerase chain reaction (qRT-PCR).

  • Procedure:

    • C2C12 cells are treated with YK-11 as described in the differentiation assay.

    • Total RNA is extracted from the cells.

    • Reverse transcription is performed to synthesize complementary DNA (cDNA).

    • qRT-PCR is conducted using primers specific for the follistatin gene to measure its mRNA expression levels relative to a housekeeping gene.

  • Reference: This method was used to elucidate the myostatin-inhibiting mechanism of YK-11.[6][7]

Hershberger Assay (for RAD-140)
  • Objective: To determine the in vivo anabolic and androgenic activity of a compound.

  • Animal Model: Immature, castrated male rats.

  • Procedure:

    • Male rats are castrated to remove the endogenous source of androgens.

    • After a recovery period, the animals are treated with the test compound (RAD-140) or a vehicle control for a set duration (e.g., 7-10 days).

    • At the end of the treatment period, the animals are euthanized, and the weights of specific tissues are measured.

    • The levator ani muscle is used as an indicator of anabolic activity, while the seminal vesicles and ventral prostate are used as indicators of androgenic activity.

    • The ratio of the increase in levator ani muscle weight to the increase in prostate/seminal vesicle weight provides a measure of the compound's anabolic selectivity.

  • Reference: This standardized assay is a cornerstone for evaluating the preclinical efficacy of SARMs like RAD-140.[8]

Concluding Remarks

The available preclinical data indicate that RAD-140 is a potent SARM with a well-characterized high affinity for the androgen receptor and a favorable anabolic-to-androgenic ratio in animal models.[5][8] YK-11 presents a novel mechanism of action by not only acting as a partial AR agonist but also as a myostatin inhibitor via follistatin induction.[1][6][7] This dual-action suggests a high potential for anabolic activity.

However, the lack of direct in vivo comparative studies makes it scientifically unsound to definitively state which compound has greater anabolic potency. The in vitro evidence suggests YK-11's myostatin-inhibiting properties could lead to significant muscle growth, but this has not been quantified against a potent SARM like RAD-140 in a controlled in vivo setting. Future research employing standardized assays to directly compare these two compounds is necessary to elucidate their relative anabolic and androgenic potential. Researchers should consider the distinct mechanisms of action when designing studies to investigate the therapeutic potential of these compounds for muscle-wasting conditions.

References

YK-11 vs. Dihydrotestosterone (DHT): An In Vitro Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of YK-11, a selective androgen receptor modulator (SARM), and Dihydrotestosterone (DHT), a potent endogenous androgen. The following sections objectively evaluate their respective mechanisms of action, effects on myogenic differentiation, and the signaling pathways they modulate, supported by available experimental data.

Mechanism of Action: A Tale of Two Androgen Receptor Ligands

YK-11 and DHT both exert their effects through the androgen receptor (AR), but their interaction and downstream consequences differ significantly. DHT is a full agonist of the AR. Upon binding, it induces a conformational change in the receptor, leading to the interaction between the N-terminal and C-terminal domains (N/C interaction), a step crucial for the full transcriptional activation of androgen-responsive genes.[1][2][3]

In contrast, YK-11 is classified as a partial agonist of the androgen receptor.[1][4][5] While it binds to the AR, it does not promote the typical N/C interaction required for full receptor activation.[1][2][3][4] This unique mode of action leads to a gene-selective modulation of AR activity. A key distinguishing feature of YK-11 is its ability to significantly increase the expression of follistatin, a potent inhibitor of myostatin, a protein that suppresses muscle growth.[1][4][6] This effect on follistatin expression has not been observed with DHT treatment in the same in vitro models.[1][7]

Comparative Effects on Myogenic Differentiation

In vitro studies utilizing C2C12 myoblasts, a well-established cell line for studying muscle cell differentiation, have demonstrated that YK-11 is a more potent inducer of myogenic differentiation than DHT.[1][4]

Key Experimental Findings:

  • Myogenic Regulatory Factors (MRFs): YK-11 treatment leads to a more significant induction of key myogenic regulatory factors such as Myogenic Differentiation Factor (MyoD), Myogenic Factor 5 (Myf5), and myogenin compared to DHT.[1][2]

  • Follistatin-Dependent Myogenesis (YK-11): The myogenic effects of YK-11 are, at least in part, mediated by its induction of follistatin. The addition of an anti-follistatin antibody has been shown to reverse the YK-11-mediated myogenic differentiation.[1][7]

  • Follistatin-Independent Myogenesis (DHT): DHT also promotes myogenic differentiation but through a mechanism that appears to be independent of follistatin expression.[1]

Quantitative Data Summary
ParameterYK-11Dihydrotestosterone (DHT)Reference
Androgen Receptor (AR) Activity Partial AgonistFull Agonist[1][4][5]
AR N/C Interaction Not InducedInduced[1][2][3]
Induction of Myogenic Regulatory Factors (MyoD, Myf5, myogenin) More significant inductionLess significant induction[1][2]
Follistatin (Fst) mRNA Expression Significantly inducedNot affected[1][7]
Myogenic Differentiation in C2C12 cells More potentPotent[1][4]
Concentration Used in C2C12 Differentiation Assay 500 nM500 nM[1]

Experimental Protocols

The following provides a generalized methodology for comparing the in vitro effects of YK-11 and DHT on myogenic differentiation, based on commonly cited experimental designs.

C2C12 Myoblast Culture and Differentiation Assay
  • Cell Culture: C2C12 myoblasts are cultured in a growth medium, typically Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Differentiation: To induce myogenic differentiation, the growth medium is replaced with a differentiation medium, which consists of DMEM with a lower serum concentration (e.g., 2% horse serum).

  • Treatment: The differentiation medium is supplemented with the desired concentrations of YK-11, DHT (e.g., 500 nM), or a vehicle control (e.g., ethanol).

  • Assay Endpoints:

    • Gene Expression Analysis: After a specified incubation period (e.g., 2 or 4 days), total RNA is extracted from the cells. Quantitative real-time PCR (qRT-PCR) is then performed to measure the mRNA expression levels of myogenic markers (MyoD, Myf5, myogenin) and follistatin.

    • Protein Analysis: Western blotting can be used to assess the protein levels of myogenic markers.

    • Immunofluorescence: Cells can be fixed and stained for myogenic markers like Myosin Heavy Chain (MyHC) to visualize myotube formation. A fusion index (the ratio of nuclei in myotubes to the total number of nuclei) can be calculated to quantify differentiation.

  • Inhibition Studies: To investigate the role of the androgen receptor, cells can be co-treated with an AR antagonist like flutamide. To determine the involvement of follistatin, neutralizing anti-follistatin antibodies can be added to the culture medium.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of YK-11 and DHT and a typical experimental workflow for their in vitro comparison.

DHT_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT AR Androgen Receptor (AR) DHT->AR HSP HSP AR->HSP dissociation ARE Androgen Response Element AR->ARE translocation & N/C interaction Myogenic_Genes Myogenic Genes (e.g., MyoD, Myogenin) ARE->Myogenic_Genes transcription Nucleus Nucleus Myogenesis Myogenic Differentiation Myogenic_Genes->Myogenesis

Caption: Dihydrotestosterone (DHT) signaling pathway.

YK11_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus YK11 YK-11 AR Androgen Receptor (AR) YK11->AR HSP HSP AR->HSP dissociation ARE Androgen Response Element AR->ARE translocation (no N/C) Follistatin_Gene Follistatin Gene ARE->Follistatin_Gene transcription Follistatin Follistatin Follistatin_Gene->Follistatin Myostatin Myostatin Follistatin->Myostatin inhibition Myogenesis Enhanced Myogenic Differentiation Follistatin->Myogenesis Myostatin->Myogenesis

Caption: YK-11 signaling pathway highlighting follistatin induction.

Experimental_Workflow Start Start: C2C12 Myoblast Culture Induce_Diff Induce Differentiation (Low Serum Medium) Start->Induce_Diff Treatment Treatment Groups Induce_Diff->Treatment Control Vehicle Control Treatment->Control DHT_Treat DHT Treatment Treatment->DHT_Treat YK11_Treat YK-11 Treatment Treatment->YK11_Treat Incubation Incubation (e.g., 48-96h) Control->Incubation DHT_Treat->Incubation YK11_Treat->Incubation Analysis Analysis Incubation->Analysis qPCR qRT-PCR (MRFs, Follistatin) Analysis->qPCR Western Western Blot (Myogenic Proteins) Analysis->Western IF Immunofluorescence (Myotube Formation) Analysis->IF Data Data Comparison qPCR->Data Western->Data IF->Data

Caption: Experimental workflow for in vitro comparison.

References

Validating the Myostatin-Inhibiting Effects of YK-11: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of YK-11 and other myostatin inhibitors. It delves into the experimental data available to validate their effects, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.

Introduction to Myostatin Inhibition

Myostatin, a member of the transforming growth factor-β (TGF-β) superfamily, is a key negative regulator of skeletal muscle mass. Its inhibition presents a promising therapeutic strategy for muscle-wasting diseases and for enhancing muscle growth. Various approaches to inhibit myostatin signaling have been explored, including small molecules, antibodies, and gene therapies.

YK-11 is a synthetic steroidal selective androgen receptor modulator (SARM) that has garnered interest for its unique dual mechanism.[1] It acts as a partial agonist of the androgen receptor and is also proposed to be a myostatin inhibitor.[1] Unlike traditional SARMs, YK-11 is suggested to exert its myostatin-inhibiting effects by increasing the expression of follistatin, a natural antagonist of myostatin.[2][3]

This guide will compare the myostatin-inhibiting effects of YK-11 with other well-characterized myostatin inhibitors, focusing on the available scientific evidence.

Mechanisms of Action

The primary mechanism by which YK-11 is proposed to inhibit myostatin is indirect, through the upregulation of follistatin. Follistatin binds to myostatin, preventing it from interacting with its receptor, the activin type IIB receptor (ActRIIB), and thereby blocking its downstream signaling cascade that leads to muscle growth suppression.

Myostatin Signaling Pathway and Points of Inhibition

The following diagram illustrates the myostatin signaling pathway and the points at which different inhibitors, including the proposed mechanism of YK-11, exert their effects.

Myostatin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Myostatin Myostatin ActRIIB ActRIIB Receptor Myostatin->ActRIIB Binds & Activates Follistatin Follistatin Follistatin->Myostatin YK11 YK-11 YK11->Follistatin Increases Expression MyoPro Myostatin Propeptide MyoPro->Myostatin Binds & Inhibits MyoAb Myostatin Antibody (e.g., PF-06252616) MyoAb->Myostatin Binds & Inhibits ACVR2B_Fc ACVR2B-Fc ACVR2B_Fc->Myostatin Binds & Inhibits SMAD SMAD 2/3 ActRIIB->SMAD Phosphorylates pSMAD p-SMAD 2/3 SMAD_complex SMAD Complex pSMAD->SMAD_complex Forms complex with SMAD4 SMAD 4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_expression Altered Gene Expression (Inhibition of Myogenesis) Nucleus->Gene_expression Leads to

Caption: Myostatin signaling pathway and points of inhibition.

Other myostatin inhibitors act more directly:

  • Myostatin Antibodies (e.g., PF-06252616): Monoclonal antibodies that directly bind to myostatin and prevent it from activating its receptor.[4]

  • Soluble Activin Type IIB Receptor (ACVR2B-Fc): A decoy receptor that binds to myostatin and other related ligands, preventing them from interacting with the cell-surface receptor.[5]

  • Myostatin Propeptide: The naturally occurring inhibitor of myostatin. When myostatin is synthesized, it is bound to its propeptide, which keeps it in an inactive state.

  • Follistatin (Gene Therapy): Directly increasing the levels of follistatin through gene therapy is another approach to inhibit myostatin.

Comparative Performance Data

A direct comparison of YK-11 with other myostatin inhibitors is challenging due to the limited number of peer-reviewed in vivo studies for YK-11 that quantify muscle growth. Most of the available information on YK-11's efficacy comes from anecdotal reports and in vitro studies.

In Vitro Data: YK-11

The primary scientific evidence for YK-11's myostatin-inhibiting mechanism comes from in vitro studies on C2C12 myoblasts (a mouse muscle cell line).

Parameter YK-11 DHT (Control) Reference
Follistatin mRNA Expression Significantly increasedNo significant increaseKanno et al., 2013[2][3]
Myogenic Regulatory Factors (MyoD, Myf5, Myogenin) mRNA Significantly increasedIncreasedKanno et al., 2013[2][3]
Myosin Heavy Chain (MyHC) Protein EnhancedEnhancedKanno et al., 2013[2]

These findings suggest that YK-11 induces myogenic differentiation in C2C12 cells, and this effect is at least partially mediated by the upregulation of follistatin.[2][3]

In Vivo Data: Comparative Overview

The following table summarizes available in vivo data for various myostatin inhibitors. It is important to note the lack of peer-reviewed, quantitative in vivo muscle growth data for YK-11.

Inhibitor Animal Model Dosage/Administration Key Findings Reference
YK-11 Rat0.35 g/kg (oral)Focus on hippocampal neurochemistry, not muscle growth.[5]N/A for muscle growth
Myostatin Antibody (mRK35) Mouse (Nemaline Myopathy Model)10 mg/kg weekly (IP)~20% increase in muscle weight.[6]
Myostatin Antibody (JA16) MouseNot specified10% increase in peak grip force; 13% increase in EDL muscle mass.[7]
Myostatin Gene Blockade (adult) MouseGenetic modification~25% increase in muscle mass.[3]
ACVR2B-Fc Mouse20 mg/kg weekly (IP) for 4 weeksSignificant increase in muscle mass.[8]
Myostatin Propeptide (AAV8) MouseSingle intravenous injectionIncreased muscle mass in various muscles 8 and 17 weeks post-injection.[9]
Follistatin Gene Therapy MouseIntranasal deliveryIncreased median lifespan by 32.5% in female mice, with associated muscle benefits.[10]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for validating the effects of myostatin inhibitors.

In Vitro Myostatin Inhibition Assay (C2C12 Myoblasts)

This protocol is based on the methodology described by Kanno et al. (2013).[2]

  • Cell Culture: C2C12 mouse myoblast cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

  • Differentiation: To induce myogenic differentiation, the growth medium is replaced with a differentiation medium (DMEM with 2% horse serum).

  • Treatment: Cells are treated with YK-11 (e.g., 500 nM) or a vehicle control (e.g., ethanol) in the differentiation medium. Dihydrotestosterone (DHT) can be used as a positive control.

  • Gene Expression Analysis: After a specified incubation period (e.g., 2-4 days), total RNA is extracted from the cells. The mRNA expression levels of follistatin, myostatin, and myogenic regulatory factors (MyoD, Myf5, myogenin) are quantified using quantitative real-time PCR (qRT-PCR).

  • Protein Analysis: Cell lysates are collected, and protein levels of myosin heavy chain (MyHC) and other markers are analyzed by Western blotting.

Experimental Workflow for In Vitro Validation

in_vitro_workflow start Start culture Culture C2C12 Myoblasts start->culture differentiate Induce Differentiation (2% Horse Serum) culture->differentiate treat Treat cells with YK-11, DHT, or Vehicle differentiate->treat harvest Harvest Cells (RNA and Protein) treat->harvest qRT_PCR qRT-PCR for Follistatin, Myostatin, MRFs harvest->qRT_PCR western_blot Western Blot for MyHC Protein harvest->western_blot analyze Analyze Data and Compare Expression Levels qRT_PCR->analyze western_blot->analyze end End analyze->end

Caption: In Vitro Validation Workflow.

In Vivo Assessment of Myostatin Inhibition in a Mouse Model

This generalized protocol outlines the key steps for evaluating the in vivo efficacy of a myostatin inhibitor.

  • Animal Model: C57BL/6 mice are a commonly used strain for muscle studies.

  • Treatment: Mice are administered the myostatin inhibitor (e.g., YK-11, myostatin antibody) or a vehicle control. The route of administration (oral gavage, intraperitoneal injection) and dosing regimen will depend on the compound's properties.

  • Muscle Mass Measurement:

    • Ex vivo: At the end of the study, mice are euthanized, and specific muscles (e.g., gastrocnemius, tibialis anterior, quadriceps) are dissected and weighed.[11]

    • In vivo: Lean body mass can be monitored throughout the study using techniques like dual-energy X-ray absorptiometry (DEXA) or EchoMRI.

  • Muscle Function Assessment:

    • Grip Strength: A grip strength meter is used to measure the peak force exerted by the forelimbs or all four limbs.[11][12]

    • Treadmill Test: Endurance and fatigue can be assessed by measuring the running distance and time on a treadmill.

  • Histological Analysis: Muscle tissue is sectioned and stained (e.g., with hematoxylin and eosin) to measure muscle fiber cross-sectional area.

  • Biochemical Analysis: Muscle tissue homogenates are used to measure the protein levels of myostatin, follistatin, and other relevant markers via Western blotting or ELISA.[13]

Experimental Workflow for In Vivo Validation

in_vivo_workflow start Start acclimatize Acclimatize Mice start->acclimatize baseline Baseline Measurements (Body Weight, Grip Strength, Lean Mass) acclimatize->baseline randomize Randomize into Treatment and Control Groups baseline->randomize treat Administer Myostatin Inhibitor or Vehicle randomize->treat monitor Monitor Body Weight and General Health treat->monitor interim Interim Measurements (Optional) monitor->interim final_measurements Final Measurements (Grip Strength, Lean Mass) interim->final_measurements euthanize Euthanize and Dissect Muscles final_measurements->euthanize muscle_weight Measure Muscle Weight euthanize->muscle_weight histology Histological Analysis (Fiber CSA) euthanize->histology biochemistry Biochemical Analysis (Myostatin, Follistatin) euthanize->biochemistry analyze Analyze Data and Compare Groups muscle_weight->analyze histology->analyze biochemistry->analyze end End analyze->end

Caption: In Vivo Validation Workflow.

Conclusion

The available scientific evidence strongly suggests that YK-11 promotes myogenic differentiation in vitro through a mechanism that involves the upregulation of follistatin, an endogenous myostatin inhibitor.[2][3] This provides a plausible mechanism for its purported muscle-building effects.

However, a significant gap exists in the peer-reviewed scientific literature regarding the in vivo validation of YK-11's myostatin-inhibiting effects and its impact on muscle growth. The lack of quantitative data from well-controlled animal studies makes it difficult to directly compare the potency of YK-11 to other myostatin inhibitors like myostatin antibodies, ACVR2B-Fc, or follistatin gene therapy, for which more robust preclinical data are available.

For researchers and drug development professionals, while the in vitro data for YK-11 is intriguing, further rigorous in vivo studies are necessary to validate its efficacy and safety as a myostatin inhibitor. The experimental protocols and comparative data presented in this guide can serve as a valuable resource for designing and interpreting such studies. The logical relationship for validating a myostatin inhibitor is clear: a proposed inhibitor must demonstrate target engagement and produce a measurable anabolic effect on muscle tissue.

Logical Relationship for Myostatin Inhibitor Validation

logical_relationship inhibitor Proposed Myostatin Inhibitor (e.g., YK-11) target_engagement Demonstrate Target Engagement (e.g., Increased Follistatin, Decreased Myostatin Activity) inhibitor->target_engagement in_vitro_effect In Vitro Efficacy (e.g., Increased Myoblast Differentiation) target_engagement->in_vitro_effect in_vivo_effect In Vivo Efficacy (Increased Muscle Mass and Strength) in_vitro_effect->in_vivo_effect validation Validation of Myostatin-Inhibiting Effect in_vivo_effect->validation

Caption: Logical Flow for Validating a Myostatin Inhibitor.

References

A Comparative Analysis of Steroidal and Non-Steroidal Selective Androgen Receptor Modulators

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Abstract

Selective Androgen Receptor Modulators (SARMs) represent a promising class of therapeutics that exhibit tissue-selective activation of the androgen receptor (AR), aiming to elicit the anabolic benefits of traditional anabolic-androgenic steroids (AAS) while minimizing their undesirable androgenic side effects. This guide provides a comparative overview of two distinct classes of SARMs: steroidal and non-steroidal. We will delve into their differential mechanisms of action, present key quantitative data on their performance, and provide detailed experimental protocols for their evaluation. This objective comparison is intended to aid researchers, scientists, and drug development professionals in understanding the nuances of these compounds and to facilitate future research and development in this field.

Introduction

The androgen receptor plays a crucial role in various physiological processes, including the development and maintenance of muscle mass, bone density, and secondary sexual characteristics. While steroidal androgens like testosterone have been used for therapeutic purposes, their clinical utility is often limited by a lack of tissue selectivity, leading to a range of androgenic side effects such as prostatic hyperplasia and virilization in women.[1][2] The quest for safer alternatives has led to the development of SARMs, which can be broadly categorized into steroidal and non-steroidal compounds.[3]

Steroidal SARMs are structurally derived from testosterone or other androgens, often through modifications to the steroid nucleus.[4] In contrast, non-steroidal SARMs possess diverse chemical structures and were developed to interact with the AR in a more selective manner.[5] This guide will explore the fundamental differences between these two classes, focusing on their molecular interactions, signaling pathways, and resulting physiological effects.

Quantitative Performance Data

The following table summarizes key performance metrics for representative steroidal and non-steroidal SARMs based on available preclinical data. It is important to note that direct head-to-head comparisons in single studies are limited, and data are compiled from various sources.

ParameterSteroidal SARMsNon-Steroidal SARMs
Compound Examples Testosterone, NandroloneOstarine (MK-2866), S-23
Androgen Receptor Binding Affinity (Ki) Testosterone: ~29 nM[6]S-23: 1.7 nM[7]
In Vitro Potency (EC50) Testosterone (in myoblasts): 2.81 nMBMS-564929 (in myoblasts): 0.44 nM
Anabolic Activity (Levator Ani Muscle Growth in Rats) HighHigh
Androgenic Activity (Prostate/Seminal Vesicle Growth in Rats) HighLow to Moderate (Dose-dependent)
Anabolic/Androgenic Ratio Testosterone: ~1RAD-140: ~90:1[4]
Oral Bioavailability Generally Low (Testosterone)Generally High
Metabolism Susceptible to 5α-reductase and aromataseNot a substrate for 5α-reductase or aromatase[3]

Mechanism of Action and Signaling Pathways

The tissue selectivity of SARMs is attributed to their unique interactions with the androgen receptor, leading to differential recruitment of co-regulatory proteins and activation of distinct downstream signaling pathways.

Steroidal SARM Signaling Pathway

Steroidal androgens like testosterone typically act as full agonists in all target tissues. Upon binding to the AR, they induce a conformational change that promotes the recruitment of coactivator proteins, leading to the transcription of androgen-responsive genes. In muscle tissue, testosterone has been shown to activate the Akt/mTORC1 pathway, a key signaling cascade responsible for promoting muscle protein synthesis and hypertrophy.[8][9]

steroidal_sarm_signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone (Steroidal SARM) AR Androgen Receptor (AR) Testosterone->AR Binding PI3K PI3K Testosterone->PI3K Non-genomic action AR_HSP AR-HSP Complex AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation HSP Heat Shock Proteins (HSP) AR_HSP->AR Dissociation Akt Akt PI3K->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Protein_Synthesis Muscle Protein Synthesis mTORC1->Protein_Synthesis Stimulation ARE Androgen Response Element (ARE) AR_dimer->ARE Coactivators Coactivators Coactivators->AR_dimer Gene_Transcription Gene Transcription ARE->Gene_Transcription Gene_Transcription->Protein_Synthesis nonsteroidal_sarm_signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NSSARM Non-Steroidal SARM AR Androgen Receptor (AR) NSSARM->AR Binding p38_MAPK p38 MAPK NSSARM->p38_MAPK Activation (Prostate) AR_HSP AR-HSP Complex AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation HSP Heat Shock Proteins (HSP) AR_HSP->AR Dissociation Prostate_Growth_Inhibition Inhibition of Prostate Growth p38_MAPK->Prostate_Growth_Inhibition Anti-proliferative effect ERK ERK ARE Androgen Response Element (ARE) AR_dimer->ARE Coactivators Coactivators (Muscle) Coactivators->AR_dimer Recruitment Corepressors Corepressors (Prostate) Corepressors->AR_dimer Recruitment Anabolic_Genes Anabolic Gene Transcription ARE->Anabolic_Genes Androgenic_Genes Androgenic Gene Transcription ARE->Androgenic_Genes Muscle_Growth Muscle Growth Anabolic_Genes->Muscle_Growth Androgenic_Genes->Prostate_Growth_Inhibition experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay AR Binding Assay (Determine Ki) Reporter_Assay Reporter Gene Assay (Determine EC50/IC50) Binding_Assay->Reporter_Assay Proceed with active compounds Hershberger_Assay Hershberger Assay (Anabolic/Androgenic Ratio) Reporter_Assay->Hershberger_Assay Select promising candidates Pharmacokinetics Pharmacokinetic Studies Hershberger_Assay->Pharmacokinetics Toxicology Toxicology Studies Pharmacokinetics->Toxicology Clinical_Trials Clinical Trials Toxicology->Clinical_Trials Lead Candidate Selection

References

Unraveling the Gene-Selective Activity of YK-11: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the gene-selective activity of the selective androgen receptor modulator (SARM) YK-11, with a focus on its performance against the natural androgen, dihydrotestosterone (DHT). The information is supported by experimental data from published, peer-reviewed research, offering valuable insights for those in the fields of molecular biology, pharmacology, and drug discovery.

Executive Summary

YK-11 is a unique steroidal SARM that demonstrates potent anabolic effects in muscle tissue. Its mechanism of action is distinguished by its partial agonism of the androgen receptor (AR) and, most notably, its ability to induce the expression of follistatin (Fst). This dual-action pathway, particularly the induction of the myostatin inhibitor follistatin, sets it apart from traditional androgens like DHT. Experimental data in C2C12 myoblasts confirms that YK-11 more significantly induces key myogenic regulatory factors (MRFs) compared to DHT and is a potent stimulator of follistatin expression, a property not shared by DHT.

Comparative Analysis of Gene-Selective Activity

The gene-selective activity of YK-11 has been primarily investigated in vitro using the C2C12 mouse myoblast cell line, a well-established model for studying myogenesis. The following tables summarize the quantitative data from these studies, comparing the effects of YK-11 and DHT on the expression of key myogenic genes.

Table 1: Relative mRNA Expression of Myogenic Regulatory Factors (MRFs) in C2C12 Myoblasts

Treatment (500 nM)Myf5 (Fold Change vs. Control)MyoD (Fold Change vs. Control)Myogenin (Fold Change vs. Control)
YK-11 ~3.5~3.0~4.5
DHT ~2.0~1.8~2.5

Data derived from Kanno Y, et al. Biol Pharm Bull. 2013.[1][2]

Table 2: Relative mRNA Expression of Follistatin (Fst) in C2C12 Myoblasts

Treatment (500 nM)Follistatin (Fst) (Fold Change vs. Control)
YK-11 ~5.5
DHT No significant change

Data derived from Kanno Y, et al. Biol Pharm Bull. 2013.[1][2]

These data clearly indicate that YK-11 is a more potent inducer of myogenic differentiation than DHT at the same concentration, as evidenced by the higher expression of Myf5, MyoD, and myogenin.[1][2] Crucially, YK-11, but not DHT, significantly upregulates the expression of follistatin.[1][2] This finding is critical as follistatin is a known inhibitor of myostatin, a negative regulator of muscle growth. The YK-11-mediated myogenic differentiation was shown to be reversed by an anti-follistatin antibody, confirming the essential role of this pathway in its anabolic effects.[1][2]

Signaling Pathways and Mechanisms of Action

YK-11 exerts its effects through a dual mechanism involving both the androgen receptor and the follistatin-myostatin pathway.

YK11_Signaling_Pathway cluster_cell Myocyte YK11 YK-11 AR Androgen Receptor (AR) YK11->AR Binds YK11_AR YK-11/AR Complex AR->YK11_AR nucleus Nucleus YK11_AR->nucleus Translocation MyoD MyoD nucleus->MyoD Upregulates Myf5 Myf5 nucleus->Myf5 Upregulates Myogenin Myogenin nucleus->Myogenin Upregulates Follistatin Follistatin nucleus->Follistatin Upregulates Myogenesis Myogenesis (Muscle Growth) MyoD->Myogenesis Myf5->Myogenesis Myogenin->Myogenesis Myostatin Myostatin Follistatin->Myostatin Inhibits Myostatin->Myogenesis Inhibits

Caption: YK-11 Signaling Pathway in Myocytes.

As a partial agonist, YK-11 binds to the androgen receptor, leading to its translocation to the nucleus.[1][3] Within the nucleus, the YK-11/AR complex selectively modulates the expression of target genes. This includes the upregulation of myogenic regulatory factors such as MyoD, Myf5, and myogenin, which are critical for muscle cell differentiation.[1][2] Uniquely, this complex also potently upregulates the expression of follistatin.[1][2] The secreted follistatin then acts as an antagonist to myostatin, a key negative regulator of muscle mass, thereby promoting muscle growth.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the study by Kanno et al. (2013).

Cell Culture and Differentiation
  • Cell Line: C2C12 mouse myoblasts.

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Differentiation Induction: To induce myogenic differentiation, the growth medium is replaced with a differentiation medium consisting of DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.

  • Treatment: Cells are treated with 500 nM of YK-11 or DHT dissolved in ethanol. The final ethanol concentration in the medium should be kept below 0.1%. Control cells are treated with the vehicle (ethanol) alone.

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction: Total RNA is extracted from C2C12 cells using a suitable RNA isolation kit according to the manufacturer's instructions.

  • Reverse Transcription: First-strand cDNA is synthesized from total RNA using a reverse transcription kit with oligo(dT) primers.

  • qPCR: Real-time PCR is performed using a SYBR Green-based detection method on a real-time PCR system.

  • Cycling Conditions: A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: The relative expression of target genes (MyoD, Myf5, myogenin, Follistatin) is calculated using the 2-ΔΔCt method, with β-actin used as the housekeeping gene for normalization.

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow Experimental Workflow start Start culture Culture C2C12 Myoblasts in Growth Medium start->culture induce Induce Differentiation (Switch to Differentiation Medium) culture->induce treat Treat with YK-11, DHT, or Vehicle Control (500 nM) induce->treat incubate Incubate for Specified Duration treat->incubate harvest Harvest Cells incubate->harvest rna_extraction RNA Extraction harvest->rna_extraction cDNA_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cDNA_synthesis qPCR Quantitative Real-Time PCR (MyoD, Myf5, Myogenin, Follistatin, β-actin) cDNA_synthesis->qPCR data_analysis Data Analysis (2^-ΔΔCt Method) qPCR->data_analysis end End data_analysis->end

Caption: Workflow for Analyzing Gene Expression in C2C12 Cells.

Comparison with Other SARMs: A Research Gap

A thorough review of the current scientific literature reveals a notable absence of peer-reviewed studies that provide a direct, quantitative comparison of the gene-selective activity of YK-11 with other widely recognized SARMs such as LGD-4033 and RAD-140. While anecdotal reports and non-academic sources often make qualitative comparisons, these lack the rigorous, controlled experimental data necessary for a definitive scientific assessment.

Therefore, while the gene-selective profile of YK-11 in comparison to DHT is well-documented, its relative potency and selectivity against other SARMs remain an area requiring further investigation. Future research should aim to conduct head-to-head comparative studies using standardized in vitro and in vivo models to elucidate the relative pharmacological profiles of these compounds.

Conclusion

YK-11 demonstrates a distinct and potent gene-selective activity, primarily characterized by its superior ability to induce myogenic regulatory factors and its unique induction of the myostatin inhibitor, follistatin, when compared to the natural androgen DHT. This dual mechanism of action positions YK-11 as a compound of significant interest for research into muscle growth and wasting disorders. However, the lack of direct comparative data with other SARMs highlights a critical gap in the current understanding of its relative therapeutic potential and warrants further investigation.

References

A Comparative Analysis of YK-11 and Other Myostatin Inhibitors for Muscle Growth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily, is a key negative regulator of skeletal muscle mass. Its inhibition presents a promising therapeutic strategy for muscle-wasting diseases and for enhancing muscle growth. This guide provides a comparative analysis of YK-11, a synthetic steroidal selective androgen receptor modulator (SARM) with myostatin-inhibiting properties, against other myostatin inhibitors, including Follistatin, ACE-031, and Landogrozumab.

Executive Summary

YK-11 exhibits a unique dual mechanism of action, functioning as a partial agonist of the androgen receptor and as an inducer of follistatin, a natural myostatin antagonist. While in-vitro studies demonstrate its potent myogenic potential, a significant lack of in-vivo and human clinical data limits its current therapeutic evaluation. In contrast, other myostatin inhibitors like Follistatin, ACE-031, and Landogrozumab have undergone more extensive preclinical and clinical investigations, providing a clearer, though varied, picture of their efficacy and safety.

Data Presentation: Quantitative Comparison of Myostatin Inhibitors

The following table summarizes the available quantitative data on the effects of YK-11 and other myostatin inhibitors on muscle growth. It is important to note the differing experimental models and methodologies when comparing these results.

CompoundExperimental ModelKey Quantitative OutcomeSource
YK-11 In-vitro (C2C12 myoblasts)Significantly increased myogenic regulatory factors (MyoD, Myf5, myogenin) and follistatin expression compared to DHT.[Kanno et al., 2013][1][2][3]
In-vivo (mice)Data not publicly available in the reviewed literature.-
Follistatin Non-human primates (cynomolgus macaques)Pronounced and durable increases in muscle size and strength.[Kota et al., 2009][4]
ACE-031 Humans (ambulatory boys with Duchenne Muscular Dystrophy)Trend for increased lean body mass (specific quantitative data not reported).[Campbell et al., 2017][4][5][6]
Landogrozumab (LY2495655) Humans (older weak fallers)0.43 kg increase in appendicular lean body mass compared to placebo over 24 weeks.[Becker et al., 2015][7]

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways of YK-11, Follistatin, and other myostatin inhibitors.

YK11_Pathway YK11 YK-11 AR Androgen Receptor (AR) (Partial Agonist) YK11->AR Binds to ARE Androgen Response Element (ARE) AR->ARE Translocates to nucleus and binds to Myogenic_Factors ↑ Myogenic Regulatory Factors (MyoD, Myf5) AR->Myogenic_Factors Promotes Follistatin_Gene Follistatin Gene ARE->Follistatin_Gene Upregulates Follistatin Follistatin Follistatin_Gene->Follistatin Expresses Myostatin Myostatin Follistatin->Myostatin Inhibits ActRIIB Activin Receptor Type IIB (ActRIIB) Myostatin->ActRIIB Normally binds to Muscle_Growth Increased Muscle Growth ActRIIB->Muscle_Growth Inhibits Myogenic_Factors->Muscle_Growth

YK-11 Signaling Pathway

Myostatin_Inhibition_Pathways cluster_follistatin Follistatin cluster_ace031 ACE-031 cluster_landogrozumab Landogrozumab Follistatin Follistatin Myostatin Myostatin Follistatin->Myostatin Binds and Neutralizes ACE031 ACE-031 (Decoy Receptor) ACE031->Myostatin Binds (Decoy) Landogrozumab Landogrozumab (Monoclonal Antibody) Landogrozumab->Myostatin Binds and Neutralizes ActRIIB Activin Receptor Type IIB (ActRIIB) Myostatin->ActRIIB Binds to Muscle_Growth_Inhibition Inhibition of Muscle Growth ActRIIB->Muscle_Growth_Inhibition

References

Cross-Validation of YK-11's Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental effects of the selective androgen receptor modulator (SARM), YK-11, across various cell lines. The data presented is compiled from preclinical in vitro studies to offer an objective overview of its cellular mechanisms and potential therapeutic applications.

Comparative Analysis of YK-11's Effects

YK-11 has demonstrated distinct, tissue-selective activities in different cell types, primarily categorized by its anabolic effects on muscle and bone. The following tables summarize the quantitative findings from key studies.

Table 1: Effects of YK-11 on Myogenic Differentiation in C2C12 Myoblasts
ParameterTreatmentResultReference Study
Myogenic Regulatory Factors (MRFs) mRNA Expression (MyoD, Myf5, Myogenin)500 nM YK-11Significant increase compared to DHTKanno et al., 2013[1][2]
Follistatin (Fst) mRNA Expression500 nM YK-11Significant inductionKanno et al., 2013[1][2]
Follistatin (Fst) mRNA Expression500 nM DHTNo significant inductionKanno et al., 2013[1][2]
Myogenic Differentiation500 nM YK-11 + Anti-Fst AntibodyMyogenic effects of YK-11 were reversedKanno et al., 2013[1][2]
Table 2: Effects of YK-11 on Osteoblastic Proliferation and Differentiation in MC3T3-E1 Osteoblasts
ParameterTreatmentResultReference Study
Cell Proliferation0.5 µM YK-11Accelerated cell proliferation, similar to DHTYatsu et al., 2018[3]
Osteoblast Differentiation Markers (Osteoprotegerin, Osteocalcin)YK-11 (concentration not specified)Increased mRNA levels compared to untreated cellsYatsu et al., 2018[3][4]
Alkaline Phosphatase (ALP) Activity & MineralizationYK-11 (concentration not specified)Increased ALP activity and calcium depositsYatsu et al., 2018[5]
Akt PhosphorylationYK-11 (concentration not specified)Increased phosphorylated Akt protein levelsYatsu et al., 2018[3][4][5]
Proliferation and Differentiation with AR AntagonistYK-11 + Androgen Receptor (AR) AntagonistAttenuated the effects of YK-11Yatsu et al., 2018[3][4]
Table 3: Effects of YK-11 on Androgen Receptor (AR) Activity in Other Cell Lines
Cell LineParameterTreatmentResultReference Study
HEK293AR Transcriptional Activity0.1 µM YK-11Activation of AR transcriptional activityGLPBIO[6]
MDA-MB-453 (Human Breast Cancer)AR-mediated Target Gene Expression (FKBP51)YK-11 (concentration not specified)Induced FKBP51 mRNA expression, similar to DHTYatsu et al., 2018[3]
MDA-MB-453 (Human Breast Cancer)AR-mediated Target Gene Expression (SARG)YK-11 (concentration not specified)Did not induce SARG mRNA expression, unlike DHTYatsu et al., 2018[3]
BMSCs (Bone Marrow-Derived Mesenchymal Stem Cells)Osteogenic Differentiation0.25-4µM YK-11Promoted osteogenesis in a dose-dependent mannerPan et al., 2024[1][3][7]
BMSCs (Bone Marrow-Derived Mesenchymal Stem Cells)Osteogenic Differentiation with AR inhibitorYK-11 + AR inhibitorSuppressed the pro-osteogenic effects of YK-11Pan et al., 2024[1][3][7]

Experimental Protocols

Myogenic Differentiation Assay in C2C12 Cells
  • Cell Culture: C2C12 mouse myoblast cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 atmosphere.

  • Differentiation Induction: To induce myogenic differentiation, the growth medium is replaced with a differentiation medium (DMEM with 2% horse serum) containing YK-11 (e.g., 500 nM) or a vehicle control.

  • Gene Expression Analysis (qRT-PCR):

    • After a specified treatment period (e.g., 4 days), total RNA is extracted from the cells.

    • cDNA is synthesized from the RNA template.

    • Quantitative real-time PCR is performed to measure the mRNA expression levels of myogenic regulatory factors (MyoD, Myf5, myogenin) and follistatin. Gene expression is normalized to a housekeeping gene like β-actin.[2]

  • Follistatin Neutralization Assay: To confirm the role of follistatin, cells are co-treated with YK-11 and an anti-follistatin antibody. The effect on myogenic differentiation is then assessed.[1][2]

Osteoblast Proliferation and Differentiation Assay in MC3T3-E1 Cells
  • Cell Culture: MC3T3-E1 mouse pre-osteoblastic cells are cultured in a suitable medium, such as Alpha Minimum Essential Medium (α-MEM), supplemented with 10% FBS.

  • Proliferation Assay (MTS Assay):

    • Cells are seeded in 96-well plates.

    • After 24 hours, the cells are treated with YK-11 (e.g., 0.5 µM), DHT, or a vehicle control for a period of up to 96 hours.[3]

    • Cell proliferation is quantified using a colorimetric MTS assay.

  • Alkaline Phosphatase (ALP) Activity Assay:

    • Cells are cultured in a differentiation medium.

    • After treatment with YK-11, cells are lysed.

    • The ALP activity in the cell lysate is measured using a p-nitrophenyl phosphate (pNPP) substrate, and the absorbance is read at 405 nm.[5][8][9]

  • Mineralization Assay (Alizarin Red S Staining):

    • Cells are cultured for an extended period (e.g., 14-21 days) in a differentiation medium with YK-11.

    • The cells are then fixed and stained with Alizarin Red S solution, which specifically stains calcium deposits.[5]

  • Western Blot for Akt Phosphorylation:

    • Cells are treated with YK-11 or DHT for a short duration (e.g., 15 minutes).[3]

    • Cell lysates are prepared, and proteins are separated by SDS-PAGE.

    • Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated Akt and total Akt to determine the level of Akt activation.

Signaling Pathways and Experimental Workflows

YK11_Myogenic_Pathway YK11 YK-11 AR Androgen Receptor (in C2C12 cell) YK11->AR binds to Follistatin Follistatin Expression ↑ AR->Follistatin induces Myostatin Myostatin Follistatin->Myostatin inhibits Myogenesis Myogenic Differentiation (↑ MyoD, Myf5, Myogenin) Follistatin->Myogenesis promotes Myostatin->Myogenesis inhibits

Caption: YK-11 signaling pathway in C2C12 myoblasts.

YK11_Osteogenic_Pathway YK11 YK-11 AR Androgen Receptor (in MC3T3-E1 cell) YK11->AR binds to Akt Akt Signaling AR->Akt activates (non-genomic) Osteogenesis Osteoblast Proliferation & Differentiation (↑ ALP, OCN) Akt->Osteogenesis promotes

Caption: YK-11 signaling pathway in MC3T3-E1 osteoblasts.

Experimental_Workflow_Myogenesis cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis start Seed C2C12 Myoblasts culture Culture in Growth Medium start->culture diff Switch to Differentiation Medium culture->diff treat Add YK-11 or Vehicle Control diff->treat harvest Harvest Cells after 4 Days treat->harvest qpcr qRT-PCR for Myogenic and Follistatin Genes harvest->qpcr

Caption: Experimental workflow for YK-11's effect on myogenesis.

Experimental_Workflow_Osteogenesis cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis start Seed MC3T3-E1 Osteoblasts culture Culture in Growth Medium start->culture treat Add YK-11 or Vehicle Control culture->treat prolif MTS Assay (96 hours) treat->prolif alp ALP Activity Assay treat->alp mineral Alizarin Red Staining (14-21 days) treat->mineral

References

Unveiling the Anabolic Potential: A Comparative Analysis of YK-11 and Other Selective Androgen Receptor Modulators in In Vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the quest for potent and selective anabolic agents is a continuous endeavor. YK-11, a steroidal selective androgen receptor modulator (SARM), has garnered significant interest for its unique proposed mechanism of action. This guide provides a comparative overview of the published in vivo results for YK-11 against other well-researched SARMs, namely LGD-4033, Ostarine (MK-2866), and RAD-140, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Executive Summary

YK-11 distinguishes itself from other SARMs through a dual mechanism: it acts as a partial agonist of the androgen receptor and as a myostatin inhibitor by increasing the expression of follistatin.[1] In vivo studies, although limited, suggest its potential in mitigating muscle wasting. Comparative analysis with other prominent SARMs like LGD-4033, Ostarine, and RAD-140, which primarily act as androgen receptor agonists, is crucial for understanding its relative efficacy and potential therapeutic applications. While direct head-to-head in vivo comparisons in a standardized muscle hypertrophy model are scarce, this guide synthesizes available data from various preclinical models to offer a comprehensive overview.

Comparative In Vivo Performance

The following tables summarize the key quantitative findings from in vivo studies on YK-11 and its alternatives. It is important to note that the experimental models and conditions vary across studies, which should be considered when interpreting the data.

Compound Animal Model Dosage Key Findings Reference
YK-11 Sepsis-induced muscle wasting in miceNot specified in abstractPrevented muscle wasting and reduced inflammatory markers.[2][3]
LGD-4033 Orchidectomized ratsNot specified in abstractPotently increased skeletal muscle mass and the average diameter of individual muscle fibers.[4][5]
Ostarine (MK-2866) Ovariectomized rats0.04, 0.4, and 4 mg/kg/dayImproved muscle vascularization. No significant effect on muscle fiber size.[6]
RAD-140 Not specified in available abstractsNot specified in available abstractsAnecdotally reported to be one of the most potent SARMs for strength gains.[4]

Table 1: Comparison of In Vivo Effects on Muscle Tissue

Note: Quantitative data for RAD-140 from a peer-reviewed in vivo study on muscle growth was not available in the initial search results. The information provided is based on anecdotal reports and comparisons in non-scientific literature.

Delving into the Mechanism of Action: The YK-11 Signaling Pathway

YK-11's unique anabolic effect is attributed to its ability to modulate the myostatin-follistatin signaling pathway. Myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily, is a potent negative regulator of skeletal muscle mass. YK-11 has been shown to increase the expression of follistatin, a glycoprotein that binds to and inhibits the activity of myostatin. This inhibition of myostatin leads to increased muscle growth.

YK11_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Muscle Cell Myostatin Myostatin Muscle_Growth Increased Muscle Growth Myostatin->Muscle_Growth Inhibits Follistatin Follistatin Follistatin->Myostatin Binds and Inhibits YK11 YK-11 AR Androgen Receptor YK11->AR Partial Agonist Follistatin_Gene Follistatin Gene AR->Follistatin_Gene Upregulates Expression Follistatin_Gene->Follistatin Produces

Caption: YK-11 signaling pathway leading to increased muscle growth.

Experimental Methodologies: A Closer Look

Replicating and building upon published findings requires a thorough understanding of the experimental protocols. Below are summaries of the methodologies employed in the key in vivo studies cited.

YK-11 in a Sepsis-Induced Muscle Wasting Mouse Model
  • Animal Model: The specific strain and age of the mice used were not detailed in the available abstract.

  • Induction of Sepsis: Sepsis was induced in the mice, though the specific method (e.g., cecal ligation and puncture, administration of lipopolysaccharide) was not specified.

  • Treatment: YK-11 was administered to the septic mice. The dosage, frequency, and route of administration were not provided in the abstract.

  • Outcome Measures: The study assessed the effects of YK-11 on muscle wasting and inflammatory markers. The specific muscles analyzed and the methods for quantifying muscle mass and inflammation were not detailed.

LGD-4033 in an Orchidectomized Rat Model
  • Animal Model: The study utilized orchidectomized (castrated) rats to mimic a state of androgen deficiency.

  • Treatment: LGD-4033 was administered to the rats. The specific dosages and duration of treatment were not available in the press release.

  • Outcome Measures: The primary endpoints were skeletal muscle mass and the average diameter of individual muscle fibers. The specific muscles analyzed and the histological methods used were not detailed.

Ostarine (MK-2866) in an Ovariectomized Rat Model
  • Animal Model: Ovariectomized rats were used to model postmenopausal conditions.

  • Treatment: Ostarine was administered at doses of 0.04, 0.4, and 4 mg/kg/day.

  • Outcome Measures: The study evaluated muscle vascularization and muscle fiber size.

Experimental Workflow: A Generalized Approach

The following diagram illustrates a general workflow for in vivo studies evaluating the efficacy of anabolic compounds on muscle growth.

In_Vivo_Workflow A Animal Model Selection (e.g., Orchidectomized Rats, Sepsis Mice) B Baseline Measurements (Body Weight, Muscle Mass) A->B C Randomization into Treatment Groups B->C D Compound Administration (YK-11, LGD-4033, etc.) C->D E Control Group (Vehicle) C->E F Monitoring (Health, Body Weight) D->F E->F G Endpoint Data Collection (Muscle Mass, Fiber Size, Biomarkers) F->G H Statistical Analysis G->H I Results and Interpretation H->I

Caption: Generalized experimental workflow for in vivo SARM studies.

Conclusion

The available in vivo data suggests that YK-11 holds promise as an anabolic agent, particularly in conditions of muscle wasting, through its unique myostatin-inhibiting mechanism. However, the body of peer-reviewed, quantitative in vivo evidence remains limited compared to more extensively studied SARMs like LGD-4033 and Ostarine. Direct comparative studies in standardized models of muscle hypertrophy are needed to definitively establish the relative potency and efficacy of YK-11. Researchers are encouraged to conduct further investigations to elucidate the full therapeutic potential and safety profile of this novel compound. The detailed experimental protocols and signaling pathway information provided in this guide serve as a foundation for designing future preclinical studies in the field of muscle biology and drug discovery.

References

Safety Operating Guide

Essential Safety and Handling Protocols for KC-11

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information pertains to KC-11, a liquid cleaning supply, based on available Safety Data Sheet (SDS) information. The designation "this compound" is also associated with other substances, such as precipitated calcium carbonate and components of biological assay kits. It is crucial to identify the specific nature of the this compound being used and consult the substance-specific SDS before handling.

This guide provides essential safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, for handling this compound liquid cleaning supply.

Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound, adherence to the following personal protective equipment guidelines is mandatory to ensure personal safety and prevent exposure.

Recommended PPE:

  • Eye Protection: In situations where splashing may occur, the use of safety glasses is recommended.[1]

  • Hand Protection: Wear protective gloves when handling the product.[1] Wash hands thoroughly after handling.[1]

  • General Hygiene: Do not eat, drink, or smoke when using this product.[1]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound liquid cleaning supply.

PropertyValue
Physical State Liquid[1]
Specific Gravity 0.99 – 1.08[1]
Flash Point None[1]
Auto Ignition Temperature Not Applicable[1]
Upper Flammable Limit Not Applicable[1]
Lower Flammable Limit Not Applicable[1]
Irritancy of Product Low[1]

Standard Operating Procedures

The following protocols provide step-by-step guidance for the safe handling, storage, and disposal of this compound.

Handling and Storage:

  • Ensure adequate natural ventilation in the handling area.[1]

  • Wear the recommended personal protective equipment (safety glasses and gloves).

  • Avoid splashing the material.[1]

  • Wash hands thoroughly after handling.[1]

  • Store in a cool, dry place away from incompatible materials.

Spill and Disposal Plan:

  • Leak and Spill Procedure: For large amounts, collect the liquid in containers.[1]

  • Disposal: Dispose of waste and residues in accordance with local authority requirements.

Emergency First Aid Procedures:

  • Eye Contact: Immediately flush eyes with large quantities of tepid water for at least 15 minutes.[1] If present, remove contact lenses and continue rinsing.[1] Seek medical attention if eye irritation persists.[1]

  • Skin Contact: Wash the affected area with soap and water.[1] If irritation persists, contact a physician.[1]

  • Inhalation: If affected by inhalation, move the person to fresh air and seek medical help.[1]

  • Ingestion: If swallowed, give the conscious victim plenty of water or milk and contact a physician immediately.[1]

This compound Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

KC11_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Use cluster_post Post-Handling & Disposal cluster_emergency Emergency Procedures A Assess Hazards & Review SDS B Ensure Adequate Ventilation A->B C Don Personal Protective Equipment (PPE) (Safety Glasses & Gloves) B->C D Handle this compound (Avoid Splashing) C->D Proceed to Handling E Perform Laboratory Task D->E J Spill or Exposure Occurs D->J Incident F Collect Waste in Designated Containers E->F Task Complete E->J Incident G Decontaminate Work Area F->G H Dispose of Waste per Regulations G->H I Remove PPE & Wash Hands H->I K Follow First Aid Protocols (Eye, Skin, Inhalation, Ingestion) J->K L Contain Spills J->L M Seek Medical Attention if Necessary K->M

Caption: Workflow for Safe Handling of this compound Liquid.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KC-11
Reactant of Route 2
Reactant of Route 2
KC-11

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.